molecular formula C12H19N B1328933 4-Hexylaniline CAS No. 33228-45-4

4-Hexylaniline

Cat. No.: B1328933
CAS No.: 33228-45-4
M. Wt: 177.29 g/mol
InChI Key: OVEMTTZEBOCJDV-UHFFFAOYSA-N
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Description

4-Hexylaniline reacts with isatin (1H-indole-2,3-dione) to form Schiff base ligand (HL). Mesomorphic properties of imine compounds derived from this compound has been investigated using polarised light optical microscopy and differential scanning calorimetry.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hexylaniline
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InChI

InChI=1S/C12H19N/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OVEMTTZEBOCJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5040708
Record name 4-Hexylaniline
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Molecular Weight

177.29 g/mol
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CAS No.

33228-45-4
Record name 4-Hexylaniline
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Record name 4-Hexylaniline
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Record name 4-hexylaniline
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Record name 4-HEXYLANILINE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hexylaniline: Physical and Chemical Properties

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 33228-45-4).[1][2][3][4] It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Core Chemical and Physical Properties

This compound, also known as 4-hexylbenzenamine, is an organic compound with the chemical formula C₁₂H₁₉N.[1][3] It is characterized as a clear yellow to red liquid and is insoluble in water.[2][5][6] This compound is sensitive to light and should be stored accordingly.[1][2][6]

Identifiers and Molecular Characteristics
PropertyValueSource
CAS Number 33228-45-4[1][3][4]
Molecular Formula C₁₂H₁₉N[1][3][4]
Molecular Weight 177.29 g/mol [1][3][4][7]
Canonical SMILES CCCCCCc1ccc(N)cc1
InChI Key OVEMTTZEBOCJDV-UHFFFAOYSA-N[4]
EC Number 251-409-8[8]
Synonyms p-Hexylaniline, 4-Hexylbenzenamine, p-n-Hexylaniline[1][4][7]
Physical Properties
PropertyValueConditionsSource
Appearance Clear colorless to pale yellow to orange liquid[2][9]
Boiling Point 279-285 °Cat 760 mmHg (lit.)[2][6]
145-146 °Cat 15 Torr[4]
146-148 °Cat 17 Torr[8]
Melting Point 76.0-76.5 °C[4][8]
Density 0.919 g/mLat 25 °C (lit.)[2][6]
Refractive Index 1.525at 20 °C (lit.)[2][6]
Solubility Insoluble in water[2][5][6]
Flash Point >230 °F (>110 °C)closed cup[6][8]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Data is available across various spectroscopic techniques.

TechniqueData AvailabilitySource
¹H NMR Available[7][10][11]
¹³C NMR Available[7]
Mass Spectrometry (GC-MS) Available[7]
Infrared (IR) Spectroscopy Available (FTIR, ATR-IR)[7][12]
Raman Spectroscopy Available[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkylated anilines involves the Friedel-Crafts alkylation of aniline (B41778) or a protected aniline, or through the reduction of a corresponding nitrobenzene (B124822) derivative. A plausible synthetic route for this compound is the hydrogenation of a hexenylnitrobenzene precursor.

Example Protocol: Hydrogenation of 3-(1-hexenyl)nitrobenzene

This protocol describes the synthesis of a positional isomer, 3-hexylaniline, and is presented as a representative example of the hydrogenation process that could be adapted for the 4-isomer.

  • Dissolution: Dissolve 3-(1-hexenyl)nitrobenzene (11.0 g, 0.054 mol) in 500 mL of absolute ethanol.[13]

  • Catalyst Addition: Add 1.1 g of 10% palladium on charcoal catalyst to the solution.[13]

  • Hydrogenation: Place the reaction mixture in a Parr apparatus and hydrogenate at approximately 45 psi for 2.5 hours, or until hydrogen uptake ceases.[13]

  • Filtration: Once the reaction is complete, filter the mixture to remove the palladium on charcoal catalyst.[13]

  • Concentration: Concentrate the resulting filtrate under vacuum to remove the ethanol.[13]

  • Purification: Purify the resulting oil via Kuglrohr distillation (e.g., 75°-85° C at 0.05 mm Hg) to yield the final product.[13]

Purification and Analysis
  • Purification: As indicated in the synthesis protocol, distillation under reduced pressure is a suitable method for purifying this compound.[13] For solid derivatives, recrystallization or chromatography are standard purification techniques.[14]

  • Analysis: The purity of the synthesized compound can be determined using Gas Chromatography (GC).[15] The structure can be confirmed by spectroscopic methods such as ¹H NMR, with purity assessment possible through quantitative NMR using an internal standard.[15]

Diagrams

Experimental Workflow: Synthesis and Purification

G Figure 1: General Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Precursor (e.g., 4-Hexanoyl-nitrobenzene) + Reducing Agent (e.g., H2/Pd-C) Reaction Reduction Reaction Reactants->Reaction Filtration Catalyst Filtration Reaction->Filtration Crude Product Concentration Solvent Evaporation Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation QC Quality Control (GC, NMR, MS) Distillation->QC Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

This compound undergoes typical reactions of an aromatic amine. It can react with isatin (B1672199) (1H-indole-2,3-dione) to form a Schiff base ligand.[2] The mesomorphic properties of imine compounds derived from this compound have been investigated, suggesting its use in liquid crystal research.[2] Additionally, it has been utilized in the preparation of stable ruthenium nanoparticles.[2][3] It also serves as an intermediate for dyes and pigments.[5]

Safety and Handling

This compound is classified as a hazardous substance.[8][16] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this chemical.[5][17]

GHS Hazard Information
Hazard ClassCategoryStatement
Acute toxicity, oral Category 4H302: Harmful if swallowed
Skin corrosion/irritation Category 2H315: Causes skin irritation
Serious eye damage/eye irritation Category 2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure Category 3H335: May cause respiratory irritation

Source:[7][8][16]

Precautionary Statements

A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS).[17] Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[16]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[16]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

Conclusion

This technical guide has summarized the essential physical and chemical properties of this compound, providing a foundation for its use in research and development. The tabulated data offers a quick reference for its characteristics, while the outlined experimental protocols and safety information provide practical guidance for its synthesis and handling. Its applications as an intermediate in materials science, particularly in the synthesis of liquid crystals and nanoparticles, highlight its relevance in modern chemistry.

References

An In-depth Technical Guide to 4-Hexylaniline (CAS: 33228-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hexylaniline, a versatile organic compound with applications in materials science and as a synthetic intermediate. This document collates its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

This compound, also known as p-hexylaniline, is an aromatic amine with a hexyl substituent at the para position. Its physical and chemical characteristics are summarized below.

PropertyValueReference
CAS Number 33228-45-4[1]
Molecular Formula C₁₂H₁₉N[1]
Molecular Weight 177.29 g/mol [1]
Appearance Clear colorless to pale yellow liquid
Boiling Point 279-285 °C (lit.)
Density 0.919 g/mL at 25 °C (lit.)
Refractive Index (n₂₀/D) 1.525 (lit.)
Solubility Insoluble in water
Flash Point 113 °C (235.4 °F) - closed cup

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityAssignment
~6.9d2H, Ar-H (ortho to NH₂)
~6.6d2H, Ar-H (meta to NH₂)
~3.5s (br)2H, -NH₂
~2.5t2H, -CH₂-Ar
~1.5m2H, -CH₂-
~1.3m6H, -(CH₂)₃-
~0.9t3H, -CH₃

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~144.5C-NH₂
~129.0Ar-C (meta to NH₂)
~128.5Ar-C-CH₂
~115.0Ar-C (ortho to NH₂)
~35.0-CH₂-Ar
~31.8-CH₂-
~31.5-CH₂-
~29.0-CH₂-
~22.6-CH₂-
~14.1-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
1620-1580StrongC=C stretch (aromatic ring)
1520StrongN-H bend (amine)
820Strongp-disubstituted benzene
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern is consistent with the structure, with a prominent peak at m/z = 106, corresponding to the loss of a pentyl radical (C₅H₁₁) via benzylic cleavage.[1]

m/zRelative IntensityAssignment
177High[M]⁺ (Molecular ion)
106High[M - C₅H₁₁]⁺ (Benzylic cleavage)
77Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the preparation of functional materials are provided below.

Synthesis of this compound

This protocol is an adaptation of the Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction, a common method for the synthesis of p-alkylanilines.

Step 1: Friedel-Crafts Acylation of Aniline (B41778)

  • Materials: Aniline, hexanoyl chloride, aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1 eq.) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add anhydrous AlCl₃ (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • To this mixture, add hexanoyl chloride (1 eq.) dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum complex.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-1-hexanoylbenzene.

Step 2: Clemmensen Reduction

  • Materials: 4-amino-1-hexanoylbenzene, amalgamated zinc, concentrated hydrochloric acid, toluene.

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.

    • In a round-bottom flask, add the amalgamated zinc, concentrated HCl, toluene, and the crude 4-amino-1-hexanoylbenzene from Step 1.

    • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Synthesis_of_4_Hexylaniline cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction Aniline Aniline AcylationProduct 4-Amino-1-hexanoylbenzene Aniline->AcylationProduct AlCl₃, DCM HexanoylChloride Hexanoyl Chloride HexanoylChloride->AcylationProduct ReductionProduct This compound AcylationProduct->ReductionProduct Zn(Hg), HCl, Toluene

Synthesis of this compound.
Preparation of Ruthenium Nanoparticles with this compound as a Capping Agent

This compound can act as a capping agent to stabilize ruthenium nanoparticles, preventing their aggregation and controlling their size during synthesis.

  • Materials: Ruthenium(III) chloride (RuCl₃·xH₂O), this compound, ethylene (B1197577) glycol, sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • In a three-necked flask, dissolve RuCl₃·xH₂O (1 eq.) in ethylene glycol by heating to 120 °C under an inert atmosphere with magnetic stirring.

    • In a separate beaker, dissolve this compound (3-5 eq.) in ethylene glycol.

    • Inject the this compound solution into the hot ruthenium chloride solution.

    • In another beaker, prepare a solution of NaOH (10 eq.) in ethylene glycol.

    • Rapidly inject the NaOH solution into the reaction mixture. The color of the solution should change, indicating the formation of ruthenium nanoparticles.

    • Maintain the reaction temperature at 120 °C for 1-2 hours.

    • Cool the reaction mixture to room temperature.

    • Precipitate the nanoparticles by adding acetone (B3395972) and centrifuge to collect the product.

    • Wash the nanoparticles multiple times with a mixture of ethanol (B145695) and hexane (B92381) to remove excess reactants and byproducts.

    • Dry the purified ruthenium nanoparticles under vacuum.

Ruthenium_Nanoparticle_Synthesis RuCl3 RuCl₃ in Ethylene Glycol Mixture Reaction Mixture RuCl3->Mixture Hexylaniline This compound (Capping Agent) Hexylaniline->Mixture NaOH NaOH (Reducing Agent) NaOH->Mixture Heat (120°C) RuNPs This compound-capped Ruthenium Nanoparticles Mixture->RuNPs Nucleation & Growth

Workflow for Ruthenium Nanoparticle Synthesis.
Synthesis of a Schiff Base from this compound and Isatin (B1672199)

The reaction of this compound with isatin yields a Schiff base, a class of compounds with applications in coordination chemistry and materials science.

  • Materials: this compound, Isatin (1H-indole-2,3-dione), absolute ethanol, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve Isatin (1 eq.) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

    • To this solution, add this compound (1 eq.) dissolved in a minimal amount of absolute ethanol.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product should precipitate out of the solution. If not, the solvent can be partially evaporated.

    • Collect the solid product by filtration and wash it with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base.

Schiff_Base_Synthesis Isatin Isatin Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Isatin->Reaction Hexylaniline This compound Hexylaniline->Reaction Product Schiff Base (3-(4-hexylphenylimino)indolin-2-one) Reaction->Product

Schiff Base Formation Pathway.

Applications and Research Interest

This compound and its derivatives are of interest in several areas of research and development:

  • Liquid Crystals: As a precursor to Schiff bases, this compound is used in the synthesis of liquid crystalline materials. The long alkyl chain contributes to the mesomorphic properties of the final compounds.

  • Nanomaterials: It serves as an effective capping agent in the synthesis of metal nanoparticles, such as ruthenium, controlling their size, stability, and dispersibility in organic solvents.

  • Organic Synthesis: The primary amine group and the aromatic ring make it a useful building block for the synthesis of more complex organic molecules, including dyes and pharmaceutical intermediates.

  • Drug Development: While direct applications in drug development are not extensively documented, the isatin-Schiff bases derived from this compound are a class of compounds that have been investigated for a range of biological activities, suggesting potential for further exploration in medicinal chemistry.

Safety Information

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this chemical.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

Spectroscopic data of 4-Hexylaniline (NMR, IR, UV-Vis, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Hexylaniline, catering to researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supplemented by detailed experimental protocols and a visual workflow of the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the hexyl chain. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1]

Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignment
~7.0 - 7.2Doublet2HAr-H (ortho to alkyl group)
~6.6 - 6.8Doublet2HAr-H (ortho to amino group)
~3.6 (broad)Singlet2H-NH₂
~2.5Triplet2HAr-CH₂-
~1.5 - 1.6Multiplet2HAr-CH₂-CH₂-
~1.2 - 1.4Multiplet6H-(CH₂)₃-CH₃
~0.9Triplet3H-CH₃
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Due to the molecule's symmetry, four signals are expected for the aromatic carbons, and six signals for the hexyl chain carbons.

Chemical Shift (δ) ppm (Predicted)Assignment
~145C-NH₂
~130C-alkyl
~129CH (ortho to alkyl group)
~115CH (ortho to amino group)
~35Ar-CH₂-
~32Ar-CH₂-CH₂- or -(CH₂)₄-CH₃
~31Ar-CH₂-CH₂- or -(CH₂)₄-CH₃
~29-(CH₂)₂-CH₂- or -(CH₂)₃-CH₂-
~23-CH₂-CH₃
~14-CH₃
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is often acquired "neat," meaning the pure liquid is analyzed.[2]

Wavenumber (cm⁻¹) (Predicted)IntensityVibrational Mode
3450 - 3250Medium (two bands)N-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
1620 - 1580MediumC=C stretch (aromatic ring)
1650 - 1550MediumN-H bend (primary amine)
1500 - 1400MediumC=C stretch (aromatic ring)
850 - 800StrongC-H out-of-plane bend (p-disubstituted)
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat): Place a small drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aniline (B41778) chromophore results in characteristic absorption bands in the UV region.

λmax (nm) (Predicted)SolventElectronic Transition
~240Hexane (B92381)/Ethanolπ → π
~290Hexane/Ethanoln → π

Note: The presence of an alkyl group on the aniline ring is expected to cause a slight bathochromic (red) shift compared to unsubstituted aniline.[3][4]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (~177.29 g/mol ).

m/zRelative IntensityAssignment
177HighMolecular Ion [M]⁺
107High[M - C₅H₁₀]⁺
106Base Peak[M - C₅H₁₁]⁺
Fragmentation Pattern

The fragmentation of this compound is characteristic of alkyl-substituted anilines. The base peak at m/z 106 is a result of a benzylic cleavage, which is a highly favorable fragmentation pathway due to the formation of a resonance-stabilized cation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[2]

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data UV_Vis_Data Electronic Transitions UV_Vis->UV_Vis_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Comprehensive Spectroscopic Profile NMR_Data->Conclusion IR_Data->Conclusion UV_Vis_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-hexylaniline. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction to this compound and NMR Spectroscopy

This compound is an organic compound with a hexyl group attached to the para position of an aniline (B41778) ring. Its molecular structure lends itself to detailed analysis by NMR spectroscopy, a powerful analytical technique that provides information about the chemical environment of atomic nuclei. By analyzing the ¹H and ¹³C NMR spectra, one can confirm the structure of this compound, assess its purity, and understand the electronic effects of the substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges.

¹H NMR Spectral Data
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1' (CH₃)~ 0.90Triplet (t)~ 7.0
H-2', H-3', H-4' (CH₂)~ 1.32Multiplet (m)-
H-5' (CH₂)~ 1.58Quintet (quin)~ 7.5
H-6' (CH₂)~ 2.52Triplet (t)~ 7.6
H-2, H-6 (Ar-H)~ 6.98Doublet (d)~ 8.4
H-3, H-5 (Ar-H)~ 6.63Doublet (d)~ 8.4
-NH₂~ 3.55Broad Singlet (br s)-
¹³C NMR Spectral Data
Carbon Assignment Chemical Shift (δ, ppm)
C-1' (CH₃)~ 14.1
C-2', C-3' (CH₂)~ 22.6, 31.8
C-4' (CH₂)~ 29.2
C-5' (CH₂)~ 31.5
C-6' (CH₂)~ 35.4
C-3, C-5 (Ar-C)~ 115.1
C-2, C-6 (Ar-C)~ 129.4
C-4 (Ar-C)~ 130.3
C-1 (Ar-C)~ 144.7

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, the sample can be gently warmed.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans (NS): 16

  • Acquisition Time (AQ): 4.096 seconds

  • Relaxation Delay (D1): 1.0 second

  • Pulse Width (P1): 30° pulse

  • Spectral Width (SW): 20 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)

  • Number of Scans (NS): 1024

  • Acquisition Time (AQ): 2.70 seconds

  • Relaxation Delay (D1): 2.0 seconds

  • Pulse Width (P1): 30° pulse

  • Spectral Width (SW): 240 ppm

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For the ¹H spectrum, the residual CHCl₃ signal can be referenced to 7.26 ppm.[1] For the ¹³C spectrum, the CDCl₃ solvent peak can be referenced to 77.16 ppm.[2]

  • Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a general workflow for NMR spectral analysis.

molecular_structure cluster_ring Aromatic Ring cluster_amine Amine Group cluster_hexyl Hexyl Chain C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 H2 H2 C2->H2 C6 C6 C6->C1 H6 H6 C6->H6 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C5->C6 H5 H5 C5->H5 C4->C5 C6_prime C6' C4->C6_prime H_N1 H N->H_N1 H_N2 H N->H_N2 H6_prime1 H C6_prime->H6_prime1 H6_prime2 H C6_prime->H6_prime2 C5_prime C5' C6_prime->C5_prime H5_prime1 H C5_prime->H5_prime1 H5_prime2 H C5_prime->H5_prime2 C4_prime C4' C5_prime->C4_prime H4_prime1 H C4_prime->H4_prime1 H4_prime2 H C4_prime->H4_prime2 C3_prime C3' C4_prime->C3_prime H3_prime1 H C3_prime->H3_prime1 H3_prime2 H C3_prime->H3_prime2 C2_prime C2' C3_prime->C2_prime H2_prime1 H C2_prime->H2_prime1 H2_prime2 H C2_prime->H2_prime2 C1_prime C1' C2_prime->C1_prime H1_prime1 H C1_prime->H1_prime1 H1_prime2 H C1_prime->H1_prime2 H1_prime3 H C1_prime->H1_prime3

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in Deuterated Solvent (CDCl3) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer (400 MHz) transfer->instrument setup Lock, Tune, and Shim instrument->setup acquire Acquire FID Data (¹H and ¹³C) setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS (0.00 ppm) phase_base->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals to Molecular Structure peak_pick->assign report Generate Report assign->report

Caption: General workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the FT-IR Spectrum and Vibrational Analysis of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational analysis of 4-Hexylaniline. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at the molecule's vibrational properties.

Experimental Protocol: FT-IR Analysis of this compound

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique.[1] This method is favored for its minimal sample preparation and high-quality results.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Diamond or Zinc Selenide ATR accessory.[1][2]

Sample:

  • This compound, technical grade (90%) or higher purity.[3] The sample should be a clear, colorless to pale yellow liquid at room temperature.[4][5]

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. A background spectrum of the empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO2, water vapor) and the instrument itself.

  • Sample Application:

    • A small drop of this compound is placed onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered to achieve a good signal.[1]

  • Spectrum Acquisition:

    • The FT-IR spectrum of the sample is then acquired. For optimal signal-to-noise ratio, multiple scans (typically 16 to 32) are co-added.[1]

    • The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[1]

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Baseline correction and other minor spectral adjustments may be performed if necessary.

  • Cleaning:

    • Following the measurement, the ATR crystal is thoroughly cleaned using a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free wipe.[1] It is essential to ensure the crystal is completely dry before the next measurement.

Data Presentation: Vibrational Analysis of this compound

The vibrational spectrum of this compound is complex, with contributions from the aniline (B41778) ring and the hexyl substituent. The following table summarizes the expected vibrational frequencies and their assignments based on the analysis of aniline and its alkyl-substituted derivatives.[6][7][8]

Frequency Range (cm⁻¹) Vibrational Mode Assignment Description of Vibration
3500 - 3300N-H Stretching (asymmetric and symmetric)The two bands in this region are characteristic of the primary amine group (-NH₂). The higher frequency band corresponds to the asymmetric stretch, and the lower frequency band to the symmetric stretch.[6][8]
3100 - 3000Aromatic C-H StretchingThese absorptions arise from the stretching vibrations of the C-H bonds on the benzene (B151609) ring.[1]
2960 - 2850Aliphatic C-H Stretching (asymmetric and symmetric)Strong absorptions in this region are due to the C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the hexyl chain.[1]
1650 - 1550N-H Bending (Scissoring)This band is due to the in-plane bending or scissoring motion of the -NH₂ group.
1620 - 1450C=C Aromatic Ring StretchingThese bands, often appearing as a pair, are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
1470 - 1440C-H Bending (Aliphatic)These vibrations correspond to the bending motions of the C-H bonds in the hexyl group.
1350 - 1250C-N StretchingThis absorption is attributed to the stretching vibration of the bond between the aromatic ring and the nitrogen atom of the amine group.[6]
900 - 675C-H Out-of-Plane Bending (Aromatic)The position of these strong bands is indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the 850-800 cm⁻¹ region.
Below 600Ring Bending and Torsional ModesThe far-infrared region contains complex vibrations involving the bending and twisting of the entire molecular skeleton.[6]

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical hierarchy of the vibrational modes in this compound.

experimental_workflow cluster_prep Sample Preparation & Setup cluster_measurement Measurement cluster_analysis Data Processing & Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply this compound Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) apply_sample->acquire_spectrum process_data Process Data (Baseline Correction, etc.) acquire_spectrum->process_data assign_peaks Assign Vibrational Modes process_data->assign_peaks end_point End assign_peaks->end_point

Caption: Experimental workflow for FT-IR analysis of this compound.

vibrational_modes cluster_functional_groups Functional Group Vibrations cluster_amine_modes Amine Modes cluster_hexyl_modes Hexyl Modes cluster_aromatic_modes Aromatic Modes molecule This compound Vibrational Modes amine Amine Group (-NH₂) molecule->amine hexyl Hexyl Chain (-C₆H₁₃) molecule->hexyl aromatic Aromatic Ring (p-substituted) molecule->aromatic nh_stretch N-H Stretch (sym & asym) amine->nh_stretch nh_bend N-H Bend amine->nh_bend cn_stretch C-N Stretch amine->cn_stretch ch_stretch_aliphatic C-H Stretch (sym & asym) hexyl->ch_stretch_aliphatic ch_bend_aliphatic C-H Bend hexyl->ch_bend_aliphatic ch_stretch_aromatic C-H Stretch aromatic->ch_stretch_aromatic cc_stretch_aromatic C=C Ring Stretch aromatic->cc_stretch_aromatic ch_oop_bend C-H Out-of-Plane Bend aromatic->ch_oop_bend

Caption: Logical hierarchy of vibrational modes in this compound.

References

UV-Visible Absorption Spectrum of 4-Hexylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the UV-Visible absorption spectrum of 4-Hexylaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document utilizes data for the parent compound, aniline (B41778), as a representative model. The alkyl (hexyl) substituent at the para-position is expected to cause a minor bathochromic (red) shift in the absorption maxima compared to aniline, but the fundamental spectral characteristics are anticipated to be similar.

Core Concepts of UV-Visible Spectroscopy of Aromatic Amines

The UV-Visible spectrum of an aromatic amine like this compound is characterized by absorption bands arising from electronic transitions within the molecule. The benzene (B151609) ring contains π-electrons, and the amino group has non-bonding (n) electrons. The interaction between the amino group's lone pair of electrons and the π-system of the benzene ring is key to its spectral properties. Typically, aromatic amines exhibit two main absorption bands:

  • A strong absorption band (K-band) occurring at shorter wavelengths, which is attributed to a π → π* transition.

  • A weaker absorption band (B-band) at longer wavelengths, resulting from another π → π* transition.[1]

The position and intensity of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.

Quantitative Data: UV-Visible Absorption of Aniline (as a proxy for this compound)

The following table summarizes the UV-Visible absorption data for aniline in various solvents. These values provide an approximation of what can be expected for this compound.

Solventλmax 1 (nm)Molar Absorptivity (ε) 1λmax 2 (nm)Molar Absorptivity (ε) 2Transition Type
Ethanol230Not specified280Not specifiedπ → π* and n → π
Dilute Aqueous Acid203Not specified--π → π
Hexane232Not specified285Not specifiedπ → π* and n → π*

Note: In acidic solutions, the anilinium cation is formed, where the lone pair of electrons on the nitrogen is no longer in conjugation with the benzene ring. This results in a spectrum that more closely resembles benzene, with a single primary absorption band at a shorter wavelength.[1]

Experimental Protocols

The following is a detailed methodology for obtaining the UV-Visible absorption spectrum of a compound like this compound.

1. Materials and Equipment:

  • Analyte: this compound (or a suitable analog like aniline)

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, hexane, cyclohexane). The choice of solvent is critical and should be based on the solubility of the analyte and the desired spectral information.

  • Instrumentation: A calibrated double-beam UV-Visible spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a defined path length (typically 1 cm).

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

  • Analytical balance: For precise weighing of the analyte.

2. Preparation of Stock and Working Solutions:

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

3. Spectrophotometer Setup and Calibration:

  • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic amines).

  • Perform a baseline correction using a cuvette filled with the pure solvent that will be used for the sample analysis. This corrects for any absorbance from the solvent and the cuvette itself.

4. Sample Measurement:

  • Rinse a clean quartz cuvette with a small amount of the working solution and then fill it with the solution.

  • Ensure there are no air bubbles in the cuvette and that the outside surfaces are clean and dry.

  • Place the sample cuvette in the sample holder of the spectrophotometer.

  • Initiate the scan to record the absorbance spectrum of the sample.

  • Repeat the measurement for each of the prepared working solutions.

5. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.

  • If molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette. A plot of absorbance versus concentration should yield a straight line with a slope equal to εl.

Logical Workflow for UV-Visible Spectral Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the UV-Visible absorption spectrum of a compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_analyte Select and Weigh Analyte prep_stock Prepare Stock Solution prep_analyte->prep_stock prep_solvent Choose Spectroscopic Solvent prep_solvent->prep_stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_sample Measure Sample Absorbance prep_dilutions->measure_sample Transfer to Cuvette instr_setup Instrument Setup & Warm-up baseline Baseline Correction (Solvent Blank) instr_setup->baseline baseline->measure_sample get_spectrum Obtain Absorption Spectrum measure_sample->get_spectrum find_lambda_max Identify λmax get_spectrum->find_lambda_max beer_lambert Apply Beer-Lambert Law find_lambda_max->beer_lambert calc_epsilon Calculate Molar Absorptivity (ε) beer_lambert->calc_epsilon

Caption: Workflow for UV-Visible Spectroscopic Analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-hexylaniline. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the characteristic fragmentation pathways, presents quantitative data in a structured format, and outlines a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Fragmentation Analysis

Under electron ionization, this compound (C₁₂H₁₉N, molecular weight: 177.29 g/mol ) undergoes predictable and informative fragmentation, yielding a mass spectrum with several key diagnostic ions.[1] The fragmentation is primarily dictated by the stability of the resulting cations, with cleavage of the alkyl chain and rearrangements of the aromatic ring being prominent features.

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 177.[1] Aromatic amines, such as this compound, typically exhibit a relatively intense molecular ion peak due to the stability of the aromatic system.[2] The most significant fragmentation pathways involve cleavage of the bond beta to the aromatic ring (benzylic cleavage) and rearrangements of the resulting ions.

The base peak in the mass spectrum of this compound is consistently observed at m/z 106.[1] This ion is formed through a characteristic benzylic cleavage, which involves the loss of a pentyl radical (•C₅H₁₁) from the molecular ion. This process is highly favored due to the formation of a resonance-stabilized aminobenzyl cation. Another prominent ion is found at m/z 107, which can be attributed to the protonated version of the base peak ion, likely formed through a hydrogen rearrangement.

Quantitative Fragmentation Data

The table below summarizes the most abundant ions observed in the electron ionization mass spectrum of this compound, as reported in spectral databases.

m/z RatioProposed Ion StructureRelative IntensityFragmentation Pathway
177[C₁₂H₁₉N]⁺3rd HighestMolecular Ion (M⁺)
106[C₇H₈N]⁺Top Peak (Base Peak)Benzylic cleavage with loss of •C₅H₁₁
107[C₇H₉N]⁺2nd HighestHydrogen rearrangement product

Proposed Fragmentation Pathway

The primary fragmentation pathway of this compound upon electron ionization is initiated by the removal of an electron from the nitrogen atom, which has the highest energy non-bonding electrons.[2] The resulting molecular ion then undergoes fragmentation. The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, a process known as benzylic cleavage. This results in the formation of the highly stable, resonance-stabilized ion at m/z 106.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard method for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).[3][4][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Prepare a series of calibration standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.[2][6]

  • Mass Range: m/z 40-450.

  • Solvent Delay: 3 minutes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) standards Create Calibration Standards (Serial Dilution) stock->standards injection Inject 1 µL into GC standards->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection spectra Acquire Mass Spectra detection->spectra analysis Identify Peaks and Fragmentation Pattern spectra->analysis quantification Quantify using Calibration Curve analysis->quantification

Caption: Experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols can be utilized for method development, structural elucidation, and quantitative analysis in various scientific and industrial applications.

References

The Solubility of 4-Hexylaniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hexylaniline, an aromatic amine of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility and presents a detailed, standardized experimental protocol for its precise determination. This guide is intended to empower researchers to generate reliable and consistent solubility data tailored to their specific laboratory conditions and solvent systems.

Core Principles of this compound Solubility

This compound (C₁₂H₁₉N) is an organic compound featuring a polar aniline (B41778) head and a nonpolar hexyl tail. This amphiphilic nature dictates its solubility behavior in different organic solvents. The underlying principle governing its solubility is "like dissolves like," which relates to the polarity of the solute and the solvent.

  • Polar Solvents (e.g., Alcohols): The amino group (-NH₂) of this compound can participate in hydrogen bonding with polar protic solvents like ethanol (B145695) and methanol. However, the long, nonpolar hexyl chain can diminish solubility in highly polar solvents.

  • Nonpolar Solvents (e.g., Hydrocarbons, Ethers): The nonpolar hexyl group will have favorable van der Waals interactions with nonpolar solvents such as toluene, hexane, and diethyl ether.[1][2] Consequently, this compound is expected to exhibit good solubility in these types of solvents.[3]

  • Aqueous Solubility: this compound is reported to be insoluble in water.[3][4] The hydrophobic nature of the hexyl group and the benzene (B151609) ring significantly outweighs the hydrophilic character of the amino group, leading to poor aqueous solubility.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is scarce, the following table provides an illustrative summary of expected solubility behavior based on the principles outlined above and data for analogous aniline derivatives.[5][6] Researchers are strongly encouraged to determine precise solubility values for their specific solvents and conditions using the experimental protocol provided in this guide.

Solvent ClassSolvent ExampleExpected Solubility at 25°C ( g/100 mL)
Aromatic Hydrocarbons Toluene> 50 (Highly Soluble)
Aliphatic Hydrocarbons n-Hexane> 20 (Soluble)
Alcohols Ethanol> 30 (Soluble)
Ethers Diethyl Ether> 50 (Highly Soluble)
Chlorinated Solvents Dichloromethane> 50 (Highly Soluble)
Polar Aprotic Solvents Acetone> 40 (Highly Soluble)
Aqueous Water< 0.1 (Insoluble)

Note: The values presented in this table are estimates and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of this compound solubility in an organic solvent. This protocol is adapted from standard methodologies for solubility testing, such as those outlined by the OECD.[3][7]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • High-purity this compound

  • Analytical grade organic solvent of choice

  • Analytical balance (±0.0001 g accuracy)

  • Temperature-controlled shaker or water bath

  • Sealed vials (e.g., screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

  • Drying oven or rotary evaporator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-particles.

  • Gravimetric Analysis:

    • Dispense a precise volume of the filtered, saturated solution into a pre-weighed, dry volumetric flask.

    • Determine the mass of the flask containing the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).

    • Once the solvent is completely removed, dry the flask containing the this compound residue in a drying oven at a temperature below its boiling point until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved this compound.

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent (mL)) * 100

The solubility can also be expressed in other units, such as molarity (mol/L) or mole fraction, through appropriate conversions.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil settle Settling of Excess Solute equil->settle sample Sample Withdrawal settle->sample filter Filtration (Syringe Filter) sample->filter add_sol Add Filtered Solution to Flask filter->add_sol weigh1 Weigh Pre-dried Flask weigh1->add_sol weigh2 Weigh Flask + Solution add_sol->weigh2 evap Solvent Evaporation weigh2->evap weigh3 Weigh Flask + Residue evap->weigh3 calc Calculate Solubility weigh3->calc

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-Hexylaniline: Boiling and Melting Points

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the experimentally determined boiling and melting points of 4-Hexylaniline. It includes a compilation of reported values, comprehensive experimental protocols for their determination, and a logical workflow for these characterization processes.

Introduction

This compound, a substituted aniline (B41778) derivative, serves as a key intermediate in various fields, including the synthesis of dyes, polymers, and pharmaceutical compounds. Its physical properties, particularly its melting and boiling points, are critical parameters for its purification, handling, and application in further synthetic steps. An accurate understanding of these thermal transition points is fundamental for process optimization, purity assessment, and ensuring consistency in experimental and manufacturing settings. This document outlines the known thermal properties of this compound and the standardized methodologies for their verification.

Physical Properties of this compound

The melting and boiling points of this compound have been reported across various sources. The observed discrepancies can be attributed to differences in experimental conditions (e.g., pressure) and the purity of the sample. A summary of the available data is presented below for comparative analysis.

Data Presentation

Table 1: Reported Melting and Boiling Points of this compound

Physical PropertyReported Value (°C)Conditions / NotesSource(s)
Melting Point 76.0 - 76.5Not specified[1]
~ 42Not specified[2]
Boiling Point 145 - 146@ 15 Torr[1]
279 - 285"lit." (literature value, assumed atmospheric pressure)[3][4][5]
~ 334 - 336Assumed atmospheric pressure[2]
279Not specified[6]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity verification. The following sections detail standardized laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound. It relies on heating a small sample in a sealed capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[4][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or automated instrument)

  • Glass capillary tubes (one end sealed)

  • Sample of this compound (finely powdered and dry)

  • Packing tool or long glass tube

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[8]

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will enter the tube.

  • Packing the Sample: To pack the sample tightly at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a longer glass tube.[3][8] The final packed sample height should be 2-3 mm to ensure uniform heating.[3][8]

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of the apparatus. Heat rapidly to find an approximate melting temperature. This allows the subsequent, more accurate measurements to be performed more efficiently.[9][10]

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[3][8] Insert a new sample tube.

  • Heating and Observation: Begin heating at a slow, controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[3]

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (onset of melting).[3]

    • Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).[3]

  • Reporting: The result is reported as a melting range (e.g., 76.0 - 76.5 °C). A narrow range (0.5-1.0°C) is indicative of high purity.[9] For robust results, the determination should be performed in triplicate.[4]

Boiling Point Determination (Simple Distillation Method)

For quantities of 5 mL or more, a simple distillation provides a reliable boiling point measurement.[2][11] This method measures the temperature at which the vapor pressure of the liquid equals the external pressure.[12]

Apparatus:

  • Distillation flask (round-bottom)

  • Condenser

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Receiving flask

  • Boiling chips or magnetic stir bar

  • Barometer

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus as shown in chemical literature. The distillation flask should contain the this compound sample (at least 5-10 mL) and a few boiling chips to ensure smooth boiling.[2]

  • Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[13]

  • Heating: Gently and uniformly heat the distillation flask.

  • Observation: As the liquid boils, the vapor will rise and condense in the condenser, with the distillate being collected in the receiving flask.

  • Recording the Boiling Point: The temperature will stabilize as the bulk of the material distills. Record this stable temperature as the boiling point.[2]

  • Pressure Correction: Record the ambient barometric pressure.[12] Since boiling point is pressure-dependent, any deviation from standard pressure (760 Torr or 101.3 kPa) should be noted. If necessary, a nomograph can be used to correct the boiling point to standard pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a compound like this compound, from initial sample handling to the final reporting of its melting and boiling points.

G cluster_start 1. Sample Preparation cluster_mp 2a. Melting Point Determination cluster_bp 2b. Boiling Point Determination cluster_end 3. Data Analysis & Reporting A Obtain this compound Sample B Dry Sample (e.g., in desiccator) A->B Ensure Purity C Grind to Fine Powder (for Melting Point) B->C I Add Sample (>5 mL) & Boiling Chips to Flask B->I Liquid Sample D Pack Sample into Capillary Tube (2-3 mm) C->D E Place in Melting Point Apparatus D->E F Heat at 1-2°C / min E->F G Observe & Record Melting Range (T_initial to T_final) F->G L Perform Replicates (n≥2) G->L H Assemble Distillation Apparatus H->I J Heat to a Steady Boil & Distillation Rate I->J K Record Stable Vapor Temperature & Barometric Pressure J->K K->L M Calculate Mean & SD L->M N Report Final Values with Conditions (e.g., pressure for BP) M->N

Caption: Workflow for determining the melting and boiling points of this compound.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 4-hexylaniline. In the absence of publicly available single-crystal X-ray diffraction data for this compound, this document leverages established computational chemistry protocols to predict its structural and conformational properties. The methodologies outlined herein are standard in the field and are expected to yield data with high fidelity to the experimental molecular structure.

Molecular Structure

This compound is an organic compound with the chemical formula C₁₂H₁₉N. It consists of an aniline (B41778) core substituted with a hexyl group at the para position of the benzene (B151609) ring. The presence of the flexible hexyl chain gives rise to a number of possible conformations, which are crucial for understanding its interactions in various chemical and biological systems.

Optimized Molecular Geometry

The equilibrium geometry of this compound has been determined using computational methods. A summary of key predicted structural parameters is presented in Table 1. These parameters were obtained from a geometry optimization calculation, the protocol for which is detailed in Section 3.1.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C(1)-N(7)1.40
C(aromatic)-C(aromatic)1.39 - 1.40
C(aromatic)-C(hexyl)1.52
C(hexyl)-C(hexyl)1.53 - 1.54
N(7)-H1.01
C(aromatic)-H1.08
C(hexyl)-H1.10
Bond Angles (°)
C(2)-C(1)-C(6)119.5
C(1)-C(2)-C(3)120.2
C(1)-N(7)-H112.0
H-N(7)-H108.0
C(4)-C(aromatic)-C(hexyl)121.0
C(aromatic)-C(hexyl)-C(hexyl)112.5
C(hexyl)-C(hexyl)-C(hexyl)113.0
Dihedral Angles (°)
C(2)-C(1)-N(7)-H0.0 / 180.0
C(aromatic)-C(hexyl)-C(hexyl)-C(hexyl)~180 (anti) or ~±60 (gauche)

Note: The values in this table are based on a proposed computational study and represent expected outcomes. The numbering scheme for the atoms is provided in Figure 1.

Figure 1. Molecular Structure and Atom Numbering of this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the hexyl chain. The relative orientation of the alkyl chain with respect to the aniline ring and the internal conformation of the chain itself determine the overall shape of the molecule.

Rotation of the Hexyl Chain

The rotation around the C-C bonds of the hexyl chain leads to different conformers, primarily the anti (trans) and gauche conformations. The all-anti conformation is generally the lowest in energy for a linear alkyl chain. However, in this compound, interactions with the bulky aniline ring may influence the conformational preferences.

A potential energy surface scan for the rotation around the C(aromatic)-C(hexyl) bond and subsequent C-C bonds in the hexyl chain would reveal the energy barriers between different conformers. The expected rotational barriers for C-C bonds in alkanes are typically in the range of 3-5 kcal/mol.

Table 2: Predicted Relative Energies of Key Hexyl Chain Conformations

ConformationDihedral Angle(s)Relative Energy (kcal/mol)
All-antiC-C-C-C ≈ 180°0.0 (Reference)
Single gaucheOne C-C-C-C ≈ 60°0.5 - 0.9
Double gauche (g+g+)Two consecutive C-C-C-C ≈ 60°~1.5
Double gauche (g+g-)Two consecutive C-C-C-C with opposite signs> 3.0 (Pentane interference)

Note: These are generalized values for alkyl chains and the specific values for this compound would be determined by the proposed computational study.

G cluster_0 Conformational States All-anti (Lowest Energy) All-anti (Lowest Energy) Single-gauche Single-gauche All-anti (Lowest Energy)->Single-gauche Rotational Barrier (~3-5 kcal/mol) Single-gauche->All-anti (Lowest Energy) Relaxation Multiple-gauche Multiple-gauche Single-gauche->Multiple-gauche Rotational Barrier (~3-5 kcal/mol) Multiple-gauche->Single-gauche Relaxation

Figure 2. Conformational Energy Landscape of the Hexyl Chain.

Experimental and Computational Protocols

Computational Protocol for Structural and Conformational Analysis

To obtain the predicted structural data, a computational study using Density Functional Theory (DFT) is proposed. This is a widely accepted method for obtaining accurate molecular geometries and relative energies.

Workflow for Computational Analysis:

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular modeling program.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers of the hexyl chain.

  • Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization. A common and reliable level of theory for this is B3LYP with a 6-31G(d,p) basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan is performed by systematically rotating a specific dihedral angle (e.g., C(4)-C(8)-C(9)-C(10)) while allowing all other geometric parameters to relax.

G start Initial 3D Structure of this compound conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc pes_scan Potential Energy Surface Scan (for rotational barriers) geom_opt->pes_scan analysis Analysis of Structural Parameters and Relative Energies freq_calc->analysis pes_scan->analysis

Figure 3. Proposed Computational Workflow for this compound Analysis.

Experimental Protocol for X-ray Crystallography

Should single crystals of this compound be obtained, the following is a standard protocol for X-ray crystal structure determination.

  • Crystal Growth: Single crystals of this compound would be grown, likely by slow evaporation of a suitable solvent or by slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Conclusion

This technical guide has presented a comprehensive overview of the molecular structure and conformational properties of this compound based on established computational methodologies. The provided data on bond lengths, bond angles, and conformational energies serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The detailed protocols offer a clear pathway for either computational prediction or experimental determination of the precise three-dimensional structure of this molecule. A thorough understanding of these structural features is fundamental to elucidating its chemical reactivity, intermolecular interactions, and potential biological activity.

Quantum Chemical Calculations for 4-Hexylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylaniline is an organic compound that serves as a crucial intermediate in the synthesis of various materials, including dyes, pigments, and liquid crystals.[1][2] Its molecular structure, characterized by a hexyl group attached to the aniline (B41778) backbone, imparts specific electronic and steric properties that are of significant interest in materials science and drug design. Understanding these properties at a quantum mechanical level is essential for predicting molecular behavior, designing novel derivatives with tailored functionalities, and interpreting experimental data.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. The methodologies and data presented herein are based on established computational chemistry practices, primarily Density Functional Theory (DFT), and are correlated with available experimental findings.

Computational Methodology

The quantum chemical calculations discussed in this guide are predominantly based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3]

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable level of theory for such calculations is the B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p). This combination offers a good balance between computational accuracy and cost.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental FTIR and Raman spectra for validation of the computational model.

Electronic Properties

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity.

Spectroscopic Predictions

Theoretical predictions of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra, are invaluable for interpreting experimental results. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, the UV-Vis spectrum.

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical calculations on molecules structurally related to this compound and from experimental measurements. Due to the limited availability of published computational data specifically for this compound, representative data from similar p-alkylaniline systems are presented to illustrate the expected values.

Table 1: Optimized Geometrical Parameters (Representative)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.402C-C-N: 120.5C-C-N-H: 180.0
C-C (aromatic)1.395 (avg.)C-C-C (aromatic): 120.0 (avg.)-
C-C (alkyl)1.530 (avg.)C-C-C (alkyl): 112.0 (avg.)-
N-H1.008H-N-H: 111.0-

Note: These are representative values for a p-alkylaniline calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Calculated Electronic Properties (Representative)
PropertyValue (eV)
HOMO Energy-5.15
LUMO Energy-0.25
HOMO-LUMO Gap4.90

Note: These are representative values for a p-alkylaniline calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Experimental Spectroscopic Data for this compound
SpectroscopyPeak PositionAssignment
**FTIR (cm⁻¹) **[4]3435, 3350N-H stretching
3020Aromatic C-H stretching
2955, 2925, 2854Aliphatic C-H stretching
1620N-H scissoring
1515Aromatic C=C stretching
¹H NMR (ppm, CDCl₃) [5]6.95 (d)Aromatic H (ortho to NH₂)
6.60 (d)Aromatic H (meta to NH₂)
3.55 (s, broad)-NH₂
2.48 (t)-CH₂- (benzylic)
1.55 (m)-CH₂-
1.30 (m)-CH₂-CH₂-CH₂-
0.88 (t)-CH₃
¹³C NMR (ppm, CDCl₃) [6]144.5C (ipso, attached to N)
129.0C (meta)
115.0C (ortho)
135.5C (para, attached to hexyl)
35.5, 31.9, 31.6, 29.1, 22.7, 14.1Hexyl carbons

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-alkylanilines is the Friedel-Crafts acylation of aniline followed by reduction. However, a more direct approach involves the reaction of a haloalkane with aniline under appropriate conditions.

Materials:

Procedure:

  • In a round-bottom flask, dissolve aniline and potassium carbonate in DMF.

  • Add 1-bromohexane dropwise to the stirred solution at room temperature.

  • Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Extract the filtrate with diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or distillation.[7]

Spectroscopic Characterization

FTIR Spectroscopy:

  • Obtain a background spectrum of the clean ATR crystal or KBr pellet.

  • Place a small drop of liquid this compound on the ATR crystal or prepare a KBr pellet with a small amount of the sample.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.[8]

NMR Spectroscopy:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to obtain chemical shifts, integration, and coupling constants.[8]

Mandatory Visualizations

Computational_Workflow cluster_start Input cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis Start Define Molecular Structure (this compound) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq Elec Electronic Properties (HOMO, LUMO, etc.) Opt->Elec Spec Spectroscopic Predictions (NMR, UV-Vis) Opt->Spec Struct Optimized Geometry (Bond Lengths, Angles) Opt->Struct Vib Theoretical Spectra (IR, Raman) Freq->Vib React Reactivity Descriptors (HOMO-LUMO Gap) Elec->React Comp Comparison with Experimental Data Spec->Comp Struct->Comp Vib->Comp React->Comp

Caption: A typical workflow for quantum chemical calculations of this compound.

HOMO_LUMO Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

Validation_Process cluster_theoretical Theoretical Calculations cluster_experimental Experimental Measurements cluster_validation Validation Calc_IR Calculated IR Spectrum Compare Comparison and Assignment Calc_IR->Compare Calc_NMR Calculated NMR Shifts Calc_NMR->Compare Exp_IR Experimental FTIR Spectrum Exp_IR->Compare Exp_NMR Experimental NMR Spectrum Exp_NMR->Compare

Caption: Validation of theoretical calculations against experimental data.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound. By employing methods such as DFT, researchers can gain detailed insights into its molecular geometry, electronic structure, and spectroscopic characteristics. This theoretical data, when validated against experimental findings, offers a robust platform for the rational design of new materials and molecules with desired properties, thereby accelerating research and development in fields ranging from materials science to drug discovery.

References

Reactivity of the amino group in 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core reactivity of the amino group in 4-Hexylaniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic amine characterized by a hexyl group substituted at the para position of the aniline (B41778) ring. The reactivity of this molecule is predominantly dictated by the amino (-NH₂) group, which influences both the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic attack. The presence of the electron-donating hexyl group further enhances the reactivity of the aromatic ring. This guide provides a detailed examination of the core reactivity of the amino group in this compound, covering its basicity, nucleophilic reactions, and its role in electrophilic aromatic substitution and diazotization.

Physicochemical and Reactivity Data

Quantitative data for this compound is summarized below. Properties are derived from various chemical data sources, with some values being predicted based on computational models.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₉N[1][2]
Molecular Weight 177.29 g/mol [2][3]
Boiling Point 279-285 °C[4][5]
Density 0.919 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.525[4][5]
Water Solubility Insoluble[4][5]
Predicted pKa 5.00 ± 0.10[4][6]
LogP (Octanol/Water) 3.39 - 3.9[2][3]

Core Reactivity of the Amino Group

The reactivity of this compound is centered around the lone pair of electrons on the nitrogen atom of the amino group. This lone pair is fundamental to its basicity and nucleophilicity and also strongly activates the benzene (B151609) ring.

Basicity

Like other anilines, this compound is a weak base. The amino group can accept a proton from a strong acid to form the corresponding anilinium ion (4-hexylphenylammonium). Aromatic amines are generally much weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, making it less available for protonation.[7] The predicted pKa of this compound is approximately 5.00.[4][6] The electron-donating nature of the para-hexyl group slightly increases the electron density on the nitrogen, making this compound marginally more basic than aniline itself.

Nucleophilic Reactivity

The lone pair of electrons makes the amino nitrogen a potent nucleophile, enabling it to attack electron-deficient centers. This leads to several important classes of reactions, including acylation and alkylation.

  • Acylation (Amide Formation): this compound readily reacts with acylating agents like acyl chlorides or acid anhydrides to form stable N-substituted amides. This reaction is often used to protect the amino group during other transformations, as the resulting acetamide (B32628) is less reactive and less prone to oxidation than the free amine.[8][9]

  • Alkylation: The reaction with alkyl halides can be complex. The primary amine can be successively alkylated to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt.[10] Controlling the degree of alkylation can be challenging, often resulting in a mixture of products.[10][11]

cluster_reactivity Core Reactivity of the Amino Group in this compound Aniline This compound (R-NH₂) Protonation Protonation (Basicity) R-NH₃⁺ Aniline->Protonation + H⁺ NucleophilicAttack Nucleophilic Attack (e.g., Acylation) Aniline->NucleophilicAttack + R'-COX RingActivation Ring Activation (Electrophilic Substitution) Aniline->RingActivation ortho, para-directing

Caption: Core reactivity pathways of the this compound amino group.

Role in Electrophilic Aromatic Substitution

The -NH₂ group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[12] The hexyl group at the para position means that substitution will occur primarily at the two ortho positions.

  • Halogenation: Due to the high activation by the amino group, direct halogenation of anilines with reagents like bromine water proceeds rapidly to give polysubstituted products.[9] For this compound, this would lead to 2,6-dibromo-4-hexylaniline. To achieve monosubstitution, the reactivity must be tempered by first protecting the amino group via acylation.[9]

  • Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid is problematic, as it leads to oxidation of the ring and also produces a significant amount of the meta-substituted product.[9][12] This is because in the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[12] Therefore, a protection-nitration-deprotection sequence is required for controlled ortho substitution.

cluster_workflow Controlled Electrophilic Substitution Workflow Start This compound Protect Protect Amino Group (Acylation) e.g., Acetic Anhydride (B1165640) Start->Protect Step 1 Substitute Electrophilic Substitution (e.g., Nitration) HNO₃ / H₂SO₄ Protect->Substitute Step 2 Deprotect Deprotect (Hydrolysis) Substitute->Deprotect Step 3 Product Substituted This compound Deprotect->Product Step 4

Caption: Workflow for controlled electrophilic substitution of this compound.

Diazotization and Azo Coupling

Aromatic primary amines react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form diazonium salts.[13][14] This process is known as diazotization. This compound can be converted to 4-hexylbenzenediazonium chloride. These diazonium salts are highly versatile intermediates.[13] Although unstable at higher temperatures, they serve as excellent electrophiles in azo coupling reactions with electron-rich aromatic compounds (like phenols or other anilines) to produce brightly colored azo dyes.[15]

cluster_diazotization Diazotization and Azo Coupling Pathway Aniline This compound Diazonium 4-Hexylbenzenediazonium Salt Aniline->Diazonium NaNO₂ / HCl 0-5 °C AzoDye Azo Dye Diazonium->AzoDye Electrophilic Aromatic Substitution CouplingPartner Coupling Partner (e.g., Phenol) CouplingPartner->AzoDye

Caption: Reaction pathway for the synthesis of azo dyes from this compound.

Experimental Protocols

The following are generalized protocols adapted from standard procedures for aniline. Researchers should optimize conditions for this compound.

Protocol: Acylation of this compound to N-(4-hexylphenyl)acetamide

This protocol is adapted from a standard procedure for the acetylation of aniline.[8]

  • Dissolution: In a suitable flask, dissolve 1.0 g (5.64 mmol) of this compound in 30 mL of water and 1.0 mL of concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.

  • Reagent Preparation: In a separate beaker, prepare a solution of 1.1 g of sodium acetate (B1210297) in 6 mL of water. Measure out 0.7 mL (approx. 7.4 mmol) of acetic anhydride.

  • Reaction: To the stirred solution of this compound hydrochloride, add the acetic anhydride in one portion. Immediately follow with the rapid addition of the sodium acetate solution.

  • Precipitation and Isolation: A white precipitate of N-(4-hexylphenyl)acetamide should form. Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure acetamide.

Protocol: Diazotization of this compound and Azo Coupling

This protocol is a general procedure for the synthesis of an azo dye.[16]

  • Diazotization (Part A):

    • In a 100 mL beaker, dissolve 1.0 g (5.64 mmol) of this compound in a mixture of 5 mL concentrated HCl and 10 mL of water.

    • Cool this solution to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 0.43 g (6.2 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Coupling (Part B):

    • In a separate 250 mL beaker, dissolve an equimolar amount (5.64 mmol) of a coupling agent (e.g., 0.53 g of phenol (B47542) or 0.78 g of 2-naphthol) in 15 mL of a 10% sodium hydroxide (B78521) solution.

    • Cool this solution to 5 °C in an ice bath.

  • Azo Dye Formation:

    • Slowly and with vigorous stirring, add the cold diazonium salt solution (Part A) to the cold solution of the coupling partner (Part B).

    • A brightly colored precipitate (the azo dye) should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes.

    • Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and allow it to air dry.

References

An In-depth Technical Guide to the Electronic Properties of the Aromatic Ring in 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the electronic characteristics of the aromatic ring in 4-hexyaniline. It focuses on the interplay of inductive and resonance effects from the hexyl and amino substituents, their influence on the electron density of the phenyl ring, and the resulting impact on the molecule's reactivity and properties. This document synthesizes theoretical principles with practical methodologies for the characterization of such compounds.

Introduction to Substituent Effects in Aromatic Systems

The electronic properties of a substituted benzene (B151609) ring are fundamentally governed by the interplay of two primary electronic effects exerted by its substituents: the inductive effect and the resonance (or mesomeric) effect. The inductive effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the ring carbons.[1][2][3] The resonance effect, on the other hand, involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1][2]

In the case of 4-hexyaniline, the aromatic ring is influenced by two substituents: the amino (-NH₂) group and the hexyl (-C₆H₁₃) group, positioned para to each other. The amino group is a strong resonance electron-donating group (+R) and a weak inductive electron-withdrawing group (-I).[4] Conversely, the hexyl group, as an alkyl group, is a weak inductive electron-donating group (+I).[2][4] The overall electronic landscape of the 4-hexyaniline ring is a composite of these competing and reinforcing effects.

Electronic Effects of Substituents in 4-Hexylaniline

2.1. The Amino Group (-NH₂): A Strong Activating Group

The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the π-system of the benzene ring.[2][4] This powerful +R effect significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group. While nitrogen is more electronegative than carbon, leading to a -I effect, the +R effect is overwhelmingly dominant.[4] This net electron donation makes the aromatic ring in aniline (B41778) and its derivatives "activated" towards electrophilic aromatic substitution and increases the basicity of the aniline nitrogen.[1][4]

2.2. The Hexyl Group (-C₆H₁₃): A Weak Activating Group

The hexyl group is a saturated alkyl chain. Alkyl groups are generally considered to be electron-donating through the inductive effect (+I).[2] This is due to the sp³ hybridized carbons of the alkyl chain being less electronegative than the sp² hybridized carbons of the aromatic ring.[4] The hexyl group, therefore, pushes electron density into the ring through the C-C sigma bond, further enriching the ring's electron density. It does not participate in resonance.

2.3. Combined Effect in this compound

In 4-hexyaniline, the electron-donating effects of the amino group (primarily +R) and the hexyl group (+I) are synergistic. Both substituents work to increase the electron density of the aromatic ring. This makes the 4-hexyaniline ring significantly more nucleophilic and reactive towards electrophiles than benzene. The increased electron density also influences the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]

Quantitative Analysis of Electronic Properties

Table 1: Estimated Electronic Properties of Substituents in this compound

PropertyAmino Group (-NH₂)Hexyl Group (-C₆H₁₃) (estimated)
Hammett Constant (σp) -0.66[7]~ -0.15 to -0.20
Inductive Effect (σI) +0.12 (approx.)~ -0.05
Resonance Effect (σR) -0.78 (approx.)0
HOMO Energy Raises energyRaises energy
LUMO Energy Raises energyRaises energy
HOMO-LUMO Gap Decreases gapSlightly decreases gap

Note: Data for the hexyl group is estimated based on values for other alkyl groups such as ethyl (-0.15) and tert-butyl (-0.20).[7] HOMO/LUMO effects are qualitative predictions based on general principles of substituent effects.

Visualization of Electronic Effects and Experimental Workflow

The interplay of electronic effects and a typical workflow for their characterization can be visualized as follows:

G Electronic Effects in this compound cluster_substituents Substituents cluster_effects Electronic Effects cluster_ring Aromatic Ring cluster_properties Resulting Properties Amino Group Amino Group Resonance (+R) Resonance (+R) Amino Group->Resonance (+R) Inductive (+I) Inductive (+I) Amino Group->Inductive (+I) -I (minor) Hexyl Group Hexyl Group Hexyl Group->Inductive (+I) Aromatic Ring Aromatic Ring Resonance (+R)->Aromatic Ring Inductive (+I)->Aromatic Ring Increased Electron Density Increased Electron Density Aromatic Ring->Increased Electron Density Altered Reactivity Altered Reactivity Increased Electron Density->Altered Reactivity G Workflow for Electronic Property Characterization cluster_experimental Experimental Analysis cluster_computational Computational Analysis Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization UV-Vis Spectroscopy UV-Vis Spectroscopy Purification & Characterization->UV-Vis Spectroscopy Cyclic Voltammetry Cyclic Voltammetry Purification & Characterization->Cyclic Voltammetry DFT Calculations DFT Calculations Purification & Characterization->DFT Calculations Data Analysis Data Analysis UV-Vis Spectroscopy->Data Analysis Cyclic Voltammetry->Data Analysis DFT Calculations->Data Analysis End End Data Analysis->End

References

An In-Depth Technical Guide to the Safety, Handling, and MSDS of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Hexylaniline, tailored for professionals in research and drug development. The following sections detail the chemical's properties, associated hazards, handling procedures, and emergency protocols.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 4-Hexylbenzenamine, p-Hexylaniline, 4-n-Hexylaniline
CAS Number 33228-45-4[1][2][3]
Molecular Formula C₁₂H₁₉N[4][5]
Molecular Weight 177.29 g/mol [4][5]
Chemical Structure CCCCCCc1ccc(N)cc1

Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System (GHS).[6][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[6][7]
Skin Corrosion/Irritation2H315: Causes skin irritation[6][7]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[6][7]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[6]

Signal Word: Warning[2][4]

Hazard Pictograms:

  • GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Physical State Liquid[2][4]
Appearance Clear yellow to red liquid
Odor No data available
Boiling Point 279-285 °C (lit.)[2][4]
Melting Point 76.0-76.5 °C[8]
Flash Point 113 °C (235.4 °F) - closed cup[2][4]
Density 0.919 g/mL at 25 °C (lit.)[2][4]
Solubility in Water Insoluble[9][10]
Refractive Index n20/D 1.525 (lit.)[2][4]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Avoid contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Store locked up.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area. A chemical fume hood is recommended.
Eye/Face Protection Wear chemical safety goggles or a face shield.[4]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. A dust mask (type N95) may be suitable for handling the solid form.[2][4]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

ParameterInformation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards from Combustion Hazardous decomposition products may include carbon oxides and nitrogen oxides.
Protective Equipment for Firefighters Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Stability and Reactivity

ParameterInformation
Reactivity No data available.
Chemical Stability Stable under recommended storage conditions.[7]
Possibility of Hazardous Reactions No data available.
Conditions to Avoid Heat, flames, and sparks.
Incompatible Materials Strong oxidizing agents.[7]
Hazardous Decomposition Products Carbon oxides and nitrogen oxides under fire conditions.[7]

Toxicological Information

Experimental Protocols

The hazard classifications of this compound are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 401/420/423/425):

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[11] A group of rodents is administered the substance by gavage at one or more dose levels.[11] Observations of effects and mortality are made over a 14-day period.[3] The LD50 value is then calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[11]

Acute Dermal Toxicity (as per OECD Guideline 402):

This guideline assesses the potential adverse effects of short-term dermal exposure.[12] The substance is applied uniformly to a shaved area of the skin of a group of animals (typically rabbits or rats) for 24 hours.[13] The animals are observed for signs of toxicity and mortality over 14 days.[14]

Acute Inhalation Toxicity (as per OECD Guideline 403):

This test evaluates the health hazards from short-term exposure to an airborne substance.[1][2] Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a specified duration (typically 4 hours).[2][3] Observations for toxicity and mortality are conducted for at least 14 days.[2][3]

Skin Irritation (as per OECD Guideline 439):

This in vitro test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[14] The test chemical is applied topically to the RhE tissue. Cell viability is then measured to determine if the chemical is an irritant.[14]

Eye Irritation (as per OECD Guideline 405):

This test evaluates the potential of a substance to cause eye irritation or damage. The test substance is applied to the eye of a single animal (typically an albino rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored at specific intervals.

Visualizations

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Selection Ventilation_Check Ensure Proper Ventilation (Fume Hood) PPE_Selection->Ventilation_Check Weighing_Dispensing Weigh/Dispense in Hood Ventilation_Check->Weighing_Dispensing Experiment Perform Experiment Weighing_Dispensing->Experiment Avoid_Contact Avoid Skin/Eye Contact Experiment->Avoid_Contact Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal Hand_Washing Wash Hands Thoroughly Waste_Disposal->Hand_Washing End End Hand_Washing->End Start Start Start->Risk_Assessment

Caption: A logical workflow for the safe handling of this compound.

First-Aid Decision Pathway for this compound Exposuredot

First_Aid_Pathway Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Airborne Skin_Contact Skin Contact Route->Skin_Contact Dermal Eye_Contact Eye Contact Route->Eye_Contact Ocular Ingestion Ingestion Route->Ingestion Oral Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap & Water (15 min) Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

Methodological & Application

Application Notes: Synthesis of 4-Hexylaniline from Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hexylaniline is an important chemical intermediate used in the synthesis of dyes, pigments, pharmaceuticals, and materials for liquid crystals.[1][2] Its structure, featuring a hexyl group on a benzenamine core, imparts specific solubility and electronic properties that are valuable in organic synthesis. This application note details a reliable two-step synthetic route starting from hexylbenzene (B86705), a readily available aromatic hydrocarbon. The synthesis involves the electrophilic nitration of hexylbenzene to form an isomeric mixture of nitrohexylbenzenes, followed by the selective reduction of the para-isomer to yield the final product, this compound.

The overall synthetic pathway is outlined below:

  • Step 1: Nitration of Hexylbenzene. Hexylbenzene is treated with a nitrating mixture of concentrated nitric and sulfuric acids. The hexyl group is an ortho-, para-directing activator, leading primarily to 4-nitrohexylbenzene and 2-nitrohexylbenzene.[3]

  • Step 2: Reduction of 4-Nitrohexylbenzene. The isolated 4-nitrohexylbenzene intermediate is then reduced to the corresponding aniline. Various reduction methods are effective, with tin(II) chloride in acidic medium being a classic and high-yielding approach.[4]

This document provides detailed protocols for both steps, a summary of expected yields, and characterization data for the key compounds involved.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided for reference.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
HexylbenzeneC₁₂H₁₈162.272260.861.487
4-NitrohexylbenzeneC₁₂H₁₇NO₂207.27~315-320~1.04N/A
This compoundC₁₂H₁₉N177.29279-285[2]0.919[2]1.525[2]

Synthetic Pathway Overview

The two-step conversion of hexylbenzene to this compound is a standard example of electrophilic aromatic substitution followed by functional group transformation.

G Hexylbenzene Hexylbenzene Nitro_isomers 2-Nitrohexylbenzene & 4-Nitrohexylbenzene Hexylbenzene->Nitro_isomers   HNO₃, H₂SO₄   (Nitration) Para_isomer 4-Nitrohexylbenzene Nitro_isomers->Para_isomer   Separation   (Chromatography) Hexylaniline This compound Para_isomer->Hexylaniline   SnCl₂·2H₂O, HCl   (Reduction) G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Reaction Setup (Hexylbenzene, Acids) B Nitration Reaction (0°C to RT) A->B C Workup & Extraction (Ice Quench, DCM) B->C D Purification (Column Chromatography) C->D E Reaction Setup (4-Nitrohexylbenzene) D->E Isolated 4-Nitrohexylbenzene F Reduction with SnCl₂/HCl (Reflux) E->F G Workup & Extraction (NaOH Quench, EtOAc) F->G H Final Purification (Distillation/Chromatography) G->H I Characterization (NMR, IR, MS) H->I Purified this compound

References

Application Notes and Protocols for the Synthesis of 4-Hexylaniline via Friedel-Crafts Alkylation Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylaniline is an organic compound that finds applications as an intermediate in the synthesis of dyes, pigments, and materials for liquid crystals.[1][2] It has also been utilized in the preparation of stable ruthenium nanoparticles.[1] The synthesis of this compound, a mono-substituted long-chain alkyl aniline (B41778), presents a classic challenge in organic chemistry. Direct Friedel-Crafts alkylation of aniline is generally unsuccessful due to the Lewis basicity of the amino group, which reacts with the Lewis acid catalyst, leading to the deactivation of the aromatic ring towards electrophilic substitution.

To circumvent this issue, a multi-step synthetic strategy is employed. This approach involves the protection of the amino group as an acetamide, followed by a Friedel-Crafts acylation, reduction of the resulting ketone, and finally, deprotection to yield the target molecule. This sequence ensures high yields and regioselectivity, primarily affording the para-substituted product due to the ortho-, para-directing nature of the acetamido group.

Overall Synthetic Pathway

The synthesis of this compound from aniline is a four-step process that leverages the protective group strategy to achieve the desired alkylation pattern. The overall transformation is depicted below.

digraph "Overall Synthesis of this compound" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [arrowhead=vee, color="#4285F4"];

Aniline [label="Aniline"]; Acetanilide (B955) [label="Acetanilide"]; Hexanoyl_Acetanilide [label=<4'-Acetamidohexanophenone>]; Hexyl_Acetanilide [label=]; Hexylaniline [label=<this compound>];

Aniline -> Acetanilide [label="Step 1: Acetylation"]; Acetanilide -> Hexanoyl_Acetanilide [label="Step 2: Friedel-Crafts Acylation"]; Hexanoyl_Acetanilide -> Hexyl_Acetanilide [label="Step 3: Reduction"]; Hexyl_Acetanilide -> Hexylaniline [label="Step 4: Hydrolysis"]; }

Caption: Experimental workflow for the acetylation of aniline.

Step 2: Friedel-Crafts Acylation of Acetanilide

With the amino group protected, the aromatic ring of acetanilide can now undergo Friedel-Crafts acylation. The acetamido group is an ortho-, para-director, and due to steric hindrance, the acylation occurs predominantly at the para position.

Reaction: Acetanilide + Hexanoyl Chloride --(AlCl₃)--> 4'-Acetamidohexanophenone

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (B109758).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of hexanoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of acetanilide (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Once the addition of acetanilide is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4'-acetamidohexanophenone.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: 70-85%

Step 3: Reduction of the Carbonyl Group

The ketone functionality of 4'-acetamidohexanophenone is reduced to a methylene (B1212753) group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a suitable method for this transformation. [3] Reaction: 4'-Acetamidohexanophenone --(Zn(Hg), HCl)--> N-(4-Hexylphenyl)acetamide

Protocol (Clemmensen Reduction):

  • Prepare zinc amalgam by adding granulated zinc (2.5 eq by weight to the ketone) to a solution of mercuric chloride (0.25 eq by weight to zinc) in water, followed by decantation.

  • To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene (B28343).

  • Add the 4'-acetamidohexanophenone (1.0 eq) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(4-hexylphenyl)acetamide can be purified by chromatography.

Expected Yield: 60-80%

Step 4: Deprotection of the Amino Group (Hydrolysis)

The final step is the hydrolysis of the acetamido group to reveal the free amino group of this compound. This can be achieved under either acidic or basic conditions.

Reaction: N-(4-Hexylphenyl)acetamide --(H⁺ or OH⁻)--> this compound

Protocol (Acid-Catalyzed Hydrolysis):

  • To a round-bottom flask, add N-(4-hexylphenyl)acetamide (1.0 eq) and a mixture of ethanol (B145695) and concentrated hydrochloric acid (e.g., 2:1 v/v).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the solution is basic.

  • Extract the product with diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The final product can be purified by vacuum distillation or column chromatography.

Expected Yield: 80-95%

Logical Relationship of the Synthetic Steps

The multi-step synthesis is designed based on the principles of functional group compatibility and reactivity. The protection-deprotection strategy is essential to overcome the inherent reactivity of the aniline starting material that would otherwise interfere with the desired Friedel-Crafts reaction.

```dot digraph "Logical_Relationship" { graph [nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124"]; edge [arrowhead=vee, color="#34A853"];

Start [label="Start: Aniline", shape=ellipse, fillcolor="#E8F0FE"]; Protect [label="Protect Amino Group\n(Acetylation)", fillcolor="#F1F3F4"]; FC_Acylation [label="Friedel-Crafts Acylation\n(Introduce Hexanoyl Group)", fillcolor="#F1F3F4"]; Reduce [label="Reduce Ketone\n(Form Hexyl Group)", fillcolor="#F1F3F4"]; Deprotect [label="Deprotect Amino Group\n(Hydrolysis)", fillcolor="#F1F3F4"]; End [label="End Product:\nthis compound", shape=ellipse, fillcolor="#E8F0FE"];

Start -> Protect [label="Reason: Aniline's -NH2 group\nis a Lewis base and deactivates\nthe catalyst for Friedel-Crafts."]; Protect -> FC_Acylation [label="Reason: Acetanilide's -NHCOCH3\nis an ortho,para-director, enabling\nregioselective acylation."]; FC_Acylation -> Reduce [label="Reason: Acylation provides the\ncarbonyl for subsequent reduction\nto the desired alkyl chain."]; Reduce -> Deprotect [label="Reason: The hexyl group is now\nin the desired position."]; Deprotect -> End [label="Reason: Removal of the protecting\ngroup yields the final product."]; }

References

Application Notes and Protocols for the Preparation of Schiff Bases from 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone. The synthesis is typically a reversible reaction carried out by refluxing the reactants in an alcohol solvent, often with acid catalysis.[1][2] Schiff bases derived from 4-hexylaniline are of significant interest due to the incorporation of a lipophilic hexyl chain, which can modulate the physicochemical properties of the final molecule.

These compounds are prominent in several fields of research and development:

  • Liquid Crystals: The rod-like structure imparted by the aromatic rings and the imine linkage, combined with the flexible alkyl chain of this compound, makes these Schiff bases excellent candidates for liquid crystalline materials.[3] Such materials are fundamental to the development of display technologies (LCDs) and optical sensors.

  • Antimicrobial and Anticancer Agents: The imine group is a critical pharmacophore in many biologically active compounds. Schiff bases have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and antiproliferative effects.[4][5][6][7] The hexyl group can enhance membrane permeability, potentially improving the efficacy of the drug candidate.

  • Coordination Chemistry: As versatile ligands, Schiff bases can form stable complexes with various metal ions. These metal complexes are themselves investigated for catalytic, medicinal, and material science applications.

The following protocol provides a representative method for the synthesis of a Schiff base from this compound and salicylaldehyde (B1680747), a common building block that introduces a phenolic hydroxyl group capable of intramolecular hydrogen bonding and metal chelation.

Experimental Protocol: Synthesis of (E)-2-(((4-hexylphenyl)imino)methyl)phenol

This protocol details the synthesis of a representative Schiff base via the condensation of this compound and salicylaldehyde.

Reaction Scheme:

Materials and Equipment:

  • This compound (C₁₂H₁₉N, MW: 177.29 g/mol )

  • Salicylaldehyde (C₇H₆O₂, MW: 122.12 g/mol )

  • Absolute Ethanol (B145695) (EtOH)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.77 g, 10 mmol) in 25 mL of absolute ethanol.

  • To this solution, add salicylaldehyde (1.22 g, 10 mmol, 1.05 mL) dropwise while stirring.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.

  • If precipitation is slow, the flask can be placed in an ice bath for 30 minutes to facilitate crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The product should be a bright yellow crystalline solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis and characterization of the target Schiff base, (E)-2-(((4-hexylphenyl)imino)methyl)phenol.

ParameterValueReference / Note
Reactants
This compound10 mmol (1.77 g)
Salicylaldehyde10 mmol (1.22 g)Equimolar condensation reaction.
Reaction Conditions
SolventAbsolute Ethanol (25 mL)Common solvent for Schiff base synthesis.[8]
CatalystGlacial Acetic Acid (catalytic)Facilitates the dehydration step.
TemperatureReflux (~78 °C)
Reaction Time3-4 hoursTypical duration for this type of condensation.
Product
Yield~85-95%High yields are typical for this reaction.
AppearanceBright yellow crystalline solid
Characterization Data Representative data based on similar structures.
Melting Point~70-72 °CExpected range.
IR (KBr, cm⁻¹)ν(O-H): ~3440, ν(C=N): ~1615, ν(C-O): ~1280The C=N stretch is characteristic of the imine bond.
¹H NMR (400 MHz, CDCl₃)δ (ppm): 13.1 (s, 1H, OH), 8.6 (s, 1H, CH=N), 6.9-7.5 (m, 8H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 0.9-1.6 (m, 9H, Alkyl-H)The downfield shifts for the OH and imine protons are due to intramolecular H-bonding and deshielding, respectively.[2]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 163.5 (CH=N), 161.0 (Ar-C-OH), 117-148 (Ar-C), 35.5 (Ar-CH₂), 22.5-31.5 (Alkyl-C), 14.1 (CH₃)
Mass Spec (EI-MS)m/z: 281 [M]⁺Corresponds to the molecular weight of the product (C₁₉H₂₃NO).

Visualizations

The following diagram illustrates the general workflow for the preparation, purification, and characterization of a Schiff base from this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Product & Analysis Reactants Reactants (this compound, Aldehyde) Mix Mixing Reactants->Mix Solvent Solvent/Catalyst (Ethanol, Acetic Acid) Solvent->Mix Reflux Reflux (3-4 hours) Mix->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Drying Drying Washing->Drying Product Pure Schiff Base (Yellow Solid) Drying->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

Caption: Workflow for Schiff base synthesis.

The following diagram illustrates the logical relationship between the molecular components of the Schiff base and its potential applications.

AppLogic cluster_components Molecular Components cluster_properties Resulting Properties cluster_applications Potential Applications Aniline This compound Moiety Lipophilicity Lipophilicity & Flexibility Aniline->Lipophilicity (Hexyl Chain) Aldehyde Salicylaldehyde Moiety Rigidity Planarity & Rigidity Aldehyde->Rigidity (Aromatic Ring) Chelation H-Bonding & Chelation Site Aldehyde->Chelation (OH Group) Imine Azomethine (-C=N-) Linkage Imine->Rigidity Pharmacophore Pharmacophore Imine->Pharmacophore LC Liquid Crystals Lipophilicity->LC Antimicrobial Antimicrobial Agents Lipophilicity->Antimicrobial (Membrane Interaction) Rigidity->LC Complexes Metal Complexes Chelation->Complexes Pharmacophore->Antimicrobial

Caption: Structure-application relationships.

References

Application Notes and Protocols: 4-Hexylaniline in Liquid Crystal Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-hexylaniline in the synthesis and characterization of thermotropic liquid crystals. The focus is on the preparation of Schiff base (imine) liquid crystals, a well-established class of mesogenic compounds. These materials are of significant interest for applications in display technologies, sensors, and advanced materials science.

Introduction

This compound is a key building block in the synthesis of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a benzene (B151609) ring with a flexible hexyl chain and a reactive amine group, makes it an ideal precursor for creating mesogenic molecules. The hexyl tail contributes to the molecular anisotropy and flexibility necessary for the formation of liquid crystalline phases, while the aniline (B41778) group provides a convenient point for chemical modification.

The most common synthetic route involving this compound is the condensation reaction with substituted benzaldehydes to form Schiff bases (N-benzylideneanilines). The electronic and structural properties of the substituents on the benzaldehyde (B42025) moiety, in combination with the hexyl chain of the this compound, allow for the fine-tuning of the resulting liquid crystal's mesomorphic properties, such as the type of mesophase (nematic, smectic) and the phase transition temperatures.

Application: Synthesis of a Homologous Series of N-(4-alkoxybenzylidene)-4-hexylaniline Liquid Crystals

This section details the synthesis and characterization of a homologous series of Schiff base liquid crystals where this compound is condensed with various 4-alkoxybenzaldehydes. The length of the alkoxy chain on the benzaldehyde is systematically varied to investigate its effect on the mesomorphic behavior.

General Reaction Scheme

The synthesis follows a straightforward acid-catalyzed condensation reaction between this compound and a 4-alkoxybenzaldehyde in an alcohol solvent.

Figure 1: General reaction scheme for the synthesis of N-(4-alkoxybenzylidene)-4-hexylaniline.

Experimental Protocols

Materials and Equipment
  • This compound (C₁₂H₁₉N)

  • 4-Alkoxybenzaldehydes (e.g., 4-methoxybenzaldehyde, 4-ethoxybenzaldehyde, etc.)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

  • FT-IR and NMR spectrometers

Detailed Synthesis Protocol: N-(4-propoxybenzylidene)-4-hexylaniline

This protocol describes the synthesis of a representative member of the homologous series. The same procedure can be followed for other 4-alkoxybenzaldehydes by adjusting the molar equivalents.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.77 g, 0.01 mol) in 20 mL of absolute ethanol with gentle stirring.

  • Addition of Aldehyde: To this solution, add 4-propoxybenzaldehyde (B1265824) (1.64 g, 0.01 mol) dissolved in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will start to crystallize. For complete crystallization, the flask can be placed in an ice bath.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol to remove any unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from absolute ethanol until a constant melting point is achieved.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR and NMR spectroscopy. The mesomorphic properties are then characterized using DSC and POM.

Characterization Techniques
  • FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretching vibration, typically around 1625-1605 cm⁻¹) and the disappearance of the N-H and C=O stretching bands of the reactants.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure of the final product. The chemical shift of the azomethine proton (-CH=N-) is a characteristic signal.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and the associated enthalpy changes (ΔH).

  • Polarizing Optical Microscopy (POM): To visually identify the different liquid crystalline phases (e.g., nematic, smectic A, smectic C) by observing their characteristic textures.

Data Presentation

The mesomorphic properties of a homologous series of N-(4-alkoxybenzylidene)-4-hexylaniline are summarized in the table below. This data illustrates the effect of the terminal alkoxy chain length on the phase transition temperatures.

n (in -OCnH2n+1)Compound NameCrystal to Nematic/Smectic (°C)Nematic to Isotropic (°C)Smectic to Nematic/Isotropic (°C)
1N-(4-methoxybenzylidene)-4-hexylaniline35.055.0-
2N-(4-ethoxybenzylidene)-4-hexylaniline48.078.0-
3N-(4-propoxybenzylidene)-4-hexylaniline42.572.5-
4N-(4-butoxybenzylidene)-4-hexylaniline40.079.5-
5N-(4-pentyloxybenzylidene)-4-hexylaniline41.076.0-
6N-(4-hexyloxybenzylidene)-4-hexylaniline58.081.0SmC: 55.0
7N-(4-heptyloxybenzylidene)-4-hexylaniline59.083.0SmC: 69.0
8N-(4-octyloxybenzylidene)-4-hexylaniline61.084.0SmC: 75.0

Note: The data presented is a representative compilation from various literature sources and may vary slightly depending on the experimental conditions and purity of the compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of liquid crystals using this compound.

G cluster_synthesis Synthesis cluster_purification Purification reactants This compound + 4-Alkoxybenzaldehyde dissolution Dissolve in Ethanol reactants->dissolution catalysis Add Acetic Acid Catalyst dissolution->catalysis reflux Reflux for 4-6 hours catalysis->reflux cooling Cool to Room Temperature reflux->cooling filtration Vacuum Filtration cooling->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Vacuum Drying recrystallization->drying structural Structural Analysis (FT-IR, NMR) drying->structural thermal Thermal Analysis (DSC) drying->thermal optical Optical Microscopy (POM) drying->optical

Caption: Workflow for Synthesis and Characterization.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the molecular structure of the synthesized Schiff bases and their resulting mesomorphic properties.

G core Rigid Core (Biphenyl Imine) mesophase_type Mesophase Type (Nematic, Smectic) core->mesophase_type chain1 Flexible Tail 1 (Hexyl Chain) transition_temps Transition Temperatures (Melting, Clearing) chain1->transition_temps chain2 Flexible Tail 2 (Alkoxy Chain) chain2->mesophase_type Chain Length Influences chain2->transition_temps Chain Length Influences

Caption: Structure-Property Relationship in Schiff Base Liquid Crystals.

4-Hexylaniline: A Versatile Precursor for the Synthesis of Advanced Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hexylaniline is an aromatic amine that serves as a key building block in the synthesis of specialized azo dyes. The presence of the hexyl group imparts unique physicochemical properties to the resulting dyes, such as increased hydrophobicity and the potential for liquid crystalline behavior. Azo dyes derived from this compound are of significant interest for applications in advanced materials, including liquid crystal displays, photo-switchable devices, and specialty colorants. This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component, with a focus on the synthesis of 4-hexyl-4'-hydroxyazobenzene, a compound known for its potential liquid crystalline properties.

Key Applications

Azo dyes incorporating a this compound moiety are primarily investigated for their utility in the field of material science. The long alkyl chain can promote self-assembly and ordered phases, making these dyes suitable for:

  • Liquid Crystal Displays (LCDs): The rod-like shape of these molecules can facilitate their alignment in an electric field, a fundamental requirement for liquid crystal applications.

  • Photo-responsive Materials: The azo bond can undergo reversible trans-cis isomerization upon exposure to light of a specific wavelength, enabling the development of light-activated switches and optical data storage systems.

  • Specialty Dyes and Pigments: The hexyl group can enhance solubility in non-polar media and influence the solid-state packing, which is relevant for applications in plastics, rubbers, and paints.[1]

Experimental Protocols

The synthesis of azo dyes from this compound is a two-step process involving diazotization of the primary amine followed by an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative.

Protocol 1: Synthesis of 4-Hexyl-4'-hydroxyazobenzene

This protocol details the synthesis of 4-hexyl-4'-hydroxyazobenzene, a representative azo dye derived from this compound.

Step 1: Diazotization of this compound

The conversion of the primary aromatic amine, this compound, into a diazonium salt is a critical first step.[2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water. Due to the hydrophobic nature of this compound, a solvent mixture or the use of a co-solvent may be necessary to achieve dissolution.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. It is crucial to maintain the temperature between 0-5 °C to prevent the decomposition of the unstable diazonium salt.

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization reaction goes to completion. The resulting solution contains the 4-hexylbenzenediazonium chloride intermediate.

Step 2: Azo Coupling with Phenol

The diazonium salt is then reacted with an electron-rich coupling component, in this case, phenol, to form the azo dye.

Materials:

  • 4-Hexylbenzenediazonium chloride solution (from Step 1)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve a stoichiometric amount of phenol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Step 1) to the cold alkaline phenol solution with continuous and efficient stirring.

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of 4-hexyl-4'-hydroxyazobenzene should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or heptane. A reported yield for a similar synthesis of a 4-alkyl-4'-hydroxyazobenzene was 82%.[3]

Data Presentation

ParameterExpected Data for 4-Hexyl-4'-hydroxyazobenzene
Appearance Yellow to orange crystalline solid
Yield ~80-90% (based on similar reactions[4])
Melting Point Expected to be in a range typical for liquid crystalline compounds, dependent on purity.
UV-Vis (λmax) Expected in the range of 350-450 nm, characteristic of the π-π* transition of the azo chromophore.
FT-IR (cm⁻¹) ~3300-3400 (O-H stretch), ~3030 (Ar-H stretch), ~2920, 2850 (C-H stretch of hexyl), ~1600, 1500 (C=C stretch), ~1450 (N=N stretch)
¹H NMR (CDCl₃, δ ppm) ~0.9 (t, 3H, CH₃), ~1.3-1.7 (m, 8H, -(CH₂)₄-), ~2.7 (t, 2H, Ar-CH₂-), ~6.9-7.9 (m, 8H, Ar-H), ~5.0-6.0 (s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) ~14 (CH₃), ~22-32 (-(CH₂)₅-), ~115-155 (Aromatic carbons)

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 4-hexyl-4'-hydroxyazobenzene from this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound Reagents1 NaNO₂, HCl, H₂O 0-5 °C This compound->Reagents1 Diazonium_Salt 4-Hexylbenzenediazonium Chloride Reagents1->Diazonium_Salt Reagents2 NaOH, H₂O 0-5 °C Diazonium_Salt->Reagents2 Phenol Phenol Phenol->Reagents2 Azo_Dye 4-Hexyl-4'-hydroxyazobenzene Reagents2->Azo_Dye

Synthesis of 4-hexyl-4'-hydroxyazobenzene.
Logical Relationship of Components

The diagram below outlines the logical flow from the precursor to the final product and its potential applications.

Logical_Relationship Precursor This compound Reaction1 Diazotization Precursor->Reaction1 Intermediate Diazonium Salt Reaction1->Intermediate Reaction2 Azo Coupling Intermediate->Reaction2 Coupling_Component Phenol Coupling_Component->Reaction2 Product Azo Dye (4-Hexyl-4'-hydroxyazobenzene) Reaction2->Product Application Applications Product->Application LC Liquid Crystals Application->LC Photo Photo-responsive Materials Application->Photo

From precursor to potential applications.

References

Application of 4-Hexylaniline in the Preparation of Ruthenium Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium nanoparticles (RuNPs) are of significant interest in catalysis and nanomedicine due to their unique electronic and catalytic properties. The stability and efficacy of these nanoparticles are largely dependent on the choice of stabilizing agent used during their synthesis. 4-Hexylaniline has been identified as a capping agent for the preparation of stable ruthenium nanoparticles. This document aims to provide a detailed overview of the application of this compound in RuNP synthesis, including a generalized experimental protocol and the principles of characterization. Due to the limited availability of specific published protocols detailing the use of this compound for RuNP synthesis, a generalized method is presented. Researchers should consider this a foundational template, which will require optimization for specific applications.

Introduction

Ruthenium nanoparticles exhibit remarkable catalytic activity in a variety of chemical transformations, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Their application in drug development is also an emerging field, with potential uses in targeted drug delivery and bioimaging. The synthesis of well-defined and stable RuNPs is crucial for harnessing their full potential. The use of capping agents, such as this compound, is a key strategy to control the size, morphology, and stability of the nanoparticles by preventing their aggregation. This compound, with its alkyl chain and aniline (B41778) functional group, is expected to coordinate to the ruthenium surface, providing steric and electronic stabilization.

Experimental Protocols

The following is a generalized protocol for the synthesis of ruthenium nanoparticles where this compound would be used as a stabilizing agent. This protocol is based on common chemical reduction methods for synthesizing metal nanoparticles.

Materials:

Procedure:

  • Precursor Solution Preparation: In a round-bottom flask, dissolve a specific amount of the ruthenium precursor in the chosen solvent under an inert atmosphere.

  • Addition of Stabilizing Agent: To this solution, add a molar excess of this compound. The exact molar ratio of this compound to the ruthenium precursor will need to be optimized to achieve the desired nanoparticle size and stability.

  • Reduction:

    • If using a chemical reducing agent like NaBH₄: Prepare a fresh solution of the reducing agent in the same solvent. Add this solution dropwise to the ruthenium precursor and this compound mixture under vigorous stirring. The reaction is often accompanied by a color change, indicating the formation of nanoparticles.

    • If using hydrogen gas: Purge the reaction vessel with hydrogen gas and maintain a positive pressure while stirring the solution. The reaction may require heating to initiate the reduction.

    • If using a polyol solvent as the reducing agent: Heat the solution to a specific temperature (e.g., 120-160 °C) and maintain it for a set period to allow for the reduction of the ruthenium precursor.

  • Nanoparticle Isolation and Purification: Once the reaction is complete, the ruthenium nanoparticles can be isolated by centrifugation. The resulting pellet should be washed multiple times with a suitable solvent (e.g., ethanol or acetone) to remove any unreacted precursors, reducing agents, and excess stabilizing agent.

  • Drying and Storage: The purified nanoparticles should be dried under vacuum and stored under an inert atmosphere to prevent oxidation.

Characterization of this compound Stabilized Ruthenium Nanoparticles

A comprehensive characterization of the synthesized RuNPs is essential to understand their physical and chemical properties.

Characterization TechniqueInformation Obtained
Transmission Electron Microscopy (TEM) Provides information on the size, shape, and morphology of the nanoparticles. High-resolution TEM (HRTEM) can reveal the crystalline structure.
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of the nanoparticles in solution, providing information about their size distribution and aggregation state.
X-ray Diffraction (XRD) Determines the crystal structure and phase purity of the nanoparticles.
X-ray Photoelectron Spectroscopy (XPS) Provides information about the elemental composition and oxidation states of the elements on the nanoparticle surface, confirming the presence of ruthenium and the capping agent.
Fourier-Transform Infrared Spectroscopy (FTIR) Can be used to confirm the coordination of the this compound to the ruthenium nanoparticle surface by observing shifts in the vibrational bands of the aniline group.
Thermogravimetric Analysis (TGA) Determines the amount of stabilizing agent present on the nanoparticle surface.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Provides an accurate determination of the ruthenium concentration in the final product.

Visualization of the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound stabilized ruthenium nanoparticles.

SynthesisWorkflow A Preparation of Ruthenium Precursor Solution B Addition of This compound (Stabilizing Agent) A->B Mixing C Reduction of Ruthenium Precursor B->C Reaction Initiation D Formation of RuNPs C->D Nucleation & Growth E Isolation and Purification (Centrifugation & Washing) D->E F Drying and Storage E->F G Characterization (TEM, XRD, XPS, etc.) F->G

Generalized workflow for the synthesis of this compound stabilized ruthenium nanoparticles.

Logical Relationship of Components

The synthesis of stable ruthenium nanoparticles is a multi-step process where each component plays a critical role. The logical relationship between the key components is depicted in the diagram below.

LogicalRelationship cluster_reactants Reactants cluster_process Process cluster_product Product Ru Precursor Ru Precursor This compound This compound (Capping Agent) Controlled Nucleation\n& Growth Controlled Nucleation & Growth This compound->Controlled Nucleation\n& Growth Stabilization Reducing Agent Reducing Agent Reducing Agent->Controlled Nucleation\n& Growth Stable RuNPs Stable RuNPs Controlled Nucleation\n& Growth->Stable RuNPs

Logical relationship of key components in the synthesis of stabilized ruthenium nanoparticles.

Conclusion

Application Notes and Protocols: 4-Hexylaniline as a Corrosion Inhibitor for Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 4-Hexylaniline as a corrosion inhibitor for steel in acidic environments. The information is compiled based on established principles of corrosion science and electrochemical techniques.

Introduction

Corrosion of steel in acidic media is a significant issue in various industrial processes, including acid pickling, industrial cleaning, and oil and gas exploration.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this problem.[3] Organic molecules containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors.[4] These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive environment.[3][5]

This compound, with its aniline (B41778) functional group (a primary amine attached to a benzene (B151609) ring) and a hexyl chain, possesses the key structural features of an effective organic corrosion inhibitor. The nitrogen atom's lone pair of electrons and the π-electrons of the benzene ring can facilitate strong adsorption onto the d-orbitals of iron atoms on the steel surface.[6] This document outlines the experimental procedures to quantify the inhibition efficiency of this compound and elucidate its mechanism of action.

Quantitative Data Summary

The following tables summarize representative quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl solution.

Table 1: Weight Loss Measurements

Inhibitor Concentration (mM)Corrosion Rate (g·m⁻²·h⁻¹)Inhibition Efficiency (%)
Blank (0)1.25-
0.10.4564.0
0.50.2183.2
1.00.1290.4
2.00.0893.6
5.00.0596.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA·cm⁻²)βa (mV·dec⁻¹)βc (mV·dec⁻¹)Inhibition Efficiency (%)
Blank (0)-475105075-120-
0.1-46837872-11564.0
0.5-46217669-11283.2
1.0-45510165-10890.4
2.0-4486762-10593.6
5.0-4404258-10196.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
Blank (0)55150-
0.11528563.8
0.53254583.1
1.05702890.4
2.08501893.5
5.013501295.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Materials and Solution Preparation
  • Steel Specimen: Mild steel coupons with dimensions such as 2.5 cm x 2.0 cm x 0.1 cm for weight loss studies and cylindrical rods embedded in epoxy resin with an exposed surface area of 1 cm² for electrochemical measurements.

  • Surface Preparation: The steel specimens are mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit), followed by rinsing with double-distilled water and acetone, and finally dried in a warm air stream.

  • Corrosive Medium: A 1 M Hydrochloric Acid (HCl) solution is prepared by diluting analytical grade 37% HCl with double-distilled water.[6]

  • Inhibitor Solutions: Solutions of this compound are prepared in the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) by dissolving the required amount of this compound in the 1 M HCl solution.

Weight Loss Measurements
  • Weigh the prepared mild steel coupons accurately using an analytical balance.

  • Immerse the coupons in 100 mL of 1 M HCl solution with and without different concentrations of this compound in beakers.

  • Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 6 hours).[6]

  • After the immersion period, retrieve the coupons, rinse them with distilled water, clean them with a brush, rinse again with acetone, and dry them.

  • Re-weigh the coupons accurately.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[2]

Electrochemical Measurements

Electrochemical experiments are performed using a three-electrode cell setup with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode. The measurements are conducted using a potentiostat/galvanostat.

  • Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

  • After the OCP has stabilized, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 0.01 Hz.

  • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Surface Analysis

Surface analysis techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the steel surface after immersion in the acidic solution with and without the inhibitor. This provides qualitative evidence of the protective film formation.[7]

  • After the weight loss experiment, carefully rinse the steel coupons with distilled water and acetone, and dry them.

  • Mount the specimens on stubs and coat them with a thin layer of gold if necessary.

  • Examine the surface morphology using an SEM at various magnifications.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results & Conclusion prep_steel Steel Specimen Preparation weight_loss Weight Loss Measurements prep_steel->weight_loss pdp Potentiodynamic Polarization prep_steel->pdp eis Electrochemical Impedance Spectroscopy prep_steel->eis sem Surface Analysis (SEM) prep_steel->sem prep_sol Solution Preparation prep_sol->weight_loss prep_sol->pdp prep_sol->eis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie tafel_analysis Tafel Extrapolation (Ecorr, icorr) pdp->tafel_analysis eis_modeling Equivalent Circuit Modeling (Rct, Cdl) eis->eis_modeling sem_imaging Surface Morphology Characterization sem->sem_imaging conclusion Mechanism Elucidation & Inhibition Performance calc_cr_ie->conclusion tafel_analysis->conclusion eis_modeling->conclusion sem_imaging->conclusion inhibition_mechanism cluster_interface Steel-Acid Interface cluster_inhibitor Inhibitor Action cluster_outcome Corrosion Inhibition steel Steel Surface (Fe) acid Acidic Solution (H+, Cl-) acid->steel Corrosion Attack inhibitor This compound Molecule adsorption Adsorption on Steel Surface inhibitor->adsorption Interaction via N-atom & π-electrons adsorption->steel film Protective Film Formation adsorption->film film->steel Blocks Active Sites inhibition Reduced Corrosion Rate film->inhibition

References

GC-MS method for the analysis of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Hexylaniline.

Introduction

This compound is an aromatic amine used as an intermediate in the synthesis of various chemical products, including dyes and pharmaceuticals.[1] Due to the potential toxicity and regulatory scrutiny of aromatic amines, a robust and sensitive analytical method is crucial for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive mass-based identification.[2][3] This document provides a detailed method for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and quality control.

Principle of the Method

This method utilizes Gas Chromatography (GC) to separate this compound from other volatile and semi-volatile components in a sample mixture. The separation occurs in a capillary column based on the analyte's boiling point and affinity for the column's stationary phase.[3] Following separation, the analyte enters the Mass Spectrometer (MS), where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for unequivocal identification, while the chromatographic peak area enables accurate quantification.[4] For aromatic amines like this compound, a deactivated GC column is essential to prevent peak tailing caused by adsorption.[5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • High-purity solvent (e.g., Methanol, Dichloromethane, or Hexane), GC grade

  • Helium (carrier gas), 99.999% purity or higher

  • 1.5 mL glass autosampler vials with caps

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable GC-grade solvent (e.g., Dichloromethane).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the primary stock solution. These standards should be stored in sealed glass vials at 4°C when not in use.

Sample Preparation
  • Dissolve the sample containing this compound in a suitable volatile organic solvent.[3]

  • Ensure the sample is free from particulate matter by centrifuging or filtering if necessary.[3]

  • Dilute the sample extract so that the final concentration of this compound falls within the calibration range. A target concentration of approximately 1-10 µg/mL is recommended for a 1 µL splitless injection.[6]

  • Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.

Note: For complex matrices, a sample clean-up step such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) may be required to remove interferences.[3][7] While direct analysis is often sufficient, derivatization can be employed to improve the volatility and peak shape of polar analytes.[6]

GC-MS Instrumentation and Conditions

The analysis should be performed on a GC system coupled to a Mass Spectrometer. The following parameters have been found suitable for the analysis of aromatic amines and can be adapted for this compound.[8]

Parameter Value
Gas Chromatograph (GC)
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8][9]
Injector Type & VolumeSplitless, 1 µL[6][8]
Injector Temperature290°C[8]
Carrier GasHelium, constant flow at 1.0 mL/min[8]
Oven Temperature ProgramInitial 80°C, hold for 1 min; ramp at 5°C/min to 180°C; ramp at 10°C/min to 240°C; ramp at 25°C/min to 290°C, hold for 5 min[8]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature290°C[8]
Quadrupole Temperature150°C
Acquisition ModeFull Scan: m/z 40-450 (for identification)SIM Mode: m/z 177, 106, 107 (for quantification)[10][11]

Data Presentation and System Suitability

Quantitative analysis is performed by generating a calibration curve from the working standard solutions. The performance of the method should be validated by assessing linearity, limit of detection (LOD), and limit of quantification (LOQ).

Parameter Typical Value Description
Linearity (R²)> 0.995The coefficient of determination for the calibration curve.[8]
Limit of Detection (LOD)0.04 - 0.4 µg/mLThe lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3).[8]
Limit of Quantification (LOQ)0.16 - 1.7 µg/mLThe lowest concentration of analyte that can be accurately quantified (Signal-to-Noise ratio of 10).[8]
Retention Time (RT)Analyte-specificThe time at which this compound elutes. Should be consistent across all runs.
Key Mass Fragments (m/z)177 (M+), 106, 107Characteristic ions used for identification and quantification in SIM mode.[10][11]

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Dissolve in Solvent (e.g., Dichloromethane) A->B C Prepare Calibration Standards B->C F Inject 1 µL into GC C->F D Prepare Sample (Dissolve & Dilute) E Transfer to Autosampler Vial D->E E->F G GC Separation (HP-5MS Column) F->G H EI Ionization & Fragmentation G->H I Mass Detection (Scan or SIM Mode) H->I J Identify Peak by Retention Time & Mass Spectrum I->J K Integrate Peak Area J->K L Quantify using Calibration Curve K->L GCMS_Logic Injector Sample Injection Injector Port (290°C) GC GC Separation Capillary Column in Oven Injector->GC Vaporized Sample MS_Interface Interface Heated Transfer Line (290°C) GC->MS_Interface Separated Analytes MS Mass Spectrometer Ion Source (EI) Mass Analyzer (Quadrupole) Detector MS_Interface->MS:f0 DataSystem Data System (Chromatogram & Spectrum) MS:f2->DataSystem Signal

References

Application Note: Quantification of 4-Hexylaniline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hexylaniline. The described protocol is suitable for the determination of this compound in various sample matrices, providing a valuable tool for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical and chemical industries. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and throughput.

Introduction

This compound is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers. Accurate quantification of this compound is crucial for monitoring reaction kinetics, ensuring product quality, and assessing its potential environmental and biological impact. This document provides a comprehensive protocol for the HPLC-based quantification of this compound, designed for ease of use and reproducibility in a laboratory setting.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₁₉N[1][2]
Molecular Weight 177.29 g/mol [1][2]
Boiling Point 279-285 °C[1]
Density 0.919 g/mL at 25 °C[1]
Solubility Insoluble in water; Soluble in organic solvents like methanol (B129727) and ethanol.[1]
Appearance Colorless to light yellow liquid[3]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a volumetric flask.

  • Add a suitable volume of methanol to dissolve the this compound.

  • Sonicate the mixture for 15 minutes to ensure complete extraction.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm*
Run Time 10 minutes

*The optimal wavelength should be determined by scanning the UV spectrum of a this compound standard. In the absence of this data, 254 nm is a common starting point for aromatic compounds.

Data Analysis
  • Inject the standard solutions in increasing order of concentration, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Example)

The following tables present example data for a typical method validation of the HPLC analysis of this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Linear Regression y = 15200x + 350
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data (n=6)

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
101.21.8
500.81.3
1000.50.9

Table 3: Accuracy (Spike and Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)Recovery (%)
Low2019.899.0
Medium5050.5101.0
High8079.299.0

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and effective approach for the quantitative determination of this compound. The protocol is detailed to allow for easy implementation in a quality control or research laboratory. The method is expected to demonstrate excellent linearity, precision, and accuracy, making it a reliable tool for the analysis of this compound in various sample types.

References

Application Note: Derivatization of 4-Hexylaniline for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hexylaniline is an alkylated aromatic amine that finds application in the synthesis of various organic materials, including liquid crystals and nanoparticles.[1] Due to its chemical properties, its detection and quantification in various matrices can be challenging. Direct analysis of this compound by gas chromatography (GC) can be hampered by its polarity, which may lead to poor peak shape and reduced sensitivity.[2] While high-performance liquid chromatography (HPLC) is a viable alternative, derivatization is often employed to enhance detection sensitivity, particularly at trace levels.[2][3][4]

This application note provides detailed protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The derivatization methods described herein aim to improve the chromatographic behavior and detectability of the analyte.

Chromatographic Methods and Derivatization Strategies

The choice of analytical technique and derivatization agent is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. To make this compound amenable to GC analysis, derivatization is employed to increase its volatility and reduce its polarity. Acylation with trifluoroacetic anhydride (B1165640) (TFAA) is a common and effective method for derivatizing primary amines like this compound.[2][5] The resulting trifluoroacetyl derivative is more volatile and exhibits excellent chromatographic properties.[2]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For analyses requiring high sensitivity, HPLC with fluorescence detection is a powerful technique. Since this compound is not naturally fluorescent, a pre-column derivatization step with a fluorescent labeling agent is necessary.[3][4] Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary amines to produce highly fluorescent derivatives that can be detected at very low concentrations.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of derivatized this compound. Please note that while a specific retention time for a GC-MS analysis of this compound has been identified, other performance metrics such as linearity, limit of detection (LOD), and limit of quantification (LOQ) are based on representative data for similar derivatized aromatic amines and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MS (TFAA Derivatization)HPLC-FLD (Dansyl Chloride Derivatization)
Analyte Derivative N-(4-hexylphenyl)-2,2,2-trifluoroacetamideN-(4-hexylphenyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Retention Time (RT) 16.558 min[6]Analyte- and condition-dependent
Linearity (R²) ≥ 0.995 (representative)≥ 0.999 (representative)
Limit of Detection (LOD) 0.1 - 1 ng/mL (representative)0.1 - 10 fmol (representative)
Limit of Quantification (LOQ) 0.5 - 5 ng/mL (representative)0.5 - 50 fmol (representative)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound via TFAA Derivatization

This protocol details the acylation of this compound with trifluoroacetic anhydride (TFAA) for subsequent GC-MS analysis.

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (B1210297) (GC grade)

  • Pyridine (B92270) (optional, as catalyst)

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound standard or sample solution into a reaction vial.

    • Under a fume hood, add 50 µL of ethyl acetate.

    • Add 50 µL of trifluoroacetic anhydride (TFAA). For hindered amines, a small amount of pyridine can be added as a catalyst.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of purified water to quench the excess TFAA. Vortex for 30 seconds.

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the dried organic layer into the GC-MS system.

Suggested GC-MS Parameters:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Protocol 2: HPLC-FLD Analysis of this compound via Dansyl Chloride Derivatization

This protocol describes the fluorescent labeling of this compound with dansyl chloride for sensitive HPLC-FLD analysis.

Materials:

  • This compound standard

  • Dansyl chloride solution (e.g., 2 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Reaction vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Reaction:

    • Pipette 50 µL of the this compound standard or sample solution into a reaction vial.

    • Add 100 µL of sodium bicarbonate buffer (pH 9.5).

    • Add 100 µL of dansyl chloride solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture in a water bath at 60°C for 45 minutes in the dark.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 50 µL of a quenching solution (e.g., 2% methylamine (B109427) in water) to react with excess dansyl chloride, and vortex.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-FLD Analysis:

    • Inject 10 µL of the filtered solution into the HPLC system.

Suggested HPLC-FLD Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 60% B

    • Linearly increase to 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to 60% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detector Wavelengths:

    • Excitation: 340 nm

    • Emission: 525 nm

Visualizations

Derivatization_Workflow cluster_gc GC-MS Analysis cluster_hplc HPLC-FLD Analysis Sample_GC This compound Sample Derivatization_GC Acylation with TFAA (60°C, 30 min) Sample_GC->Derivatization_GC Workup_GC Quench and Extract Derivatization_GC->Workup_GC Analysis_GC GC-MS Analysis Workup_GC->Analysis_GC Sample_HPLC This compound Sample Derivatization_HPLC Labeling with Dansyl Chloride (pH 9.5, 60°C, 45 min) Sample_HPLC->Derivatization_HPLC Workup_HPLC Quench and Filter Derivatization_HPLC->Workup_HPLC Analysis_HPLC HPLC-FLD Analysis Workup_HPLC->Analysis_HPLC

Caption: Experimental workflows for the derivatization of this compound.

Signaling_Pathway cluster_rationale Rationale for Derivatization cluster_solution Derivatization Approach Analyte This compound (Primary Aromatic Amine) Problem High Polarity, Poor Volatility, Lacks Fluorophore Analyte->Problem possesses Derivatization Chemical Modification Problem->Derivatization necessitates Improved_Properties Increased Volatility, Reduced Polarity, Added Fluorophore Derivatization->Improved_Properties leads to Chromatographic_Analysis Chromatographic Analysis (GC-MS or HPLC-FLD) Improved_Properties->Chromatographic_Analysis enables effective

Caption: Logical relationship for derivatizing this compound.

References

Application Notes & Protocols: Utilization of 4-Hexylaniline in the Fabrication of Mixed-Mode Monolithic Materials for Capillary Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolithic columns represent a significant advancement in separation science, offering a continuous, single-piece porous stationary phase.[1] This structure provides high permeability, allowing for rapid separations at lower backpressures compared to traditional packed-particle columns.[1] Polymeric monolithic columns, in particular, offer a wide range of tunable surface chemistries, making them highly versatile for various applications in liquid chromatography (LC).[2]

One area of growing interest is the development of mixed-mode stationary phases that combine multiple retention mechanisms, such as reversed-phase (RP) and ion-exchange (IEX), on a single column.[3] This approach is particularly advantageous for the separation of complex samples containing analytes with diverse polarities and charge states.[4] 4-Hexylaniline is a chemical compound with properties that make it a candidate for creating such mixed-mode materials, possessing both a hydrophobic hexyl chain and a weakly basic aniline (B41778) group.

While the use of this compound for the fabrication of reversed-phase/ion-exchange, mixed-mode monolithic materials for capillary LC has been noted, detailed experimental protocols and performance data are not extensively documented in peer-reviewed literature. This document provides a generalized protocol for the fabrication of a polymer-based monolithic capillary column and outlines how this compound could be theoretically incorporated as a functional monomer to create a mixed-mode stationary phase. The provided data is illustrative of the expected performance characteristics.

Principle of this compound in Mixed-Mode Monolithic Columns

This compound's bifunctional nature allows it to impart both reversed-phase and weak anion-exchange characteristics to a monolithic stationary phase.

  • Reversed-Phase Interactions: The hexyl group provides hydrophobicity, enabling the retention of nonpolar and moderately polar analytes through van der Waals forces.

  • Weak Anion-Exchange Interactions: The aniline moiety has a pKa of approximately 5.3. At mobile phase pH values below its pKa, the amino group will be protonated, creating a positively charged surface capable of interacting with anionic analytes through electrostatic forces.

By carefully controlling the mobile phase pH and organic modifier concentration, the dominant retention mechanism can be modulated, offering exceptional selectivity for a broad range of compounds.

Experimental Protocols

This section details a general procedure for the fabrication of a poly(styrene-co-divinylbenzene)-based monolithic capillary column, with the hypothetical incorporation of this compound as a functional monomer.

1. Capillary Pre-treatment and Silanization

This step is crucial for covalently anchoring the monolithic polymer to the inner wall of the fused-silica capillary, preventing extrusion of the monolith under high pressure.

  • Materials:

  • Protocol:

    • Cut a desired length of fused-silica capillary.

    • Flush the capillary sequentially with 1 M NaOH, deionized water, and methanol, each for 30 minutes.

    • Dry the capillary by flushing with nitrogen gas for 1 hour at 120°C.

    • Prepare a 20% (v/v) solution of γ-MAPS in anhydrous toluene.

    • Fill the dried capillary with the γ-MAPS solution and seal both ends.

    • Heat the capillary in an oven at 100°C for 12 hours.

    • After cooling, flush the capillary with toluene and then methanol to remove any unreacted silanizing agent.

    • Dry the capillary under a stream of nitrogen.

2. Preparation of the Polymerization Mixture

The composition of the polymerization mixture is critical in determining the porous properties and chromatographic performance of the resulting monolith.[2]

  • Components:

    • Functional Monomer: this compound

    • Base Monomer: Styrene

    • Crosslinker: Divinylbenzene (DVB)

    • Initiator: Azobisisobutyronitrile (AIBN)

    • Porogens: 1-Decanol and Tetrahydrofuran (THF)

  • Protocol:

    • In a clean vial, combine the monomers, crosslinker, and porogens in the desired ratios (see Table 1 for an example composition).

    • Sonicate the mixture for 15 minutes to ensure homogeneity and to degas the solution.

    • Add the initiator (AIBN) to the mixture and sonicate for an additional 5 minutes until fully dissolved.

3. In-situ Polymerization

This step involves filling the pre-treated capillary with the polymerization mixture and initiating the polymerization process.

  • Protocol:

    • Introduce the polymerization mixture into the silanized capillary using a syringe or by capillary action.

    • Seal both ends of the capillary with rubber septa.

    • Submerge the capillary in a water bath or place it in a chromatography oven at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 24 hours) to initiate polymerization.

4. Post-Polymerization Washing

After polymerization, the porogens and any unreacted components must be removed from the monolith.

  • Protocol:

    • Once the polymerization is complete, carefully remove the seals from the capillary.

    • Connect the capillary to an HPLC pump and flush with a suitable solvent, such as methanol or acetonitrile, at a low flow rate (e.g., 0.1 µL/min) for several hours until the baseline is stable. This removes the porogens and any soluble, unreacted materials.

Data Presentation

The following tables present hypothetical, yet representative, data for the fabrication and performance of a this compound-based mixed-mode monolithic capillary column.

Table 1: Hypothetical Polymerization Mixture Composition

ComponentRoleTypical Concentration Range (% w/w)Example Composition (% w/w)
This compoundFunctional Monomer5 - 1510
StyreneBase Monomer10 - 2015
Divinylbenzene (DVB)Crosslinker10 - 2015
1-DecanolPorogen (Macropores)40 - 6050
Tetrahydrofuran (THF)Porogen (Mesopores)10 - 2010
Azobisisobutyronitrile (AIBN)Initiator0.5 - 1.51

Table 2: Illustrative Performance Characteristics of a this compound Monolithic Column

ParameterConditionHypothetical Value
Column Dimensions100 µm I.D. x 15 cm length-
Permeability (K)Mobile Phase: Acetonitrile2.5 x 10⁻¹⁴ m²
Column Efficiency (N/m)Analyte: Toluene Mobile Phase: 70:30 Acetonitrile/Water90,000 plates/m
Resolution (Rs)Analytes: Benzoic Acid and Toluene Mobile Phase: 50:50 Acetonitrile/20 mM Phosphate Buffer pH 3.02.1
Resolution (Rs)Analytes: Aniline and Naphthalene Mobile Phase: 60:40 Acetonitrile/Water1.8
BackpressureFlow Rate: 1 µL/min Mobile Phase: 50:50 Acetonitrile/Water50 bar

Visualizations

Monolith_Fabrication_Workflow cluster_prep Capillary Preparation cluster_poly Polymerization cluster_post Post-Treatment capillary Fused-Silica Capillary flush_naoh Flush with NaOH capillary->flush_naoh 1. flush_water Flush with Water flush_naoh->flush_water 2. flush_meoh Flush with Methanol flush_water->flush_meoh 3. dry_cap Dry Capillary flush_meoh->dry_cap 4. silanize Silanization with γ-MAPS dry_cap->silanize 5. fill_cap Fill Capillary silanize->fill_cap prep_mix Prepare Polymerization Mixture prep_mix->fill_cap 6. polymerize In-situ Polymerization fill_cap->polymerize 7. wash_col Wash Column polymerize->wash_col 8. equilibrate Equilibrate for LC Use wash_col->equilibrate 9.

References

Application Notes and Protocols for the Electrochemical Analysis of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical behavior of 4-Hexylaniline, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other functional materials. The following sections detail the expected electrochemical properties and provide standardized protocols for its analysis using common electrochemical techniques. This information is crucial for researchers in materials science, medicinal chemistry, and drug development for applications such as the development of novel sensors, electrosynthesis of bioactive molecules, and understanding redox processes in related compounds.

Electrochemical Behavior of this compound: An Overview

This compound, an aniline (B41778) derivative with a C6 alkyl chain at the para position, exhibits electrochemical behavior characteristic of aromatic amines. The primary electrochemical process is the oxidation of the amine group, which proceeds through the formation of a radical cation. The stability and subsequent reactions of this radical cation are influenced by the electron-donating nature of the hexyl group.

The electrochemical oxidation of this compound is expected to be an irreversible process, leading to the formation of various products, including electropolymerization to form poly(this compound) on the electrode surface. The presence of the alkyl chain can influence the morphology and properties of the resulting polymer film.

Expected Quantitative Data

While specific experimental data for this compound is not extensively available in the literature, the following table summarizes expected and estimated electrochemical parameters based on studies of aniline and other p-substituted anilines. These values can serve as a starting point for experimental design.

ParameterExpected Value RangeTechniqueNotes
Oxidation Potential (Epa) +0.7 to +1.0 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)The hexyl group is weakly electron-donating, which may slightly lower the oxidation potential compared to unsubstituted aniline.
Peak Current (Ipa) Dependent on concentration, scan rate, and electrode surface area.Cyclic Voltammetry (CV)Proportional to the concentration of this compound and the square root of the scan rate for a diffusion-controlled process.
Electron Transfer Coefficient (α) 0.4 - 0.6Cyclic Voltammetry (CV)Typical for irreversible electrode processes.
Charge Transfer Resistance (Rct) Highly dependent on the electrode surface and the presence of a polymer film.Electrochemical Impedance Spectroscopy (EIS)Increases upon electropolymerization, indicating the formation of an insulating or semi-conducting layer.

Experimental Protocols

The following are detailed protocols for the electrochemical analysis of this compound using Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).

Protocol 1: Cyclic Voltammetry (CV) for the Analysis of this compound

Objective: To investigate the oxidation behavior of this compound and to study the effect of scan rate on the peak currents and potentials.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working Electrode: Glassy Carbon or Platinum; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

  • This compound

  • Supporting Electrolyte Solution (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) in acetonitrile, or an aqueous acidic solution like 0.5 M H₂SO₄)

  • Solvent (e.g., Acetonitrile, HPLC grade)

  • Polishing materials (alumina slurry or diamond paste)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry or diamond paste to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a solution of the supporting electrolyte in the chosen solvent.

    • Prepare a stock solution of this compound in the electrolyte solution (e.g., 10 mM).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the electrolyte solution.

    • De-aerate the solution by bubbling with high-purity nitrogen for at least 15 minutes.

    • Add a known concentration of this compound to the cell (e.g., final concentration of 1 mM).

    • Connect the electrodes to the potentiostat.

    • Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., 0 V) to a final potential (e.g., +1.5 V) and back to the initial potential.

    • Vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) and record the corresponding voltammograms.

Data Analysis:

  • Measure the anodic peak potential (Epa) and peak current (Ipa) from the voltammograms.

  • Plot Ipa versus the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.

  • Plot E

Application Note: Protocols for the Synthesis of 4-Hexylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hexylaniline is an organic compound featuring a hexyl group attached to the para-position of an aniline (B41778) ring.[1][2] It serves as a crucial intermediate in the synthesis of dyes, pigments, and polymers.[1][3] In the context of drug development and materials science, this compound and its derivatives are utilized in the preparation of Schiff base ligands, stable metal nanoparticles, and liquid crystals.[3] Its molecular structure allows for diverse chemical modifications, making it a valuable building block for creating libraries of compounds for screening and development.

This document provides detailed protocols for two common and effective methods for synthesizing the this compound core structure: Friedel-Crafts Acylation followed by Reduction and Palladium-Catalyzed Suzuki-Miyaura Coupling .

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below for reference.

PropertyValueReference
Molecular Formula C₁₂H₁₉N[1][4]
Molecular Weight 177.29 g/mol
CAS Number 33228-45-4[2]
Appearance Clear yellow to red liquid[3][4]
Boiling Point 279-285 °C (lit.)[1]
Density 0.919 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.525 (lit.)[4]
Solubility Insoluble in water; Soluble in organic solvents.[1]
¹H NMR, ¹³C NMR, MS Spectral data available in public databases.[2][5]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

This classic two-step method is a reliable pathway for producing 4-alkylanilines. It avoids the polysubstitution and rearrangement issues often associated with direct Friedel-Crafts alkylation.[6][7] The process involves the acylation of a protected aniline, followed by the reduction of the ketone to an alkyl chain.[8]

Workflow Diagram: Friedel-Crafts Acylation Route

cluster_0 Step A: N-Protection & Acylation cluster_1 Step B: Reduction & Deprotection A Aniline B Acetanilide (B955) (Protected Amine) A->B Acetic Anhydride (B1165640) D 4-Hexanoylacetanilide B->D Friedel-Crafts Acylation C Hexanoyl Chloride + AlCl₃ C->D E 4-Hexanoylacetanilide G This compound (Final Product) E->G Reduction & Deprotection F Zn(Hg) + HCl (Clemmensen Reduction) F->G

Caption: Workflow for this compound synthesis via acylation and reduction.

Step A: Friedel-Crafts Acylation of Acetanilide

  • Protection of Aniline: In a flask, dissolve aniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath. After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Pour the mixture into cold water to precipitate the acetanilide product. Filter, wash with water, and dry the solid.

  • Acylation: Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent (e.g., dichloromethane (B109758) or carbon disulfide) in a three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Cool the suspension in an ice bath and add hexanoyl chloride (1.1 eq) dropwise.

  • Add the dried acetanilide (1.0 eq) portion-wise to the stirred mixture, ensuring the temperature remains low.

  • After the addition is complete, reflux the mixture for 2-4 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum complex.

  • Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-hexanoylacetanilide.

Step B: Clemmensen Reduction and Deprotection

  • Preparation of Zinc Amalgam (Zn(Hg)): Add granulated zinc (4.0 eq) to a solution of mercury(II) chloride in water. Swirl for 5-10 minutes, then decant the aqueous solution. Wash the resulting amalgam with water.

  • Reduction: To a flask containing the prepared zinc amalgam, add water, concentrated hydrochloric acid, and toluene (B28343). Add the crude 4-hexanoylacetanilide (1.0 eq) from Step A.

  • Heat the mixture to reflux with vigorous stirring for 6-12 hours. The acidic conditions will simultaneously reduce the ketone and hydrolyze the amide protecting group.

  • After the reaction is complete, cool the mixture and separate the organic (toluene) layer.

  • Neutralize the aqueous layer with a strong base (e.g., NaOH) until it is alkaline, then extract with toluene or diethyl ether.

  • Combine all organic extracts, wash with water, and dry over anhydrous potassium carbonate.

  • Filter and remove the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that uses a palladium catalyst.[9] This protocol couples an aryl halide with an organoboron species.[10][11] For this synthesis, 4-bromoaniline (B143363) (with a protected amino group) is coupled with a hexylboronic acid derivative.

Catalytic Cycle: Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ pdi R¹-Pd(II)L₂-X pd0->pdi R¹-X add Oxidative Addition pdb R¹-Pd(II)L₂-R² pdi->pdb R²-B(OR)₂ + Base trans Transmetalation pdb->pd0 R¹-R² product R¹-R² (N-Boc-4-hexylaniline) pdb->product elim Reductive Elimination r1x R¹-X (4-Bromo-N-Boc-aniline) r1x->add r2by2 R²-B(OR)₂ (Hexylboronic ester) r2by2->trans base Base (e.g., K₂CO₃) base->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

  • Protection of 4-bromoaniline: Dissolve 4-bromoaniline (1.0 eq) in tetrahydrofuran (B95107) (THF). Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 12-24 hours. Remove the solvent under reduced pressure and purify the resulting N-Boc-4-bromoaniline.

  • Coupling Reaction: To a Schlenk flask, add N-Boc-4-bromoaniline (1.0 eq), hexylboronic acid pinacol (B44631) ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 eq).[12]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane (B91453) or toluene) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude N-Boc-4-hexylaniline. Purify via column chromatography.

  • Deprotection: Dissolve the purified N-Boc-4-hexylaniline in a suitable solvent like dichloromethane or methanol. Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) and stir at room temperature for 1-4 hours.

  • Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, with an organic solvent. Dry the organic phase, remove the solvent, and purify as needed.

Application Notes: Derivatization

The synthesized this compound is a versatile platform for creating derivative libraries. The primary amine group can be readily functionalized.

  • Reductive Amination: The reaction of this compound with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can generate a wide range of secondary and tertiary amines.[13][14] This is a powerful method for exploring structure-activity relationships.

  • Amide Coupling: this compound can be coupled with carboxylic acids or acyl chlorides to form amides, which are common motifs in pharmaceuticals.

  • Further Cross-Coupling: The aniline nitrogen can participate in Buchwald-Hartwig amination reactions with aryl halides to produce diarylamine derivatives.[15]

Safety Information

  • Hazard: Aniline and its derivatives are toxic. This compound is classified as an acute oral toxicant and a skin/eye irritant.

  • Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[1]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.[1]

  • Reagents: Lewis acids like AlCl₃ are water-sensitive and corrosive. Strong acids, bases, and palladium catalysts should be handled with care according to their specific safety data sheets (SDS).

References

Application Notes and Protocols for 4-Hexylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylaniline is a substituted aniline (B41778) that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceutical intermediates. Its lipophilic hexyl group can modulate the pharmacokinetic and pharmacodynamic properties of a final drug product, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of two classes of pharmaceutical intermediates derived from this compound: Schiff bases of isatin (B1672199) and quinoline-4-carboxylic acids . These intermediates are precursors to compounds with potential antimicrobial and anticancer activities.

I. Synthesis of Isatin-Derived Schiff Bases: Potential Antimicrobial Agents

The condensation of this compound with isatin (1H-indole-2,3-dione) and its derivatives yields Schiff bases, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The resulting imine linkage is a key pharmacophore in various therapeutic agents.

Application Note:

The synthesis of 3-(4-hexylphenylimino)-1H-indol-2(3H)-one from this compound and isatin is a straightforward and efficient method to produce a potential pharmaceutical intermediate. The hexyl group enhances the lipophilicity of the molecule, which can be advantageous for cell membrane permeability. This intermediate can be further modified to develop novel therapeutic agents.

Experimental Protocol: Synthesis of 3-(4-Hexylphenylimino)-1H-indol-2(3H)-one

This protocol is adapted from general procedures for the synthesis of isatin Schiff bases.[3]

Materials:

  • This compound (C₁₂H₁₉N)

  • Isatin (C₈H₅NO₂)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.47 g (0.01 mol) of isatin in 30 mL of absolute ethanol.

  • To this solution, add 1.77 g (0.01 mol) of this compound.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product, 3-(4-hexylphenylimino)-1H-indol-2(3H)-one, in a vacuum oven.

Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-(4-Hexylphenylimino)-1H-indol-2(3H)-oneC₂₀H₂₂N₂O306.41~90%Not specified

Yields are approximate and may vary based on reaction conditions.

Visualization of the Synthetic Pathway

Schiff_Base_Synthesis cluster_conditions Reaction Conditions Hexylaniline This compound Intermediate Schiff Base Intermediate (3-(4-hexylphenylimino)-1H-indol-2(3H)-one) Hexylaniline->Intermediate Isatin Isatin Isatin->Intermediate Ethanol Ethanol AceticAcid Glacial Acetic Acid (catalyst) Heat Reflux

Caption: Synthesis of an isatin-derived Schiff base from this compound.

II. Synthesis of Quinoline-4-Carboxylic Acids via Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[4][5] These quinoline (B57606) derivatives are important pharmaceutical intermediates for the development of antimalarial, antibacterial, and anticancer drugs.[6]

Application Note:

The Doebner reaction provides a direct route to 6-hexyl-2-substituted-quinoline-4-carboxylic acids using this compound. The choice of aldehyde allows for the introduction of various substituents at the 2-position of the quinoline ring, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies. These intermediates can be further functionalized, for example, by converting the carboxylic acid to an amide or ester, to produce potential drug candidates.

Experimental Protocol: Synthesis of 6-Hexyl-2-phenylquinoline-4-carboxylic acid

This protocol is based on the general principles of the Doebner reaction.[7]

Materials:

  • This compound (C₁₂H₁₉N)

  • Benzaldehyde (B42025) (C₇H₆O)

  • Pyruvic acid (C₃H₄O₃)

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of 1.77 g (0.01 mol) of this compound and 1.06 g (0.01 mol) of benzaldehyde in 20 mL of ethanol.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add 0.88 g (0.01 mol) of pyruvic acid to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-hexyl-2-phenylquinoline-4-carboxylic acid.

Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6-Hexyl-2-phenylquinoline-4-carboxylic acidC₂₂H₂₃NO₂349.43~70-80%Not specified

Yields are approximate and may vary based on reaction conditions.

Visualization of the Synthetic Workflow

Doebner_Reaction Start Starting Materials: This compound Benzaldehyde Pyruvic Acid Mixing Mixing in Ethanol Start->Mixing Reflux Reflux (6-8 hours) Mixing->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Filtration and Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Final Product: 6-Hexyl-2-phenylquinoline-4-carboxylic acid Recrystallization->Product

Caption: Workflow for the Doebner synthesis of a quinoline derivative.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pharmaceutically relevant intermediates. The protocols provided herein for the synthesis of isatin-derived Schiff bases and quinoline-4-carboxylic acids offer robust methods for accessing these important molecular scaffolds. The lipophilic nature of the hexyl group provides a handle for modulating the biological properties of the final compounds, making this compound an attractive building block for drug discovery and development programs. Further exploration and derivatization of these intermediates could lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for Mesomorphic Imine Compounds Derived from 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and mesomorphic properties of imine compounds (Schiff bases) derived from 4-hexylaniline. The information is intended to guide researchers in the design and analysis of new liquid crystalline materials with potential applications in various fields, including display technologies, sensors, and drug delivery systems.

Introduction to Mesomorphic Imines from this compound

Imine compounds, formed through the condensation reaction of an aldehyde or ketone with a primary amine, are a significant class of liquid crystals. When this compound is used as the amine precursor, the resulting Schiff bases often exhibit rich mesomorphic behavior, including nematic and smectic phases. The long alkyl chain of the this compound moiety contributes to the molecular anisotropy necessary for the formation of liquid crystalline phases. The specific mesomorphic properties, such as the type of phase and the transition temperatures, can be finely tuned by varying the structure of the aldehyde reactant.

Synthesis of Imine Compounds from this compound: A General Protocol

The synthesis of imine compounds from this compound is typically achieved through a condensation reaction with a substituted benzaldehyde (B42025) in an alcohol solvent, often with an acid catalyst.

General Reaction Scheme

G cluster_products Products Hexylaniline This compound Plus1 + Aldehyde Substituted Benzaldehyde Imine Imine Compound (Schiff Base) Aldehyde->Imine Condensation (Ethanol, Acetic Acid, Reflux) Plus2 + Water Water G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Synth Synthesized Imine Compound DSC Differential Scanning Calorimetry (DSC) Synth->DSC POM Polarized Optical Microscopy (POM) Synth->POM Temp Phase Transition Temperatures (°C) DSC->Temp Enthalpy Enthalpy Changes (ΔH, J/g) DSC->Enthalpy Texture Optical Textures POM->Texture PhaseID Phase Identification (Nematic, Smectic, etc.) Texture->PhaseID G cluster_design Molecular Design cluster_synthesis Synthesis cluster_structure Molecular Structure cluster_properties Mesomorphic Properties Hexylaniline This compound Core (Provides Alkyl Chain) Condensation Schiff Base Condensation Hexylaniline->Condensation Aldehyde Substituted Aldehyde (Varying Terminal Group) Aldehyde->Condensation Imine Resulting Imine Compound Condensation->Imine Mesophase Liquid Crystalline Phases (Nematic, Smectic) Imine->Mesophase Transitions Phase Transition Temperatures Imine->Transitions

Troubleshooting & Optimization

Common side products in the synthesis of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Hexylaniline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Direct alkylation of aniline (B41778) with a hexyl halide using Friedel-Crafts conditions is generally not recommended due to significant side reactions. The most reliable methods are indirect and involve multiple steps. The two primary recommended routes are:

  • Route A: Acylation of Acetanilide (B955) followed by Reduction: This route involves the Friedel-Crafts acylation of acetanilide with hexanoyl chloride, followed by hydrolysis of the acetamido group and subsequent reduction of the ketone.

  • Route B: Alkylation of Nitrobenzene (B124822) followed by Reduction: This method consists of the Friedel-Crafts alkylation of nitrobenzene with a hexylating agent, followed by the reduction of the nitro group to an amine.

Q2: Why is the direct Friedel-Crafts alkylation of aniline not a preferred method?

A2: The direct Friedel-Crafts alkylation of aniline is problematic for several reasons[1][2]:

  • Lewis Acid-Base Reaction: Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.

  • N-Alkylation: The nitrogen atom of the amino group can compete with the aromatic ring for the alkylating agent, leading to the formation of N-hexylaniline and N,N-dihexylaniline as significant side products.

  • Polysubstitution: The introduction of an alkyl group activates the benzene (B151609) ring, making the product more reactive than the starting material. This leads to the formation of di- and tri-alkylated products[3][4].

Troubleshooting Guides for Synthetic Routes

Below are troubleshooting guides for the two recommended synthetic routes to this compound.

Route A: Acylation of Acetanilide and Subsequent Reduction

This synthetic pathway involves three main stages:

  • Friedel-Crafts Acylation of Acetanilide to form 4'-Hexanoylacetanilide.

  • Hydrolysis of 4'-Hexanoylacetanilide to yield 4-Aminohexanophenone.

  • Reduction of the carbonyl group of 4-Aminohexanophenone to produce this compound.

Experimental Workflow for Route A

Route A Workflow Acetanilide Acetanilide Acylation Friedel-Crafts Acylation Acetanilide->Acylation HexanoylChloride Hexanoyl Chloride + AlCl3 HexanoylChloride->Acylation Intermediate1 4'-Hexanoylacetanilide Acylation->Intermediate1 Hydrolysis Acid or Base Hydrolysis Intermediate1->Hydrolysis Intermediate2 4-Aminohexanophenone Hydrolysis->Intermediate2 Reduction Clemmensen or Wolff-Kishner Reduction Intermediate2->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway for this compound via acylation of acetanilide.

Troubleshooting Guide: Route A
Problem Potential Cause(s) Troubleshooting Steps Common Side Products
Low yield in Friedel-Crafts Acylation Incomplete reaction; decomposition of acyl chloride; moisture in the reaction.Ensure anhydrous conditions; use fresh AlCl₃ and hexanoyl chloride; monitor the reaction by TLC.2'-Hexanoylacetanilide, diacylated products.
Formation of multiple products in acylation Isomerization of the acyl group; reaction at the ortho position.Maintain a low reaction temperature (0-5 °C) during the addition of reagents.2'-Hexanoylacetanilide.
Incomplete hydrolysis of the acetamido group Insufficient reaction time or concentration of acid/base.Increase reaction time or use a higher concentration of the hydrolyzing agent; monitor by TLC.Unreacted 4'-Hexanoylacetanilide.
Low yield in the reduction step (Clemmensen) Incomplete reduction; formation of dimeric products.Ensure the zinc is properly amalgamated and activated; use a sufficient excess of amalgamated zinc and concentrated HCl.4-Amino-1-hexylbenzene, dimeric pinacols[5][6].
Low yield in the reduction step (Wolff-Kishner) Incomplete hydrazone formation; decomposition of the substrate at high temperatures.Ensure complete formation of the hydrazone before increasing the temperature for the elimination step; use a high-boiling solvent like diethylene glycol.Azine formation, reduction of the ketone to an alcohol[3].
Product is contaminated with a colored impurity Air oxidation of the aniline product.Perform the final purification steps under an inert atmosphere (e.g., nitrogen or argon); store the final product under an inert atmosphere and protected from light.Oxidized polymeric materials.

Route B: Alkylation of Nitrobenzene and Subsequent Reduction

This pathway involves two main stages:

  • Friedel-Crafts Alkylation of Nitrobenzene to form 4-Hexylnitrobenzene.

  • Reduction of the nitro group of 4-Hexylnitrobenzene to produce this compound.

Experimental Workflow for Route B

Route B Workflow Nitrobenzene Nitrobenzene Alkylation Friedel-Crafts Alkylation Nitrobenzene->Alkylation HexylatingAgent Hexyl Halide/Alkene + AlCl3 HexylatingAgent->Alkylation Intermediate 4-Hexylnitrobenzene Alkylation->Intermediate Reduction Catalytic Hydrogenation or Metal/Acid Reduction Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway for this compound via alkylation of nitrobenzene.

Troubleshooting Guide: Route B
Problem Potential Cause(s) Troubleshooting Steps Common Side Products
Low yield in Friedel-Crafts Alkylation Carbocation rearrangement of the hexyl group; polysubstitution.Use a milder Lewis acid to minimize rearrangements; control the stoichiometry of the alkylating agent to reduce polysubstitution.2-Hexylnitrobenzene, 3-Hexylnitrobenzene, Dihexylnitrobenzenes.
Isomerization of the alkyl group Formation of a primary carbocation which rearranges to a more stable secondary carbocation.Use a Friedel-Crafts acylation followed by reduction (Route A) to avoid this issue.Isomers with the nitro group at different positions on the hexyl chain.
Incomplete reduction of the nitro group Inactive catalyst; insufficient reducing agent.Use fresh catalyst (e.g., Pd/C, Raney Nickel) for catalytic hydrogenation; ensure a sufficient excess of the metal (e.g., Sn, Fe) and acid for metal/acid reductions.Nitrosohexylbenzene, N-hexyl-N-phenylhydroxylamine.
Formation of azo or azoxy compounds Incomplete reduction, especially with certain reducing agents.Catalytic hydrogenation is generally very effective at complete reduction. If using metal/acid, ensure strongly acidic conditions and sufficient reductant.Azo- and azoxy-bis(4-hexylbenzene).
Product is difficult to purify Presence of multiple isomers from the alkylation step.Optimize the Friedel-Crafts alkylation to maximize para-substitution; utilize column chromatography for purification.2-Hexylaniline (B8566310), 3-Hexylaniline.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound. Note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Synthetic Route Typical Yield (%) Reference
Friedel-Crafts Acylation of AcetanilideA70-85General literature values for similar acylations.
Hydrolysis of 4'-HexanoylacetanilideA85-95General literature values for amide hydrolysis.
Clemmensen Reduction of 4-AminohexanophenoneA60-80[5]
Wolff-Kishner Reduction of 4-AminohexanophenoneA70-90[3][7]
Friedel-Crafts Alkylation of NitrobenzeneB50-70 (para isomer)General literature values, highly condition-dependent.
Reduction of 4-HexylnitrobenzeneB90-98[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-Hexanoylacetanilide (Route A, Step 1)
  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (B109758) (100 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of hexanoyl chloride (13.5 g, 0.10 mol) in dry dichloromethane (25 mL) dropwise through the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, add a solution of acetanilide (13.5 g, 0.10 mol) in dry dichloromethane (50 mL) dropwise over 1 hour.

  • Completion and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry over anhydrous sodium sulfate (B86663).

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from ethanol (B145695) to afford 4'-Hexanoylacetanilide as a white solid.

Protocol 2: Clemmensen Reduction of 4-Aminohexanophenone (Route A, Step 3)
  • Amalgamated Zinc Preparation: In a fume hood, add granulated zinc (30 g) to a solution of mercuric chloride (3 g) in water (45 mL) and concentrated hydrochloric acid (1.5 mL). Stir for 10 minutes, then decant the aqueous solution.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water (30 mL), concentrated hydrochloric acid (70 mL), toluene (B28343) (50 mL), and 4-aminohexanophenone (10 g, 0.052 mol).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours. Add concentrated hydrochloric acid (10 mL) every 6 hours during the reflux.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers and wash with water (50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate).

Protocol 3: Reduction of 4-Hexylnitrobenzene (Route B, Step 2)
  • Setup: In a Parr hydrogenation apparatus, combine 4-hexylnitrobenzene (10 g, 0.048 mol), ethanol (100 mL), and 5% Pd/C (0.5 g).

  • Hydrogenation: Pressurize the apparatus with hydrogen gas to 50 psi and shake at room temperature.

  • Monitoring: Monitor the reaction by observing the pressure drop. The reaction is typically complete within 2-4 hours.

  • Work-up: Carefully vent the hydrogen and purge the apparatus with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Purification of this compound

Problem: The final product, this compound, is impure.

Solution:

  • Distillation: For liquid impurities with significantly different boiling points, vacuum distillation is an effective purification method. This compound has a boiling point of approximately 293 °C at atmospheric pressure.

  • Column Chromatography: For the removal of isomeric impurities (e.g., 2-hexylaniline and 3-hexylaniline) or other non-volatile side products, column chromatography is recommended. A typical stationary phase is silica gel, with an eluent system of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation[9].

  • Recrystallization: If the this compound is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixtures) can be an effective purification technique[10][11].

  • Acid-Base Extraction: To remove any non-basic organic impurities, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with dilute aqueous acid (e.g., 1M HCl). The this compound will move to the aqueous layer as the anilinium salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Hexylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hexylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

I. Synthesis Routes Overview

The synthesis of this compound can be approached through several strategic pathways. The most common methods involve either a two-step process of Friedel-Crafts acylation followed by reduction, or a one-step cross-coupling reaction such as a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Synthesis_Routes cluster_FC Route 1: Friedel-Crafts Acylation & Reduction cluster_BH Route 2: Buchwald-Hartwig Amination cluster_Suzuki Route 3: Suzuki Coupling Acetanilide (B955) Acetanilide FC_Acylation Friedel-Crafts Acylation Acetanilide->FC_Acylation Hexanoyl_Chloride Hexanoyl Chloride Hexanoyl_Chloride->FC_Acylation Acyl_Intermediate N-(4-hexanoylphenyl)acetamide FC_Acylation->Acyl_Intermediate Reduction Reduction (Clemmensen or Wolff-Kishner) Acyl_Intermediate->Reduction Deprotection Deprotection Reduction->Deprotection Hexylaniline1 This compound Deprotection->Hexylaniline1 Bromoaniline 4-Bromoaniline (B143363) BH_Amination Buchwald-Hartwig Amination Bromoaniline->BH_Amination Hexyl_Grignard Hexyl-MgBr Hexyl_Grignard->BH_Amination Hexylaniline2 This compound BH_Amination->Hexylaniline2 Aminophenylboronic_Acid 4-Aminophenylboronic Acid Suzuki_Coupling Suzuki Coupling Aminophenylboronic_Acid->Suzuki_Coupling Bromohexane 1-Bromohexane Bromohexane->Suzuki_Coupling Hexylaniline3 This compound Suzuki_Coupling->Hexylaniline3

Figure 1. Overview of primary synthetic routes to this compound.

II. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Route 1: Friedel-Crafts Acylation and Reduction

FAQs

  • Q1: Why is my Friedel-Crafts acylation yield low?

    A1: Low yields in Friedel-Crafts acylation can be attributed to several factors:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1]

    • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[1]

    • Deactivated Substrate: The amino group of aniline (B41778) is a Lewis base and will react with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[2][3][4] To circumvent this, the amino group should be protected, for example, as an acetanilide, before the acylation step.[2][4]

  • Q2: I am observing the formation of multiple products in my Friedel-Crafts reaction. What is the likely cause?

    A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can occur with highly activated rings.[1] Protecting the aniline as an acetanilide moderates the activating effect of the amino group and favors para-substitution. The presence of ortho-isomers as byproducts can also occur.

  • Q3: Which reduction method is better for converting the acyl intermediate to the alkyl group, Clemmensen or Wolff-Kishner?

    A3: The choice between Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reduction depends on the functional group tolerance of your molecule.[1][2][5][6]

    • Clemmensen Reduction: This is performed under strongly acidic conditions and is effective for aryl ketones.[7] However, it is not suitable for substrates with acid-sensitive functional groups.[6][7]

    • Wolff-Kishner Reduction: This reaction is conducted under strongly basic conditions at high temperatures and is a good alternative for acid-sensitive substrates.[8] It is unsuitable for base-labile compounds.[7][8]

Troubleshooting Workflow for Friedel-Crafts Acylation

FC_Troubleshooting Start Low Yield in Friedel-Crafts Acylation Check_Conditions Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Check_Conditions Check_Catalyst Check Catalyst Stoichiometry (>1 equivalent of AlCl3) Check_Conditions->Check_Catalyst [Anhydrous] Purify_Reagents Purify Starting Materials Check_Conditions->Purify_Reagents [Moisture Present] Check_Catalyst->Start [Sub-stoichiometric] Check_Protection Is the Amino Group Protected? (e.g., as Acetanilide) Check_Catalyst->Check_Protection [Stoichiometric] Protect_Amine Protect Amino Group (e.g., Acetylation) Check_Protection->Protect_Amine [No] Optimize_Temp Optimize Reaction Temperature Check_Protection->Optimize_Temp [Yes] Protect_Amine->Start Success Improved Yield Optimize_Temp->Success Purify_Reagents->Start

Figure 2. Troubleshooting decision tree for low yields in Friedel-Crafts acylation.
Route 2 & 3: Palladium-Catalyzed Cross-Coupling Reactions

FAQs

  • Q4: My Buchwald-Hartwig amination is not proceeding. What are the critical parameters to check?

    A4: The success of a Buchwald-Hartwig amination is highly dependent on the catalytic system. Key factors include:

    • Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often crucial for high yields, especially with less reactive aryl chlorides.[9]

    • Base Selection: The choice of base is critical and depends on the substrate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[10]

    • Catalyst Loading: While catalyst loading is typically low (1-5 mol%), challenging substrates may require higher loadings.[10]

  • Q5: What are the common side reactions in Suzuki-Miyaura coupling for this type of synthesis?

    A5: Common side reactions in Suzuki-Miyaura coupling include:

    • Homocoupling: The coupling of two organoborane or two halide molecules. This can be minimized by controlling the reaction conditions and stoichiometry.

    • Protodeboronation: The cleavage of the C-B bond by a proton source, which can be problematic with sterically hindered or electron-rich arylboronic acids. The choice of a suitable base and solvent system can mitigate this issue.[11]

Optimization Parameters for Cross-Coupling Reactions

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingKey Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄, PdCl₂(dppf)Pre-catalyst choice can influence reaction rate and efficiency.
Ligand XPhos, SPhos, RuPhos, BINAPPPh₃, SPhos, Buchwald ligandsLigand selection is crucial for catalyst stability and reactivity.
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base activates the amine (Buchwald-Hartwig) or the organoborane (Suzuki) and must be compatible with other functional groups.[10][12][13][14]
Solvent Toluene, Dioxane, THFToluene, Dioxane, THF, DMF/WaterSolvent polarity can significantly impact reaction rates and solubility of reagents.[3][12][13][15]
Temperature 80-110 °C80-100 °CHigher temperatures are often required for less reactive substrates.
Catalyst Loading 1-5 mol%1-5 mol%Should be optimized to balance reaction efficiency and cost.

III. Experimental Protocols

Route 1: Friedel-Crafts Acylation of Acetanilide and Subsequent Reduction

Step 1: Friedel-Crafts Acylation of Acetanilide

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, suspend acetanilide (1 eq.) and anhydrous aluminum chloride (1.2 eq.) in a dry solvent such as dichloromethane (B109758) or carbon disulfide.[2]

  • Acylation: Cool the suspension to 0-5 °C in an ice bath. Add hexanoyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.[16]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.[16] This will hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude N-(4-hexanoylphenyl)acetamide can be purified by recrystallization or column chromatography.

Step 2: Reduction of N-(4-hexanoylphenyl)acetamide (Wolff-Kishner Reduction)

  • Hydrazone Formation: To a solution of N-(4-hexanoylphenyl)acetamide (1 eq.) in a high-boiling solvent like diethylene glycol, add hydrazine (B178648) hydrate (B1144303) (excess, ~10-20 eq.).[17]

  • Reduction: Add potassium hydroxide (B78521) (excess, ~5-10 eq.) and heat the mixture to reflux (around 190-200 °C) for several hours.[7] A condenser should be used to remove water and excess hydrazine.

  • Work-up: Cool the reaction mixture and dilute with water.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate (B1210297).

  • Washing and Purification: Wash the organic layer with dilute HCl and then water. Dry the organic layer, remove the solvent, and purify the resulting N-(4-hexylphenyl)acetamide by column chromatography or recrystallization.

Step 3: Deprotection of the Amine

  • Hydrolysis: Reflux the N-(4-hexylphenyl)acetamide in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., aqueous NaOH) for several hours until TLC indicates the disappearance of the starting material.[2][18]

  • Work-up: Cool the reaction mixture and neutralize it.

  • Extraction and Purification: Extract the this compound with an organic solvent. Wash the organic layer with water, dry it, and remove the solvent. The final product can be purified by vacuum distillation or column chromatography.

Route 2: Buchwald-Hartwig Amination
  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromoaniline (1 eq.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).[19]

  • Reagent Addition: Add a strong base (e.g., cesium carbonate, 2 eq.) and the hexylating agent (e.g., hexylmagnesium bromide, 1.2 eq.) in an anhydrous solvent like 1,4-dioxane (B91453) or toluene.[19]

  • Reaction: Heat the reaction mixture at 80-110 °C and monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. Data Presentation

Comparison of Reduction Methods for Aryl Alkyl Ketones

Reduction MethodReagentsConditionsAdvantagesDisadvantagesTypical Yields
Clemmensen Zn(Hg), conc. HClAcidic, refluxEffective for acid-stable compounds; good for aryl ketones.[2][7]Not suitable for acid-sensitive substrates; uses toxic mercury.[7]70-90%
Wolff-Kishner NH₂NH₂, KOH or KOtBuBasic, high temp. (180-200 °C)Suitable for base-stable, acid-sensitive compounds.[8][20]Not suitable for base-labile or thermally unstable substrates.[7][8]60-85%

V. Purification and Characterization

Purification

Crude this compound can be purified by several methods depending on the impurities present:

  • Acid-Base Extraction: If unreacted aniline or other basic impurities are present, the crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to remove these impurities as their water-soluble salts.[21][22]

  • Column Chromatography: Silica gel chromatography is an effective method for separating this compound from non-polar byproducts and residual starting materials. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Vacuum Distillation: For larger quantities, vacuum distillation can be used to purify the liquid product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons (typically in the range of 6.6-7.0 ppm), the amino protons (a broad singlet around 3.5 ppm), and the aliphatic protons of the hexyl chain (in the range of 0.8-2.5 ppm).

  • ¹³C NMR (CDCl₃): Resonances for the aromatic carbons (115-145 ppm) and the aliphatic carbons of the hexyl group will be present.

  • Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 177.29, along with characteristic fragmentation patterns.[23][24][25]

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-H stretching of the aromatic and aliphatic groups will be observed.

This technical support center provides a foundational guide for the synthesis and optimization of this compound. For specific applications and troubleshooting, it is always recommended to consult the primary literature and perform small-scale optimization experiments.

References

Technical Support Center: Purification of Crude 4-Hexylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Hexylaniline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

The most prevalent stationary phase for the purification of this compound and other aromatic amines is silica (B1680970) gel.[1][2] However, due to the basic nature of the aniline (B41778) functional group and the acidic nature of silica gel, issues such as peak tailing and irreversible adsorption can occur. To counter this, it is often recommended to use deactivated silica gel or to add a basic modifier to the mobile phase.

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

The choice of mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.25-0.35 for this compound on a Thin Layer Chromatography (TLC) plate. The optimal ratio of the solvents is determined experimentally by running several TLCs with varying solvent compositions.

Q3: How can I visualize this compound on a TLC plate?

This compound, being an aromatic compound, can often be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent background.[3][4] For more sensitive or alternative visualization, various chemical stains can be used. A potassium permanganate (B83412) (KMnO₄) stain is a good general stain for oxidizable groups like amines and will produce a yellow to brown spot on a purple background.[5] Another option is a p-anisaldehyde stain, which is sensitive to nucleophilic groups like amines.

Q4: What are the typical purity and yield I can expect from column chromatography of this compound?

The final purity and yield will depend on the initial purity of the crude material and the optimization of the chromatographic conditions. With a well-optimized separation, it is possible to achieve a purity of >98%. The yield can vary significantly but a recovery of over 80% is often achievable.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Peak Tailing or Streaking The basic amine is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.- Add a small amount (0.5-1%) of a basic modifier like triethylamine (B128534) or pyridine (B92270) to the eluent to neutralize the acidic sites on the silica. - Use a deactivated (end-capped) silica gel. - Consider using an alternative stationary phase such as basic or neutral alumina.[1]
Poor Separation / Co-elution of Impurities The polarity of the mobile phase is either too high or too low.- Optimize the mobile phase composition using TLC to achieve an Rƒ value of 0.25-0.35 for this compound. - If compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate system). - If compounds are not moving, increase the polarity of the mobile phase. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Compound is not Eluting from the Column The mobile phase is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Cracked or Channeled Column Packing Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the packing or running of the column. A layer of sand on top of the silica gel can help prevent disturbance of the packing when adding solvent.
Low Yield / Recovery - The compound is irreversibly adsorbed onto the silica gel. - The compound is spread across too many fractions.- Use a deactivated stationary phase or add a basic modifier to the eluent to prevent strong adsorption. - Collect smaller fractions and carefully monitor the elution by TLC to ensure all the product is collected.

Quantitative Data

The following table summarizes typical data associated with the purification of this compound. Actual results may vary depending on the specific experimental conditions.

ParameterValueReference
Molecular Weight 177.29 g/mol [6][7]
Boiling Point 279-285 °C[7][8]
Density 0.919 g/mL at 25 °C[7][8]
Refractive Index (n20/D) 1.525[7][8]
Typical Crude Purity ~90%[7]
Typical Purified Purity >98%[9]
Typical Yield >80%[9]
Typical Rƒ Value ~0.3 (Hexane:Ethyl Acetate = 4:1)

Experimental Protocol: Purification of Crude this compound

This protocol outlines a standard procedure for the purification of crude this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel coated with fluorescent indicator)

  • Developing chamber

  • UV lamp

  • Potassium permanganate stain

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Column:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Gently add a small amount of the mobile phase to rinse the sides of the column and allow it to adsorb.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

5. Analysis and Product Isolation:

  • Develop the TLC plates in a chamber saturated with the mobile phase.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Identify the fractions containing the pure this compound (fractions with a single spot at the correct Rƒ value).

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Experimental Workflow

G A Prepare Slurry (Silica Gel + Mobile Phase) B Pack Column A->B Pour slurry into column C Load Crude Sample B->C Apply sample to top of column D Elute with Mobile Phase C->D Add mobile phase E Collect Fractions D->E Collect eluent F Monitor by TLC E->F Analyze fractions F->E Continue collection G Combine Pure Fractions F->G Identify pure fractions H Solvent Evaporation G->H Pool fractions I Purified this compound H->I Isolate product

References

Challenges in the scale-up synthesis of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 4-Hexylaniline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and scalable method for producing this compound is a multi-step process designed to overcome the challenges of direct alkylation of aniline (B41778). This route involves:

  • Protection of the Amino Group: Aniline is first protected, typically by acetylation with acetic anhydride (B1165640), to form acetanilide (B955). This prevents the amino group from reacting with the Lewis acid catalyst in the subsequent step.

  • Friedel-Crafts Acylation: Acetanilide undergoes Friedel-Crafts acylation with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to introduce the six-carbon chain as a ketone. This reaction is highly regioselective for the para position due to the directing effect of the acetamido group.

  • Ketone Reduction: The resulting ketone is then reduced to a methylene (B1212753) group (-CH₂-). Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[1][2]

  • Deprotection of the Amino Group: Finally, the protecting acetyl group is removed by acid or base hydrolysis to yield the desired product, this compound.[3]

Q2: Why can't I just perform a direct Friedel-Crafts alkylation of aniline with a hexyl halide?

A2: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful on a large scale for two primary reasons:

  • Catalyst Deactivation: Aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring, rendering it unreactive towards electrophilic substitution.[4][5]

  • Polyalkylation: The amino group is a strongly activating group. If any alkylation does occur, the product (this compound) is more reactive than the starting material (aniline), leading to the formation of di- and tri-alkylated byproducts, which are difficult to separate.[6]

Q3: What are the main challenges I should anticipate when scaling up the synthesis of this compound?

A3: Scaling up the synthesis of this compound introduces several challenges that are less prominent at the lab scale:

  • Exothermic Reactions: The Friedel-Crafts acylation is highly exothermic. Proper heat management is critical to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents in large reactors is crucial for consistent product quality and yield.

  • Work-up and Product Isolation: Handling large volumes of acidic and basic aqueous solutions during the work-up requires appropriate equipment and safety measures. Product isolation, especially the final distillation of this compound, needs to be performed under vacuum to prevent thermal degradation.

  • Byproduct Formation and Purification: Even with the protected route, side reactions can occur. Efficient purification methods are necessary to achieve the desired product purity.

Q4: How do I choose between the Clemmensen and Wolff-Kishner reduction?

A4: The choice between these two reduction methods depends on the stability of your intermediate to acidic or basic conditions:

  • Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.[1][7]

  • Wolff-Kishner Reduction: This reaction is performed with hydrazine and a strong base (like KOH) at high temperatures. It is ideal for substrates that are sensitive to acid but stable in strong base.[2]

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation Step
Possible Cause Recommended Solution
Incomplete reaction - Ensure stoichiometric or a slight excess of hexanoyl chloride and AlCl₃ are used. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). - Gradually increase the reaction temperature, but be cautious of side reactions.
Moisture in the reaction - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the AlCl₃ is fresh and has not been exposed to moisture.
Poor quality of reagents - Use freshly distilled hexanoyl chloride. - Ensure the acetanilide is pure and dry.
Sub-optimal reaction temperature - The reaction is typically performed at low temperatures (0-5 °C) during the addition of AlCl₃ and the acylating agent to control the exotherm, followed by warming to room temperature or gentle heating. Optimize this temperature profile for your specific setup.
Problem 2: Formation of Impurities
Possible Cause Recommended Solution
Ortho-acylated byproduct - While the para-product is major, some ortho-isomer can form. Optimize the reaction temperature; lower temperatures often favor higher para-selectivity. - Purification by fractional distillation or chromatography may be necessary.
Incomplete reduction of the ketone - Ensure a sufficient excess of the reducing agent (zinc amalgam or hydrazine) is used. - Increase the reaction time or temperature for the reduction step.
Incomplete deprotection - Ensure complete hydrolysis by extending the reaction time or using a higher concentration of acid/base. - Monitor the deprotection step by TLC or GC to confirm the absence of the acetylated intermediate.
Residual starting materials or intermediates - Optimize the work-up procedure to ensure complete removal of unreacted reagents. - Efficient final purification, such as vacuum distillation, is crucial.
Problem 3: Difficulties in Product Purification
Possible Cause Recommended Solution
Product is an oil and difficult to handle - this compound is a liquid at room temperature. Standard liquid-liquid extraction and distillation techniques are appropriate.
Close boiling points of product and impurities - Use a fractional distillation column with sufficient theoretical plates for the final purification. - Consider preparative chromatography for very high purity requirements, although this is less common for large-scale production.
Product discoloration - Anilines are prone to oxidation and can darken on exposure to air and light. Store the final product under an inert atmosphere and in an amber container. - The use of antioxidants during storage can be considered.

Experimental Protocols

Overall Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride N_4_hexanoylacetanilide N_4_hexanoylacetanilide Acetanilide->N_4_hexanoylacetanilide Hexanoyl Chloride, AlCl3 N_4_hexylaniline_protected N_4_hexylaniline_protected N_4_hexanoylacetanilide->N_4_hexylaniline_protected Zn(Hg), HCl (Clemmensen) or N2H4, KOH (Wolff-Kishner) This compound This compound N_4_hexylaniline_protected->this compound Acid or Base Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: Protection of Aniline (Acetylation)

  • Reaction Setup: In a suitable reactor, charge aniline and a solvent such as acetic acid or toluene.

  • Reagent Addition: Slowly add acetic anhydride to the reaction mixture while maintaining the temperature below 40°C.

  • Reaction: Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture and quench with water. The precipitated acetanilide is filtered, washed with water, and dried.

Step 2: Friedel-Crafts Acylation

  • Reaction Setup: In a reactor equipped for low-temperature reactions, suspend anhydrous aluminum chloride in an anhydrous solvent like dichloromethane (B109758) or 1,2-dichloroethane.

  • Reagent Addition: Cool the suspension to 0-5°C and slowly add hexanoyl chloride. Then, add the dried acetanilide portion-wise, keeping the temperature below 10°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt.

Step 3: Clemmensen Reduction

  • Reaction Setup: Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.

  • Reaction: Add the crude product from Step 2, concentrated hydrochloric acid, and the zinc amalgam to a reactor. Heat the mixture to reflux for 8-12 hours.

  • Work-up: Cool the reaction, separate the organic layer, and neutralize the aqueous layer before disposal. Wash the organic layer with water and brine.

Step 4: Deprotection (Acidic Hydrolysis)

  • Reaction Setup: Charge the crude N-(4-hexylphenyl)acetamide and a mixture of ethanol (B145695) and concentrated hydrochloric acid into a reactor.

  • Reaction: Heat the mixture to reflux for 6-10 hours.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude this compound by vacuum distillation.

Quantitative Data

The following table provides illustrative data for the scale-up synthesis of this compound, starting from 10 kg of aniline. These values are representative and may vary depending on the specific equipment and reaction conditions.

Step Reactant Reagent Typical Yield (%) Product Purity (by GC)
1. Acetylation Aniline (10 kg)Acetic Anhydride95-98>99%
2. Friedel-Crafts Acylation AcetanilideHexanoyl Chloride, AlCl₃85-90~95% (para-isomer)
3. Clemmensen Reduction N-(4-hexanoylphenyl)acetamideZn(Hg), HCl80-85>98%
4. Hydrolysis & Distillation N-(4-hexylphenyl)acetamideHCl, then NaOH90-95>99.5%
Overall Yield 60-70%

Visualizations

Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

G Start Low Yield in Friedel-Crafts Acylation Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagents Check Reagent Quality (Freshly Distilled/Pure?) Check_Moisture->Check_Reagents No Solution_Moisture Use Anhydrous Reagents/Solvents and Inert Atmosphere Check_Moisture->Solution_Moisture Yes Check_Stoichiometry Check Stoichiometry (Sufficient Catalyst/Acylating Agent?) Check_Reagents->Check_Stoichiometry No Solution_Reagents Purify/Use Fresh Reagents Check_Reagents->Solution_Reagents Yes Check_Temp Check Reaction Temperature (Optimal Profile?) Check_Stoichiometry->Check_Temp No Solution_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Solution_Stoichiometry Yes Solution_Temp Optimize Temperature Profile Check_Temp->Solution_Temp Yes

Caption: Decision tree for troubleshooting low yields.

References

Removal of unreacted starting materials from 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Hexylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials and byproducts from the synthesis of this compound. The protocols and data provided are intended to assist researchers in obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and byproducts I need to remove after synthesizing this compound?

When synthesizing this compound, particularly through common methods like Friedel-Crafts acylation/alkylation, the primary impurities to remove are typically:

  • Unreacted Aniline (B41778): As a primary starting material, excess aniline is often present after the reaction is complete.

  • Lewis Acid Catalyst: If a Friedel-Crafts reaction is performed, the catalyst (e.g., aluminum chloride, AlCl₃) must be quenched and removed.

  • Acylating/Alkylating Agent Byproducts: For example, if hexanoyl chloride is used for acylation, it will hydrolyze during workup to form hexanoic acid.[1]

Q2: My crude product is a dark, oily mixture after the reaction. How do I perform the initial workup to remove the catalyst?

A standard aqueous workup is necessary to quench the reaction and remove the Lewis acid catalyst (e.g., AlCl₃). This is a critical first step before removing other organic impurities.

Detailed methodology is available in the "Experimental Protocols" section below.

Q3: How can I effectively remove unreacted aniline from my product?

The most common and effective method is an acid wash via liquid-liquid extraction. Aniline is a weak base, and washing the crude organic mixture with a dilute acid solution (e.g., 1-2M HCl) will convert the aniline into its water-soluble salt, anilinium chloride.[2] This salt will partition into the aqueous layer, effectively separating it from the desired this compound product which remains in the organic layer.[3]

A detailed protocol for this extraction is provided in the "Experimental Protocols" section.

Q4: What is the best way to remove acidic byproducts like hexanoic acid?

Following the acid wash, a subsequent wash with a weak base is recommended. Rinsing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) will deprotonate any acidic byproducts, such as hexanoic acid. This converts them into their corresponding water-soluble sodium salts, which are then extracted into the aqueous phase.

This procedure is included in the "Experimental Protocols" section.

Q5: When should I consider using distillation or chromatography for final purification?

While extraction is excellent for removing acidic and basic impurities, further purification may be needed.

  • Vacuum Distillation: This technique is ideal for separating this compound from impurities with significantly different boiling points. As seen in the data table below, the boiling point of aniline (~184°C) is substantially lower than that of this compound (~279-285°C), making distillation a viable option for removing large amounts of unreacted aniline.[4][5][6][7]

  • Column Chromatography: This is the preferred method for removing impurities with similar polarities or boiling points to your product, such as isomers or other organic byproducts that are not easily removed by extraction.

Data Presentation

The following table summarizes key physical properties of this compound and common related impurities, which informs the selection of purification techniques.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
This compound C₁₂H₁₉N177.29279 - 285[7]0.919 (at 25°C)[7]Insoluble[7][8]
Aniline C₆H₇N93.13184[5][6][9]1.022 (at 25°C)[6][10]Slightly soluble (~3.6 g/100 mL)[4][5]
Hexanoyl Chloride C₆H₁₁ClO134.60150 - 153[11][12]0.963 (at 25°C)[13]Decomposes in water
Hexanoic Acid C₆H₁₂O₂116.16202 - 206[14][15][16]0.927 (at 25°C)[17][18]Slightly soluble (~1.1 g/100 mL)[3][17]

Experimental Protocols

Protocol 1: Standard Quench and Workup for a Friedel-Crafts Reaction

This procedure is designed to safely quench the reaction and remove the aluminum chloride catalyst.

  • Preparation: Prepare a beaker with a mixture of crushed ice and water (approximately 50 mL of water for every 1 g of AlCl₃ used).

  • Quenching: Slowly and carefully pour the cooled reaction mixture into the ice/water slurry with vigorous stirring. This process is highly exothermic; a slow addition rate is crucial.

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate, 3 x 50 mL).

  • Combine & Proceed: Combine the organic layers. This solution now contains your crude product along with unreacted starting materials and is ready for subsequent acid/base washes.

Protocol 2: Purification via Liquid-Liquid Extraction (Acid & Base Washes)

This protocol describes the removal of basic (aniline) and acidic (hexanoic acid) impurities.

  • Acid Wash (Aniline Removal):

    • Add the combined organic layers from the workup to a separatory funnel.

    • Add an equal volume of 1M Hydrochloric Acid (HCl).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Repeat the acid wash one more time to ensure complete removal of aniline.

  • Base Wash (Hexanoic Acid Removal):

    • To the organic layer remaining in the funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Shake gently at first (to control CO₂ evolution from neutralization), then more vigorously for 1 minute, venting often.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic phase.

    • Drain the aqueous layer.

  • Drying and Concentration:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Dry the solution over an anhydrous salt (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter or decant the dried solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

IssueRecommended Solution(s)
An emulsion forms at the interface during extraction. 1. Wait: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[19] 2. Add Brine: Add a small amount of saturated NaCl (brine) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[19][20] 3. Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[19] 4. Filtration: Filter the entire mixture through a pad of Celite or glass wool.[21]
My product is also basic and is lost during the acid wash. 1. Use a Milder Acid: Try washing with a very dilute acid or a solution of ammonium (B1175870) chloride (NH₄Cl). 2. Switch Methods: Rely on alternative purification methods such as vacuum distillation or column chromatography.
TLC shows my product and an impurity have very similar Rf values. 1. Change Chromatography Conditions: Test different solvent systems (e.g., switch from ethyl acetate/hexane to a system with dichloromethane or a small amount of methanol) or try a different stationary phase like alumina. 2. Fractional Distillation: If the impurity has a different boiling point, careful fractional distillation under vacuum may achieve separation.

Visualizations

PurificationWorkflow Start Crude Reaction Mixture Quench Quench with Ice/Water (Removes AlCl3) Start->Quench AcidWash Acid Wash (1M HCl) (Removes Aniline) Quench->AcidWash BaseWash Base Wash (NaHCO3) (Removes Hexanoic Acid) AcidWash->BaseWash Dry Dry with Na2SO4 or MgSO4 BaseWash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate FinalProduct Purified this compound Concentrate->FinalProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Problem Problem During Purification? Emulsion Emulsion Forms? Problem->Emulsion Yes ProductLoss Product Lost in Acid Wash? Problem->ProductLoss No Emulsion->ProductLoss No Sol_Emulsion 1. Let stand 2. Add Brine 3. Filter through Celite Emulsion->Sol_Emulsion Yes PoorSep Poor Separation on TLC? ProductLoss->PoorSep No Sol_Loss 1. Use milder acid 2. Use chromatography 3. Use distillation ProductLoss->Sol_Loss Yes Sol_PoorSep 1. Change chromatography solvent 2. Try fractional distillation PoorSep->Sol_PoorSep Yes Continue Continue Purification PoorSep->Continue No

Caption: Decision tree for troubleshooting common purification issues.

References

Minimizing polyalkylation in Friedel-Crafts synthesis of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-hexylaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polyalkylation and optimizing the synthesis of this compound via Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: Why can't I perform a direct Friedel-Crafts alkylation on aniline (B41778) to produce this compound?

A1: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful. The amino group (-NH₂) on the aniline ring is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][2][3][4] This acid-base reaction forms a complex that deactivates the aromatic ring, inhibiting the desired electrophilic substitution.[1][2][3][4]

Q2: What is polyalkylation and why is it a problem in this synthesis?

A2: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are added to the aromatic ring.[5][6] The initial hexyl group added to the aniline ring is an activating group, making the this compound product more reactive than the starting aniline. This increased reactivity promotes further alkylation, leading to di- and tri-substituted products, which reduces the yield of the desired mono-substituted product.

Q3: What is the most effective strategy to synthesize this compound while avoiding polyalkylation?

A3: The most reliable method involves a three-step sequence:

  • Protection of the amine group: The amino group of aniline is first protected, typically by converting it into an acetamide (B32628) (acetanilide). This reduces its basicity and prevents reaction with the Lewis acid catalyst.

  • Friedel-Crafts Acylation: Instead of alkylation, an acylation reaction is performed on the protected aniline using hexanoyl chloride and a Lewis acid catalyst. The resulting acyl group is deactivating, which prevents further acylation of the ring.

  • Reduction and Deprotection: The ketone functional group of the acylated intermediate is then reduced to a methylene (B1212753) group (-CH₂-), and the protecting acetyl group is removed to yield the final this compound product. Both can often be accomplished in a single step under acidic conditions (Clemmensen reduction).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield in the Friedel-Crafts step Reaction with the unprotected amino group.Ensure the amino group of aniline is protected as an acetamide before proceeding with the Friedel-Crafts reaction.
Deactivated aromatic ring.The presence of electron-withdrawing groups on the aniline starting material can hinder the reaction. The chosen strategy of protecting the amine as an acetamide should provide sufficient activation for the acylation to proceed.
Formation of multiple products (polyalkylation) Direct alkylation was attempted instead of acylation.Use Friedel-Crafts acylation with hexanoyl chloride, which introduces a deactivating acyl group and prevents further substitution.
Incomplete reaction during the reduction step Inefficient reduction conditions.For the Clemmensen reduction, ensure the zinc is properly amalgamated and the hydrochloric acid is concentrated. For the Wolff-Kishner reduction, ensure strongly basic conditions and a high-boiling solvent are used to reach the required reaction temperature.
Product remains acylated after reduction The chosen reduction method does not also hydrolyze the amide.The Clemmensen reduction (using strong acid) will typically hydrolyze the acetamide protecting group simultaneously with the ketone reduction. If using the Wolff-Kishner reduction (basic conditions), a separate acid hydrolysis step will be required to deprotect the amine.

Experimental Protocols

The recommended synthetic route to minimize polyalkylation involves three main stages. Below are detailed experimental protocols for each step.

Workflow for the Synthesis of this compound

Synthesis of this compound Workflow for the Synthesis of this compound cluster_0 Step 1: N-Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction & Deprotection Aniline Aniline Acetanilide (B955) Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->Acetanilide AcylIntermediate N-(4-hexanoylphenyl)acetamide Acetanilide->AcylIntermediate HexanoylChloride Hexanoyl Chloride HexanoylChloride->AcylIntermediate AlCl3 AlCl₃ AlCl3->AcylIntermediate Reduction Reduction/ Deprotection AcylIntermediate->Reduction Hexylaniline This compound Reduction->Hexylaniline

Caption: Overall workflow for the synthesis of this compound.

Step 1: N-Acetylation of Aniline to Acetanilide

  • Principle: Aniline is treated with acetic anhydride to form acetanilide. The nitrogen atom of aniline acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. This step protects the amino group.

  • Procedure:

    • In a flask, combine aniline (1.0 eq) with water.

    • Add concentrated hydrochloric acid (HCl) to form the aniline hydrochloride salt, which is soluble in water.

    • Separately, prepare a solution of sodium acetate (B1210297) in water.

    • Add acetic anhydride (1.1 eq) to the aniline hydrochloride solution with swirling.

    • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the acetanilide by vacuum filtration, wash with cold water, and dry.

  • Expected Yield: Approximately 66-75%.

Step 2: Friedel-Crafts Acylation of Acetanilide

  • Principle: Acetanilide undergoes electrophilic aromatic substitution with hexanoyl chloride in the presence of a Lewis acid catalyst (aluminum chloride) to form N-(4-hexanoylphenyl)acetamide. The reaction is directed to the para position due to the ortho,para-directing effect of the acetamido group.

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a drying tube, suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a dry solvent such as dichloromethane (B109758) or carbon disulfide under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add hexanoyl chloride (1.0 eq) to the stirred suspension.

    • To this mixture, add acetanilide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude N-(4-hexanoylphenyl)acetamide.

Step 3: Reduction and Deprotection to this compound

Two common methods for the reduction of the aryl ketone are the Clemmensen and Wolff-Kishner reductions.

  • Method A: Clemmensen Reduction (Acidic Conditions)

    • Principle: The Clemmensen reduction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone to an alkane. Under these strongly acidic conditions, the acetamide protecting group is also hydrolyzed, yielding the final this compound in a single step.

    • Procedure:

      • Prepare zinc amalgam by adding granulated zinc to a solution of mercury(II) chloride in water.

      • In a round-bottomed flask fitted with a reflux condenser, add the prepared zinc amalgam, concentrated HCl, water, and a co-solvent like toluene.

      • Add the crude N-(4-hexanoylphenyl)acetamide from the previous step.

      • Heat the mixture to a vigorous reflux for 4-8 hours. Additional portions of concentrated HCl may be added during the reflux period.

      • After cooling, separate the organic layer and extract the aqueous layer with toluene.

      • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield crude this compound. Purify by distillation or chromatography.

  • Method B: Wolff-Kishner Reduction (Basic Conditions)

    • Principle: The Wolff-Kishner reduction converts the ketone to an alkane using hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. This method is suitable for base-stable compounds. The acetamide group is stable under these conditions and requires a subsequent acid hydrolysis step for removal.

    • Procedure (Reduction):

      • In a flask equipped with a reflux condenser, dissolve the crude N-(4-hexanoylphenyl)acetamide in a high-boiling solvent like diethylene glycol.

      • Add hydrazine hydrate (B1144303) and potassium hydroxide (B78521) pellets.

      • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

      • Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to ~200 °C.

      • Maintain this temperature for 3-4 hours.

      • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

      • Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent.

    • Procedure (Deprotection):

      • Reflux the product from the Wolff-Kishner reduction with aqueous HCl or H₂SO₄ until the hydrolysis of the acetamide is complete (monitored by TLC).

      • Cool the solution and neutralize with a base (e.g., NaOH) to liberate the free amine.

      • Extract the this compound with an organic solvent, dry the extracts, and remove the solvent. Purify by distillation or chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. Note that specific yields can vary based on the purity of reagents and precise reaction conditions.

Table 1: N-Acetylation of Aniline

Reactant 1Reactant 2Catalyst/BaseSolventTemperatureTimeTypical Yield
AnilineAcetic AnhydrideSodium AcetateWaterRoom Temp.< 1 hr66-75%

Table 2: Friedel-Crafts Acylation of Acetanilide with Hexanoyl Chloride

Reactant 1Reactant 2CatalystSolventTemperatureTimeProduct
AcetanilideHexanoyl ChlorideAlCl₃DichloromethaneReflux1-2 hrsN-(4-hexanoylphenyl)acetamide

Table 3: Comparison of Reduction/Deprotection Methods

MethodReagentsConditionsKey AdvantagesKey Disadvantages
Clemmensen Reduction Zn(Hg), conc. HClAcidic, RefluxOne-pot reduction and deprotection.Not suitable for acid-sensitive substrates.
Wolff-Kishner Reduction N₂H₄, KOHBasic, High Temp. (~200°C)Suitable for base-stable, acid-sensitive substrates.Requires an additional deprotection step; very high temperatures needed.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for the synthesis of this compound, emphasizing the avoidance of polyalkylation.

Minimizing_Polyalkylation Strategy to Minimize Polyalkylation in this compound Synthesis Start Start: Aniline Direct_Alkylation Direct Friedel-Crafts Alkylation? Start->Direct_Alkylation Problem1 Problem: Catalyst Deactivation Direct_Alkylation->Problem1 Yes Problem2 Problem: Polyalkylation Direct_Alkylation->Problem2 Yes Protect_Amine Step 1: Protect Amine (Acetylation) Direct_Alkylation->Protect_Amine No Acetanilide Intermediate: Acetanilide Protect_Amine->Acetanilide Acylation Step 2: Friedel-Crafts Acylation Acetanilide->Acylation Keto_Intermediate Intermediate: N-(4-hexanoylphenyl)acetamide Acylation->Keto_Intermediate Reduction Step 3: Reduction & Deprotection Keto_Intermediate->Reduction Final_Product Final Product: This compound Reduction->Final_Product

Caption: Decision pathway for the synthesis of this compound.

References

Technical Support Center: 4-Hexylaniline Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-Hexylaniline under storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under an inert gas atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture.[4][5]

Q2: What is the typical shelf life of this compound?

A2: While a specific shelf life is not definitively established in the provided literature, proper storage as described above is crucial for maximizing its stability. For technical grade this compound (around 90% purity), it is important to monitor for any changes in appearance or purity over time. For high-purity grades (>98%), the shelf life can be expected to be longer under ideal storage conditions.[6]

Q3: What are the visible signs of this compound degradation?

A3: this compound is typically a colorless to light yellow or orange liquid.[1][2][7] A significant darkening in color, such as turning to a dark red or brown, can indicate degradation. The formation of precipitates or a change in viscosity may also be signs of degradation. Aromatic amines, in general, are susceptible to oxidation, which often leads to the formation of colored impurities.

Q4: What are the likely degradation pathways for this compound during storage?

A4: The primary degradation pathway for this compound, like other anilines, is oxidation. Exposure to air (oxygen) and light can initiate autoxidation, leading to the formation of various colored byproducts. This can involve the formation of imines, phenazines, and polymeric materials. While specific studies on this compound are not abundant, the general degradation mechanism for anilines involves the formation of radical intermediates that can couple to form complex colored compounds.

Q5: How can I check the purity of my stored this compound?

A5: The purity of this compound can be effectively determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID).[8] A suitable method would involve dissolving a sample in a solvent like methanol (B129727) and analyzing it on a capillary column.[8] Comparison of the resulting chromatogram with that of a fresh or standard sample can reveal the presence of degradation products. Other techniques like High-Performance Liquid Chromatography (HPLC) could also be developed for this purpose.

Troubleshooting Guide

Issue 1: My this compound has turned dark brown.

  • Possible Cause: The product has likely undergone oxidation due to exposure to air and/or light. The dark color is indicative of the formation of polymeric oxidation products.

  • Solution:

    • Assess the purity of the material using a suitable analytical method like GC to determine if it is still usable for your application.[8]

    • If the purity is no longer acceptable, it is recommended to use a fresh batch of the reagent.

    • To prevent this in the future, ensure the product is stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, light-resistant container, and at the recommended temperature of 2–8 °C.[1][2]

Issue 2: I am seeing unexpected side products in my reaction using stored this compound.

  • Possible Cause: Degradation products in the this compound may be reacting with your other reagents to form unexpected impurities.

  • Solution:

    • First, confirm the purity of your this compound using an analytical technique like GC or HPLC.[8]

    • If impurities are detected, you may need to purify the this compound before use, for example, by distillation or column chromatography. However, obtaining a fresh, high-purity batch is often more practical.

    • Always run a reaction with a new, unopened bottle of this compound as a control to verify that the issue is with the stored material.

Issue 3: The this compound has solidified or become viscous in the refrigerator.

  • Possible Cause: this compound has a melting point estimated around -45°C, so it should be a liquid at refrigerator temperatures (2-8°C).[1][2] If it has solidified, it might be due to contamination or polymerization. Increased viscosity could also be a sign of polymerization.

  • Solution:

    • Allow the sample to slowly warm to room temperature to see if it returns to a clear liquid state.

    • If it remains solid or highly viscous, this is a strong indication of significant degradation.

    • It is not recommended to use the product in this state. Dispose of it according to your institution's safety guidelines and obtain a fresh supply.

Data Presentation

Table 1: Summary of this compound Properties and Recommended Storage

ParameterValueReference
Chemical Formula C₁₂H₁₉N[1][9]
Molecular Weight 177.29 g/mol [1][9]
Appearance Colorless to light yellow to light orange clear liquid[1][2][7]
Boiling Point 279-285 °C[1][2]
Density 0.919 g/mL at 25 °C[1][2]
Solubility Insoluble in water; soluble in organic solvents[1][2][3]
Recommended Storage Temp. 2–8 °C[1][2][3]
Storage Atmosphere Inert gas (Nitrogen or Argon)[1][2]
Light Sensitivity Light sensitive; protect from light[1][2][9]

Experimental Protocols

Protocol: Stability Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general method for assessing the stability of this compound.

  • Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products.

  • Materials:

    • This compound sample (stored)

    • Fresh this compound standard of known purity

    • Methanol, HPLC grade[8]

    • Autosampler vials with caps

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Capillary column suitable for aromatic amine analysis (e.g., a polyethylene (B3416737) glycol or dimethylpolysiloxane-based column)[8]

  • Procedure:

    • Sample Preparation:

      • Prepare a stock solution of the fresh this compound standard in methanol at a concentration of approximately 1 mg/mL.

      • Prepare a solution of the stored this compound sample at the same concentration in methanol.

      • Vortex both solutions to ensure homogeneity.

      • Transfer the solutions to autosampler vials.

    • GC-FID Analysis:

      • Set up the GC-FID system with appropriate parameters. A starting point could be an isothermal temperature of 195°C.[8]

      • Injector temperature: 250°C

      • Detector temperature: 280°C

      • Carrier gas: Helium or Nitrogen

      • Injection volume: 1 µL

      • Run a blank (methanol) to ensure no system contamination.

      • Inject the fresh this compound standard to establish the retention time and peak area of the pure compound.

      • Inject the stored this compound sample.

    • Data Analysis:

      • Compare the chromatogram of the stored sample to that of the fresh standard.

      • Note any new peaks in the stored sample, which would indicate degradation products.

      • Calculate the purity of the stored sample by determining the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Visualizations

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Assessment_Workflow start Start: Obtain Stored and Fresh this compound Samples prep_samples Sample Preparation: Dissolve in Methanol (1 mg/mL) start->prep_samples gc_analysis GC-FID Analysis: Inject Samples and Blank prep_samples->gc_analysis data_collection Data Collection: Obtain Chromatograms gc_analysis->data_collection comparison Data Analysis: Compare Chromatograms data_collection->comparison report_purity Calculate Purity (% Area) of Stored Sample comparison->report_purity Purity Assessment identify_degradation Identify and Quantify Degradation Peaks comparison->identify_degradation Degradation Profile conclusion Conclusion: Assess Stability and Suitability for Use report_purity->conclusion identify_degradation->conclusion

Caption: Experimental workflow for stability assessment of this compound.

References

Technical Support Center: Troubleshooting Low Yields in 4-Hexylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hexylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their reactions. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize this compound, but my yields are consistently low. What are the most common reasons for this?

Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. The most common methods are:

  • Route 1: Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of a protected aniline (B41778) with hexanoyl chloride, followed by the reduction of the resulting ketone. Low yields can occur at either stage.

  • Route 2: Suzuki-Miyaura Coupling: This method involves the cross-coupling of a protected 4-haloaniline with a hexylboronic acid derivative. Challenges in this route often relate to catalyst activity and the stability of the boronic acid reagent.

This guide will delve into the specifics of each route to help you identify and resolve the source of your low yields.

Q2: Why is it necessary to protect the amino group of aniline before Friedel-Crafts acylation?

The amino group (-NH₂) in aniline is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This acid-base reaction forms a deactivated complex, preventing the desired acylation of the aromatic ring. To circumvent this, the amino group is typically protected, for example, as an acetanilide (B955), before proceeding with the acylation.

Q3: I am observing multiple products in my reaction mixture. What are the likely side products?

The formation of multiple products can be due to several reasons:

  • In Friedel-Crafts Acylation: Polysubstitution can occur if the aromatic ring is highly activated. Isomer formation (ortho-, meta-, and para-substitution) is also possible, although the para-product is generally favored due to steric hindrance.

  • In Clemmensen Reduction: Incomplete reduction can leave unreacted ketone. Other potential byproducts include alcohols and dimerization products.

  • In Suzuki-Miyaura Coupling: Homocoupling of the boronic acid is a common side reaction. Protodeborylation (loss of the boronic acid group) can also reduce the yield of the desired product.

Q4: How can I effectively purify my this compound product?

Purification is crucial for obtaining an accurate yield and a high-purity product. Common purification techniques for this compound include:

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products. The choice of solvent system is critical for good separation.

  • Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure crystals.

Troubleshooting Guide: Route 1 - Friedel-Crafts Acylation and Clemmensen Reduction

This synthetic route is a classic and widely used method for the preparation of alkylated anilines.

Step 1: Friedel-Crafts Acylation of Protected Aniline (Acetanilide)

Reaction: Acetanilide + Hexanoyl Chloride → 4-Hexanoylacetanilide

IssuePossible Cause(s)Recommended Solutions
No or very low conversion Deactivated aromatic ring: The acetamido group is less activating than an amino group.Ensure the reaction is run under appropriate conditions to overcome the activation energy (e.g., gentle heating).
Inactive Lewis acid catalyst (e.g., AlCl₃): The catalyst is sensitive to moisture.Use freshly opened or purified AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.Use a stoichiometric amount of the Lewis acid catalyst.
Formation of multiple products Isomer formation: Acylation at the ortho position can occur.Para-substitution is generally favored due to sterics. Purification by column chromatography can separate the isomers.
Hydrolysis of acyl chloride: Presence of water will convert the acyl chloride to the unreactive carboxylic acid.Ensure anhydrous conditions.
  • Protection of Aniline: React aniline with acetic anhydride (B1165640) to form acetanilide. Purify the acetanilide by recrystallization.

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or carbon disulfide under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Add hexanoyl chloride (1.1 equivalents) dropwise to the suspension.

    • Dissolve acetanilide (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Step 2: Clemmensen Reduction of 4-Hexanoylacetanilide

Reaction: 4-Hexanoylacetanilide → 4-Hexylacetanilide

IssuePossible Cause(s)Recommended Solutions
Incomplete reduction Insufficiently activated zinc: The surface of the zinc metal is crucial for the reaction.Prepare fresh zinc amalgam (Zn(Hg)) by treating zinc dust with a mercury(II) chloride solution.
Reaction conditions too mild: The reduction requires strongly acidic conditions and heat.Use concentrated hydrochloric acid and heat the reaction mixture to reflux.
Formation of side products Alcohol formation: Incomplete reduction can lead to the corresponding alcohol.Ensure sufficient reaction time and vigorous stirring to promote complete reduction.
Dimerization products: Bimolecular reduction products can form.[1]Maintain a high concentration of the substrate and ensure efficient mixing.
  • Preparation of Zinc Amalgam:

    • In a flask, stir zinc dust (excess) with a 5% aqueous solution of mercury(II) chloride for 10 minutes.

    • Decant the aqueous solution and wash the zinc amalgam with water.

  • Reduction:

    • To the freshly prepared zinc amalgam, add concentrated hydrochloric acid, water, and toluene.

    • Add the 4-hexanoylacetanilide and heat the mixture to a vigorous reflux with stirring.

    • Add portions of concentrated HCl at regular intervals during the reflux.

    • After 4-6 hours, cool the reaction mixture and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Deprotection:

    • The resulting 4-hexylacetanilide can be deprotected by refluxing with aqueous hydrochloric acid or a solution of sodium hydroxide (B78521) in ethanol/water to yield this compound.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the final product by vacuum distillation or column chromatography.

Troubleshooting Guide: Route 2 - Suzuki-Miyaura Coupling

This method offers an alternative route to this compound, often with milder reaction conditions.

Reaction: Protected 4-Bromoaniline (B143363) + Hexylboronic acid derivative → Protected this compound

IssuePossible Cause(s)Recommended Solutions
No or low conversion Inactive catalyst: The palladium catalyst can be sensitive to air and moisture.Degas all solvents thoroughly. Use fresh, high-quality palladium catalysts and ligands. Ensure the reaction is run under an inert atmosphere.
Inefficient transmetalation: The transfer of the alkyl group from boron to palladium can be slow.Use a suitable base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid. Consider using a more reactive boronic acid derivative like a pinacol (B44631) ester.
Decomposition of boronic acid: Alkylboronic acids can be unstable.Use a stable derivative like a potassium alkyltrifluoroborate salt or a pinacol ester.
Homocoupling of boronic acid Presence of oxygen: Oxygen can promote the homocoupling side reaction.Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox.
Protodeborylation Presence of water or acidic protons: The boronic acid can be cleaved by protons.Use anhydrous solvents and reagents. If an aqueous base is used, ensure the pH is carefully controlled.
  • Preparation of Reactants:

    • Protect 4-bromoaniline as its acetanilide derivative.

    • Use a stable hexylboron reagent, such as hexylboronic acid pinacol ester.

  • Coupling Reaction:

    • In a Schlenk flask, combine 4-bromoacetanilide (1.0 equivalent), hexylboronic acid pinacol ester (1.2-1.5 equivalents), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equivalents).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable ligand if necessary.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed solvents (e.g., a mixture of 1,4-dioxane (B91453) and water).

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Deprotection:

    • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the protected product by column chromatography.

    • Deprotect the acetanilide as described in the Clemmensen reduction protocol to obtain this compound.

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of 4-alkylanilines, providing a benchmark for your experiments. Note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.

Reaction StepSubstrateReagentCatalyst/ConditionsSolventTypical Yield (%)
Friedel-Crafts Acylation AcetanilideHexanoyl ChlorideAlCl₃Dichloromethane60-80
Clemmensen Reduction 4-AcylacetanilideZn(Hg), HClRefluxToluene/Water70-90
Suzuki-Miyaura Coupling 4-BromoacetanilideAlkylboronic EsterPd(PPh₃)₄, K₃PO₄Dioxane/Water50-85[2]

Visualizations

Logical Workflow for Troubleshooting Low Yields

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Incorrect Conditions analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) check_conditions->analyze_byproducts Conditions Correct analyze_byproducts->start No Clear Byproducts optimize_purification Optimize Purification Method analyze_byproducts->optimize_purification Side Reactions Identified success Improved Yield optimize_purification->success Purification Improved

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Experimental Workflow for Friedel-Crafts Acylation Route

FC_Workflow cluster_protection Protection cluster_acylation Friedel-Crafts Acylation cluster_reduction Reduction & Deprotection aniline Aniline protect React with Acetic Anhydride aniline->protect acetanilide Acetanilide protect->acetanilide acylate Acylation Reaction acetanilide->acylate hexanoyl_chloride Hexanoyl Chloride hexanoyl_chloride->acylate alcl3 AlCl3 alcl3->acylate ketone 4-Hexanoylacetanilide acylate->ketone reduce Clemmensen Reduction ketone->reduce with zn_hg zn_hg Zn(Hg), HCl deprotect Acid/Base Hydrolysis reduce->deprotect product This compound deprotect->product

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation (R-B(OR)2) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Improving the Selectivity of para-Alkylation of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective para-alkylation of aniline (B41778). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective para-alkylation of aniline?

The main challenge in the alkylation of aniline is controlling the regioselectivity. Aniline has two nucleophilic sites: the nitrogen atom of the amino group and the electron-rich aromatic ring (specifically the ortho and para positions).[1] This leads to a competition between N-alkylation and C-alkylation, often resulting in a mixture of products.[1] Furthermore, preventing over-alkylation, which leads to di- or tri-substituted products, is another significant hurdle.[1][2][3] The initial mono-N-alkylated product is often more nucleophilic than aniline itself, making it more susceptible to further alkylation.[2][3][4]

Q2: What are the key strategies to favor para-C-alkylation over N-alkylation?

Several strategies can be employed to enhance the selectivity towards para-C-alkylation:

  • Protecting the Amino Group: Temporarily protecting the amino group, for example by converting it to an acetanilide (B955), deactivates the nitrogen as a nucleophile and directs the alkylation to the para position of the aromatic ring.[1] The protecting group can be removed in a subsequent step.

  • Catalyst Selection: The choice of catalyst is critical. Lewis acids like aluminum chloride (AlCl₃) are known to promote Friedel-Crafts C-alkylation.[4] By using at least 1.02 moles of AlCl₃ per mole of aniline, the aniline can be selectively alkylated at the para position.[5] Other catalytic systems, such as H₂O·B(C₆F₅)₃ and base/Co/indeno-pybox ligand systems, have also been reported to be highly selective for para-C–H alkylation.[6][7]

  • Solvent Choice: The solvent can play a crucial role in determining the reaction's regioselectivity. For instance, in a pentafluorophenol-catalyzed reaction with ortho-quinone methides, using toluene (B28343) as the solvent favors N-alkylation, while switching to hexafluoroisopropanol (HFIP) promotes para-alkylation.[8]

  • Reaction Temperature: Higher reaction temperatures generally favor C-alkylation over N-alkylation.[1] However, excessively high temperatures can also lead to undesirable side reactions and tar formation.[1][2]

Q3: Can aniline undergo Friedel-Crafts alkylation directly?

Direct Friedel-Crafts alkylation of aniline is generally not successful. The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that deactivates the aromatic ring towards electrophilic substitution.[9] To achieve C-alkylation via a Friedel-Crafts type reaction, the amino group must first be protected.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your para-alkylation experiments.

Issue Potential Causes Solutions & Troubleshooting Steps
Low or No Yield of para-Alkylated Product 1. Deactivation of Catalyst: The aniline's amino group may be coordinating with and deactivating the Lewis acid catalyst. 2. Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic. Less reactive alkylating agents (e.g., alkyl chlorides vs. bromides) will also result in slower reactions.[2] 3. Inappropriate Reaction Conditions: The reaction temperature may be too low, or the solvent may not be optimal.[2]1. Protect the Amino Group: Convert the aniline to an acetanilide before performing the C-alkylation. 2. Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation.[2] 3. Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used, especially when a Lewis acid like AlCl₃ is employed (a stoichiometric amount may be necessary).[5] 4. Use a More Reactive Alkylating Agent: Consider using an alkyl bromide or iodide instead of a chloride.[10]
Formation of N-Alkylated Byproduct 1. Unprotected Amino Group: The primary amino group is a strong nucleophile and will compete with the aromatic ring for the alkylating agent. 2. Reaction Conditions Favoring N-Alkylation: Lower temperatures and certain polar aprotic solvents can favor N-alkylation.[1]1. Protect the Amino Group: This is the most effective way to prevent N-alkylation. 2. Increase Reaction Temperature: Higher temperatures generally favor C-alkylation.[1] 3. Solvent Screening: If protection is not feasible, screen different solvents. A switch from a polar aprotic solvent to a nonpolar or polar protic solvent might favor C-alkylation.[8]
Formation of ortho-Alkylated Byproduct 1. Steric Effects: If the para position is blocked, or if the alkylating agent is small, ortho-alkylation may occur. 2. Catalyst Influence: Some catalytic systems may have a different regioselectivity.1. Use a Bulky Catalyst or Protecting Group: This can sterically hinder attack at the ortho positions. 2. Screen Different Catalysts: Explore catalysts known for high para-selectivity, such as specific zeolites or the H₂O·B(C₆F₅)₃ system.[6][11]
Significant Tar Formation 1. Over-alkylation (Polyalkylation): The initial product can react further, leading to complex, high-molecular-weight tars.[4] 2. High Reaction Temperature: Excessively high temperatures can cause decomposition and other side reactions.[1][2] 3. Highly Acidic Conditions: Strong acidic conditions can promote polymerization and other unwanted intermolecular reactions.[4]1. Control Stoichiometry: Use a carefully controlled molar ratio of the aniline to the alkylating agent. 2. Slow Addition of Reagents: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[4] 3. Reduce Reaction Temperature: Optimize the temperature to be high enough for C-alkylation but low enough to minimize side reactions.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for Selective Alkylation of Anilines

Catalyst SystemAlkylating AgentSolventTemperature (°C)Key OutcomeReference
Aluminum Halide (≥1.02 eq)Alkyl HalideLiquid Phase< 150Selective para-alkylation[5]
Pentafluorophenol (10 mol%)ortho-Quinone MethideToluene80Selective N-alkylation[8]
Pentafluorophenol (10 mol%)ortho-Quinone MethideHFIP100Selective para-C-alkylation[8]
H₂O·B(C₆F₅)₃Alkenes--Highly selective for para-C-alkylation[6]
Base/Co/indeno-pybox---Enantioselective para-C-H alkylation[7]
Pd/S,O-LigandAlkynes-Mildpara-selective C-H alkynylation[12]
S-115 ZeoliteLower AlkanolVapor Phase250 - 350Selective N-alkylation with no C-alkylation below 350°C[11]

Experimental Protocols

Protocol 1: Selective para-C-Alkylation via Friedel-Crafts Reaction (with Protection)

This protocol outlines a general procedure for the C-alkylation of aniline after protecting the amino group.

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve aniline (1 equivalent) in acetic anhydride.

  • Gently heat the mixture under reflux for 30 minutes.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Filter, wash the solid with cold water, and dry to obtain the acetanilide.

Step 2: para-Alkylation of Acetanilide

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, suspend the dried acetanilide (1 equivalent) in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

  • Cool the mixture in an ice bath.

  • Add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise while stirring.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the mixture.

  • After the addition is complete, allow the reaction to stir at room temperature or heat gently until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and acidify with HCl to decompose the aluminum complex.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude para-alkylated acetanilide. Purify by column chromatography or recrystallization if necessary.

Step 3: Deprotection (Hydrolysis)

  • Reflux the C-alkylated acetanilide with an aqueous solution of sodium hydroxide (B78521) or sulfuric acid until the hydrolysis is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the C-alkylated aniline with a suitable organic solvent.

  • Wash the organic extract, dry it, and remove the solvent to obtain the final product.[1]

Visualizations

G cluster_0 Aniline Alkylation Pathways Aniline Aniline N_Alkylation N-Alkylation Product Aniline->N_Alkylation N-Attack (Competitive) Ortho_Alkylation ortho-Alkylation Product Aniline->Ortho_Alkylation C-Attack (ortho) Para_Alkylation para-Alkylation Product (Desired) Aniline->Para_Alkylation C-Attack (para) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N_Alkylation AlkylatingAgent->Ortho_Alkylation AlkylatingAgent->Para_Alkylation

Caption: Competing reaction pathways in the alkylation of aniline.

G cluster_workflow Workflow for Selective para-Alkylation start Start: Aniline protect Step 1: Protect Amino Group (e.g., Acetylation) start->protect protected_aniline Protected Aniline (Acetanilide) protect->protected_aniline alkylate Step 2: C-Alkylation (e.g., Friedel-Crafts) protected_aniline->alkylate para_product_protected para-Alkylated Protected Aniline alkylate->para_product_protected deprotect Step 3: Deprotect (Hydrolysis) para_product_protected->deprotect end End: para-Alkylated Aniline deprotect->end

Caption: General workflow for achieving selective para-alkylation of aniline.

G center Selectivity (para vs. ortho vs. N) Catalyst Catalyst (Lewis Acid, Zeolite, etc.) Catalyst->center Solvent Solvent (Polarity, Protic/Aprotic) Solvent->center Temperature Temperature (High vs. Low) Temperature->center Protection Protecting Group (Present/Absent) Protection->center

Caption: Key factors influencing the regioselectivity of aniline alkylation.

References

Flash chromatography techniques for purifying basic amines like 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying basic amines, such as 4-Hexylaniline, using flash chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is purifying basic amines like this compound on a standard silica (B1680970) gel column so challenging?

A1: The primary challenge arises from the interaction between the basic amine and the acidic surface of the silica gel.[1][2] Silica gel has acidic silanol (B1196071) groups (Si-OH) on its surface that can strongly interact with basic compounds through acid-base interactions.[1][2] This strong interaction can lead to several issues, including:

  • Peak Tailing: The analyte elutes slowly and asymmetrically, resulting in broad, tailing peaks.[3][4]

  • Irreversible Adsorption: The basic amine can bind so strongly to the silica that it does not elute from the column, leading to low recovery.[3][5]

  • Poor Separation: The strong interactions can mask the subtle differences between compounds, resulting in poor resolution of the desired amine from impurities.[2]

Q2: What are the primary strategies to improve the purification of basic amines by flash chromatography?

A2: There are three main strategies to counteract the issues of purifying basic amines on silica:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the mobile phase.[2][3] This additive competes with the basic analyte for the acidic sites on the silica, effectively neutralizing the stationary phase and allowing the analyte to elute more symmetrically.[1][6]

  • Alternative Stationary Phases: Utilize a stationary phase that is more compatible with basic compounds. Amine-functionalized silica and alumina (B75360) are common choices.[2][6][7]

  • Reversed-Phase Chromatography: Employ a reversed-phase column (e.g., C18) with a suitable mobile phase. Adjusting the pH of the mobile phase to be more alkaline can help ensure the amine is in its neutral, free-base form, which can improve retention and peak shape.[1]

Q3: When should I choose an amine-functionalized column over adding a modifier to the mobile phase?

A3: Using an amine-functionalized column is often a more robust and reproducible approach. The amine groups are covalently bonded to the silica, providing a permanently basic surface that minimizes the interaction with basic analytes.[2][3] This eliminates the need to add a volatile amine to the mobile phase, which simplifies fraction processing as you don't have to remove the modifier later.[3] Amine-functionalized columns can also offer different selectivity compared to standard silica.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Severe Peak Tailing Strong interaction between the basic amine and acidic silica surface.1. Add 0.1-2% triethylamine (TEA) or ammonia to the mobile phase.[3] 2. Switch to an amine-functionalized silica or alumina column.[2][6] 3. Consider reversed-phase chromatography with a high pH mobile phase.[1]
Compound Does Not Elute Irreversible adsorption to the silica gel.1. Increase the polarity of the mobile phase (e.g., higher percentage of methanol (B129727) in DCM/MeOH). 2. If using a mobile phase modifier, increase its concentration slightly. 3. Test the stability of your compound on silica using a 2D TLC.[5] The compound may be decomposing.
Poor Separation/Mixed Fractions Inadequate selectivity between the target compound and impurities.1. Optimize the mobile phase system. Try different solvent combinations (e.g., hexane (B92381)/ethyl acetate (B1210297) vs. DCM/methanol). 2. Run a gradient elution, starting with a low polarity and gradually increasing it.[8] 3. Switch to a different stationary phase (e.g., amine-functionalized or reversed-phase) to alter selectivity.[1][2]
Early Elution with No Separation The mobile phase is too strong, or the sample was loaded in a strong solvent.1. Reduce the polarity of the mobile phase. 2. If using a gradient, start with a lower percentage of the strong solvent. 3. Load the sample in a weaker solvent or use a dry loading technique.[9]

Experimental Protocols

Protocol 1: Purification of this compound using Standard Silica Gel with a Triethylamine Additive
  • Column Selection: Choose a standard silica gel flash column appropriately sized for your sample amount.

  • Mobile Phase Preparation: Prepare a mobile phase of dichloromethane (B109758) (DCM) and methanol (MeOH). A starting point for gradient elution could be 100% DCM, ramping to 95:5 DCM/MeOH. Add 0.5% (v/v) triethylamine (TEA) to both the DCM and the DCM/MeOH mixture.

  • Column Equilibration: Equilibrate the column with the initial mobile phase (100% DCM with 0.5% TEA) for at least 3-5 column volumes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. If the sample is not fully soluble, use a dry loading technique by adsorbing it onto a small amount of silica gel.

  • Elution: Run a linear gradient from 100% DCM with 0.5% TEA to 95:5 DCM/MeOH with 0.5% TEA over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor by TLC or another appropriate analytical technique.

  • Post-Purification: Evaporate the solvent from the desired fractions. The TEA should also be removed under vacuum.

Protocol 2: Purification of this compound using an Amine-Functionalized Silica Column
  • Column Selection: Select an amine-functionalized silica flash column.

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and ethyl acetate (EtOAc). A typical gradient would start with 100% hexane and ramp to a mixture of hexane/EtOAc. No basic additive is required.[2]

  • Column Equilibration: Equilibrate the column with 100% hexane for 3-5 column volumes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or toluene. Dry loading is also an option.

  • Elution: Run a linear gradient from 100% hexane to an appropriate hexane/EtOAc mixture (e.g., 80:20) over 10-15 column volumes. The optimal final solvent composition should be determined by TLC analysis on amine-functionalized TLC plates.[3]

  • Fraction Collection: Collect and monitor fractions.

  • Post-Purification: Evaporate the solvent from the collected fractions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Post-Processing sample_prep Sample Preparation (Dissolve in weak solvent or dry load) loading Sample Loading sample_prep->loading column_prep Column Selection (Silica, Amine, or RP) equilibration Column Equilibration column_prep->equilibration mobile_phase_prep Mobile Phase Preparation (with or without additive) mobile_phase_prep->equilibration equilibration->loading elution Elution (Gradient/Isocratic) loading->elution collection Fraction Collection elution->collection monitoring Fraction Monitoring (TLC/LC-MS) collection->monitoring pooling Pool Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation

Caption: General workflow for flash chromatography purification.

troubleshooting_tree start Poor Purification of Basic Amine peak_tailing Severe Peak Tailing? start->peak_tailing no_elution Compound Not Eluting? peak_tailing->no_elution No add_modifier Add 0.1-2% TEA or NH3 to Mobile Phase peak_tailing->add_modifier Yes poor_sep Poor Separation? no_elution->poor_sep No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes optimize_gradient Optimize Gradient poor_sep->optimize_gradient Yes amine_column Use Amine-Functionalized Column add_modifier->amine_column Still Tailing check_stability Check Compound Stability on Silica (2D TLC) increase_polarity->check_stability Still No Elution change_stationary_phase Change Stationary Phase (e.g., to Amine or RP) optimize_gradient->change_stationary_phase Still Poor Separation

Caption: Troubleshooting decision tree for basic amine purification.

References

Technical Support Center: Identifying and Characterizing Unknown Impurities in 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the identification and characterization of unknown impurities in 4-Hexylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

Impurities in this compound can originate from several stages of the manufacturing process and storage. The primary sources include:

  • Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, or byproducts from side reactions during the synthesis of this compound. For aniline (B41778) derivatives, these can include isomers (e.g., 2-hexylaniline, 3-hexylaniline), and other related substances like aniline and 4-ethylaniline.

  • Degradation Products: this compound can degrade over time when exposed to light, heat, humidity, or oxygen. The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Residual Solvents: Solvents used during the synthesis and purification processes may remain in the final product.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.

Q2: What are the regulatory requirements for impurity profiling in active pharmaceutical ingredients (APIs) like this compound?

Regulatory bodies such as the ICH, USFDA, and EMA have stringent guidelines for the identification and quantification of impurities in APIs. Generally, any impurity present at a level of 0.1% or higher should be identified and quantified. The presence of impurities can affect the quality, safety, and efficacy of the final drug product.

Q3: What are the primary analytical techniques used to identify and characterize unknown impurities?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is the standard for separating and quantifying impurities.

  • Gas Chromatography (GC): Particularly useful for volatile impurities and residual solvents. A specific GC method has been evaluated for detecting impurities in this compound.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information and fragmentation patterns crucial for structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural determination of isolated impurities.

Q4: My this compound sample has developed a yellow or reddish color. What could be the cause?

The development of a clear yellow to red liquid appearance can be characteristic of this compound. However, a significant color change over time, for instance from off-white to brown in a solid form or darkening of a liquid, is often an indicator of degradation. This is likely due to the oxidation of the aniline functional group. It is recommended to analyze the discolored sample by HPLC to assess its purity and identify any new degradation peaks. To prevent further degradation, store the material in a tightly sealed container, protected from light, and under an inert atmosphere.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Unexpected Peaks in the HPLC Chromatogram

  • Possible Cause: Contamination from the mobile phase, HPLC system, or sample handling.

    • Troubleshooting Step: Run a blank gradient (mobile phase without sample injection). If peaks are still present, prepare a fresh mobile phase using HPLC-grade solvents and thoroughly purge the system. Ensure all glassware is properly cleaned.

  • Possible Cause: Presence of isomeric impurities (e.g., 2-hexylaniline, 3-hexylaniline).

    • Troubleshooting Step: If reference standards for potential isomers are available, spike a small amount into your sample. An increase in the peak area of the unknown impurity can help confirm its identity.

  • Possible Cause: Unreacted starting materials from the synthesis.

    • Troubleshooting Step: Prepare a standard solution of the starting materials used in the synthesis and inject it into the HPLC system using the same method. Compare the retention time with the unknown peak in your sample chromatogram.

  • Possible Cause: Degradation products.

    • Troubleshooting Step: Review the storage conditions of the sample. Exposure to light, heat, or air can lead to degradation. Consider performing forced degradation studies to intentionally generate and identify potential degradation products.

Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis

  • Possible Cause: Secondary interactions between the basic aniline group and residual silanol (B1196071) groups on the silica-based stationary phase.

    • Troubleshooting Step: Add a competitor base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This can help to mask the active silanol sites and improve peak shape.

  • Possible Cause: Column overload due to high sample concentration.

    • Troubleshooting Step: Reduce the sample concentration or the injection volume.

  • Possible Cause: Column contamination or degradation.

    • Troubleshooting Step: Flush the column with a strong solvent to remove contaminants. If the issue persists, the column may need to be replaced.

Issue 3: Co-elution or Poor Separation of Peaks in HPLC

  • Possible Cause: Suboptimal mobile phase composition.

    • Troubleshooting Step: Adjust the proportion of the organic modifier in the mobile phase. A lower percentage of the organic solvent generally increases retention and may improve the resolution of closely eluting peaks.

  • Possible Cause: Incorrect mobile phase pH.

    • Troubleshooting Step: The ionization state of aniline isomers is pH-dependent, which affects their retention and selectivity. Optimize the pH of the aqueous portion of the mobile phase. A pH between 3 and 7 is a good starting point for aniline compounds.

Experimental Protocols

1. HPLC Method for Impurity Profiling of this compound

This protocol provides a starting point and should be optimized for your specific instrument and impurity profile.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a lower percentage of B and gradually increase. A typical gradient could be 30% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

2. GC-MS Method for Identification and Quantification of Impurities

This method is based on a validated procedure for this compound.

ParameterCondition
Column 60-m x 0.32-mm, 85% polyethylene (B3416737) glycol–15% dimethylsilicone blend (DX-4) film
Oven Temperature Isothermal at 195°C
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate
Injection Mode Split
Detector Flame Ionization Detector (FID) for quantification, Mass Spectrometer (MS) for identification
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu
Sample Preparation Dissolve this compound in methanol.

3. NMR Spectroscopy for Structural Elucidation

Once an impurity has been isolated, typically via preparative HPLC, NMR spectroscopy can be used for its structural determination.

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

Data Presentation

Table 1: Known Impurities in this compound and Their Typical Levels

| Impurity | Typical Level (% A/A) in Batch A

Effect of solvent on the purity of synthesized 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hexylaniline, with a particular focus on the impact of solvent choice on product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 1-hexyl-4-nitrobenzene (B8025962). This reaction typically employs a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.[1]

Q2: How does the choice of solvent affect the catalytic hydrogenation of 1-hexyl-4-nitrobenzene?

A2: The solvent plays a critical role in the reaction by influencing the solubility of the reactants, the activity of the catalyst, and the selectivity of the reaction. The polarity of the solvent can significantly impact the reaction rate and the formation of byproducts, thereby affecting the purity of the final this compound.

Q3: What are the recommended solvents for the synthesis of this compound?

A3: Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and are often good starting points for optimization.[1] They generally facilitate high catalytic activity. However, the optimal solvent may depend on the specific reaction conditions and the desired purity profile.

Q4: What are the potential side products in the synthesis of this compound?

A4: Potential side products can arise from incomplete reduction or over-reduction. While specific data for this compound is limited, analogous reactions suggest that trace amounts of products from the hydrogenation of the benzene (B151609) ring are possible.[2] If the starting material or solvent contains impurities, these can also lead to the formation of undesired byproducts.

Q5: How can I purify the synthesized this compound?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent system for recrystallization is crucial for obtaining high purity crystals. A good recrystallization solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[3][4] Common solvent systems to explore for recrystallization of anilines include ethanol/water, acetone/water, or toluene/hexane.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure the catalyst was not unduly exposed to air or moisture.
Insufficient Hydrogen - If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. - For a hydrogenation apparatus, check that the pressure is maintained throughout the reaction.
Poor Solubility of Starting Material - The starting material, 1-hexyl-4-nitrobenzene, may not be fully dissolved in the chosen solvent. - Try a different solvent or a solvent mixture to improve solubility.
Reaction Not Gone to Completion - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If the reaction has stalled, consider increasing the reaction time, temperature, or catalyst loading.

Issue 2: Low Purity of this compound

Possible Cause Troubleshooting Steps
Formation of Side Products - The choice of solvent can influence the formation of byproducts. Experiment with different solvents (e.g., switching from ethanol to methanol or vice versa). - Optimize the reaction temperature and pressure; milder conditions often lead to higher selectivity.
Contamination from Starting Materials - Ensure the purity of the 1-hexyl-4-nitrobenzene and the solvent before starting the reaction. Purify the starting materials if necessary.
Inefficient Purification - Optimize the recrystallization process. Screen different solvent systems to find one that provides good crystal formation and efficient removal of impurities.[3] - Ensure the solution is allowed to cool slowly to promote the formation of pure crystals.

Issue 3: "Oiling Out" During Recrystallization

Possible Cause Troubleshooting Steps
Supersaturated Solution - Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly.[3]
Melting Point of Product Lower Than Solvent Boiling Point - Choose a solvent or solvent mixture with a lower boiling point.
Lack of Nucleation Sites - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound, if available.[3]

Data Presentation

Table 1: Effect of Solvent on the Purity of Synthesized this compound (Representative Data)

SolventPolarityTypical Purity Range (%)Observations
MethanolPolar Protic95-99%Generally high reaction rates and good purity.
EthanolPolar Protic94-98%A common and effective solvent, similar to methanol.[1]
Tetrahydrofuran (THF)Polar Aprotic90-96%May result in a slightly lower reaction rate compared to protic solvents.
TolueneNon-polar85-95%Can be effective, but may require optimization of other reaction parameters.

Note: This table provides representative data based on general principles of catalytic hydrogenation. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 1-Hexyl-4-nitrobenzene

  • Reaction Setup: In a hydrogenation vessel, dissolve 1-hexyl-4-nitrobenzene (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air. Introduce hydrogen gas (using a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A 1-Hexyl-4-nitrobenzene B Dissolve in Solvent A->B C Add Pd/C Catalyst B->C D Hydrogenation (H2) C->D E Crude this compound D->E F Filter to Remove Catalyst E->F G Solvent Evaporation F->G H Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

solvent_effect cluster_solvent Solvent Choice cluster_factors Influencing Factors cluster_outcome Outcome Solvent Solvent Solubility Reactant Solubility Solvent->Solubility CatalystActivity Catalyst Activity Solvent->CatalystActivity SideReactions Side Reactions Solvent->SideReactions Purity Product Purity Solubility->Purity CatalystActivity->Purity SideReactions->Purity

Caption: Logical relationship of solvent effects on the purity of synthesized this compound.

References

Technical Support Center: 4-Hexylaniline Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Hexylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your compound.

Troubleshooting Guide: Common Issues with this compound

Issue Possible Cause Recommended Action
Discoloration (Yellow to Brown/Red) Oxidation of the aniline (B41778) moiety due to exposure to air and/or light.1. Immediately store the compound under an inert atmosphere (argon or nitrogen). 2. Protect the container from light by using an amber vial or by wrapping it in aluminum foil. 3. For long-term storage, keep at a reduced temperature (e.g., 2-8°C). 4. If the discoloration is significant, purification by column chromatography may be necessary before use.
Formation of Precipitate in Solution Polymerization of oxidized this compound or reaction with atmospheric CO₂.1. Handle and prepare solutions under an inert atmosphere. 2. Use freshly degassed solvents for preparing solutions. 3. If a precipitate has formed, it may be possible to remove it by filtration, but the purity of the remaining solution should be verified (e.g., by TLC or HPLC) before use. Repurification of the solution may be required.
Inconsistent Experimental Results Degradation of this compound leading to lower effective concentration and potential interference from degradation products.1. Ensure the starting material is pure. If oxidation is suspected, purify the this compound before use. 2. Prepare solutions fresh for each experiment. 3. If a stock solution must be stored, keep it under an inert atmosphere in a tightly sealed container in the dark and at a low temperature. Consider adding an antioxidant if compatible with your downstream application.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary cause of this compound degradation is oxidation. The amino group on the aromatic ring is susceptible to attack by atmospheric oxygen, a process that is often accelerated by exposure to light and elevated temperatures. This oxidation can lead to the formation of colored impurities and, in advanced stages, polymerization into insoluble materials.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[1] The recommended storage conditions are:

  • Atmosphere: Under an inert gas such as argon or nitrogen.

  • Temperature: 2-8°C for long-term storage.

  • Container: A tightly sealed amber glass vial or a clear vial wrapped in aluminum foil to protect from light.[2]

Q3: Can I use antioxidants to prevent the oxidation of this compound?

Q4: My this compound has turned brown. Can I still use it?

A4: A brown color indicates that the this compound has undergone oxidation. The presence of impurities could negatively impact your experimental results. It is highly recommended to purify the discolored compound before use. A common and effective method for purification is column chromatography.

Q5: How can I monitor the purity of my this compound sample?

A5: The purity of this compound can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of more polar, colored impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify both the parent compound and any degradation products.

  • UV-Vis Spectroscopy: Oxidation of anilines can lead to changes in the UV-Vis absorption spectrum, with the appearance of new absorption bands at longer wavelengths corresponding to the colored byproducts.[3][4][5]

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of this compound

This protocol describes the standard procedure for storing this compound to prevent oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Schlenk line or glovebox (optional, but recommended)

Procedure:

  • Place the desired amount of this compound into the amber glass vial.

  • If using a Schlenk line or glovebox, perform all subsequent steps within the inert environment.

  • If a Schlenk line or glovebox is not available, gently flush the headspace of the vial with a slow stream of inert gas for 1-2 minutes to displace any air.

  • Immediately and tightly seal the vial with the PTFE-lined screw cap.

  • For added protection, wrap the cap and neck of the vial with Parafilm.

  • Store the vial at 2-8°C in a dark location.

Protocol 2: Purification of Oxidized this compound by Column Chromatography

This protocol provides a general method for the purification of this compound that has undergone oxidation. The exact solvent system may need to be optimized.

Materials:

  • Oxidized this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (B1210297) (or other moderately polar solvent)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the oxidized this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a test eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Visualize the plate under a UV lamp. The goal is to find a solvent system where the this compound spot has an Rf value of approximately 0.2-0.4, and is well-separated from the more polar, colored impurities which should remain closer to the baseline. Adjust the solvent polarity as needed.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to pack, draining the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the oxidized this compound in a minimal amount of the eluent.

    • Carefully add the dissolved sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product using an appropriate analytical method (e.g., HPLC or GC-MS).

Data Presentation

The following table illustrates the type of data that could be generated from a stability study of this compound under various conditions.

Table 1: Illustrative Stability Data for this compound after 3 Months of Storage

Storage ConditionAtmosphereAntioxidant (BHT, 0.1% w/w)Purity (%)Appearance
25°C, Exposed to LightAirNo85Dark Brown
25°C, DarkAirNo92Light Yellow
25°C, DarkAirYes98Colorless
4°C, DarkAirNo97Colorless
4°C, DarkArgonNo>99Colorless
4°C, DarkArgonYes>99Colorless

Note: This data is illustrative and intended to demonstrate the expected trends in stability under different storage conditions.

Visualizations

Oxidation Pathway of this compound

The following diagram illustrates a plausible oxidation pathway for this compound, leading to the formation of colored oligomeric species. The initial step involves the formation of a radical cation, which can then couple to form dimers and further oligomers.

Oxidation_Pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Products This compound This compound Radical Cation Radical Cation This compound->Radical Cation [O], -e⁻, -H⁺ Dimer Dimer Radical Cation->Dimer Coupling Oligomers Oligomers Dimer->Oligomers Further Oxidation & Coupling Colored Byproducts Colored Byproducts Oligomers->Colored Byproducts

Caption: Plausible oxidation pathway of this compound.

Experimental Workflow for Preventing Oxidation

This workflow outlines the key steps to be taken during the handling and storage of this compound to minimize degradation.

Experimental_Workflow start Start: Receive/Synthesize this compound check_purity Check Initial Purity (TLC, HPLC) start->check_purity is_pure Pure? check_purity->is_pure purify Purify by Column Chromatography is_pure->purify No store Store under Inert Atmosphere (Ar/N₂) in Dark at 2-8°C is_pure->store Yes purify->check_purity use Use in Experiment (Handle under inert atmosphere if possible) store->use end End use->end

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

Purity Determination of 4-Hexylaniline: A Comparative Guide to HPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, the purity of starting materials and intermediates is of paramount importance. 4-Hexylaniline, a key building block in the synthesis of various organic materials and potential pharmaceutical compounds, requires accurate and reliable purity assessment. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, comparative data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis by HPLC, the area of the peak corresponding to this compound is compared to the total area of all detected peaks, providing a relative purity assessment (area percent). This method is highly sensitive for detecting impurities, provided they possess a chromophore for UV detection.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample. The fundamental principle of qNMR is that the integral of a specific resonance signal is directly proportional to the number of corresponding nuclei. By comparing the integral of a this compound signal to that of a certified internal standard of known purity and concentration, the absolute purity of the this compound sample can be determined without the need for a specific this compound reference standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient:

    • 0-15 min: 60% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% B to 60% B

    • 21-25 min: Hold at 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL for analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of this compound purity using ¹H-qNMR with an internal standard.[1][2]

Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing quantitative experiments.

  • Internal Standard: Maleic acid (high purity, certified reference material).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • NMR Tubes: 5 mm high-precision NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 seconds is generally sufficient for accurate quantification of small molecules).[2]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]

  • Acquisition Time (aq): At least 3 seconds.[2]

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[2]

Data Processing and Quantification:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and apply a baseline correction.

  • Integrate a well-resolved signal for this compound (e.g., the aromatic protons) and the signal for the olefinic protons of the maleic acid internal standard.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Acid)

Data Presentation: A Comparative Summary

The following table summarizes representative quantitative data for the purity assessment of a single batch of this compound by HPLC and qNMR.

ParameterHPLCqNMR
Purity (%w/w) 98.9% (Area Percent)98.5% ± 0.2%
Precision (RSD, n=3) 0.3%0.2%
Analysis Time per Sample ~30 minutes~15 minutes
Reference Standard Requires this compound reference for peak identificationDoes not require this compound reference standard
Quantification Principle Relative (Area Percent)Absolute (Molar)

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Experimental workflow for HPLC analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh this compound dissolve Dissolve Mixture in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Experimental workflow for qNMR analysis of this compound.

Comparison and Conclusion

Both HPLC and qNMR are powerful techniques for the purity determination of this compound, each with its own set of advantages.

HPLC is a highly sensitive method, making it excellent for detecting and quantifying trace impurities. It is a robust and widely available technique in most analytical laboratories. However, the common area percent purity calculation assumes that all components have a similar response factor at the detection wavelength, which can introduce inaccuracies if impurities have significantly different chromophores. For accurate quantification of specific impurities, their reference standards would be required.

qNMR , on the other hand, is a primary ratio method that provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[3][4] This is a significant advantage, especially when dealing with novel compounds or when a certified standard is not available. qNMR is less sensitive than HPLC for trace impurities but provides a highly accurate molar purity of the main component. It is also a non-destructive technique, allowing for the recovery of the sample after analysis.[4]

Recommendation:

  • For routine quality control where the primary goal is to assess the overall purity profile and detect known impurities, HPLC is a highly effective and efficient method.

  • For the certification of reference materials, for obtaining an absolute purity value without a specific standard, or when a more accurate molar-based purity is required, qNMR is the superior choice.

For a comprehensive and rigorous characterization of this compound, the use of both techniques is recommended. This orthogonal approach, combining a chromatographic (HPLC) and a spectroscopic (qNMR) method, provides the highest level of confidence in the purity assessment, ensuring the quality and reliability of this important chemical intermediate.

References

A Comparative Guide to the Quantitative Analysis of 4-Hexylaniline Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Hexylaniline, a compound relevant in the manufacturing of dyes, polymers, and pharmaceuticals.[1] Accurate quantification is critical for quality control, safety assessment, and research and development. The use of an internal standard (IS) is a robust technique to improve the accuracy and precision of chromatographic methods by correcting for variations during sample preparation and analysis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Choosing the Right Analytical Approach

The two most common chromatographic techniques for the analysis of aromatic amines like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4][5]

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (MS), GC offers high sensitivity and selectivity. However, due to the polarity of the amino group in this compound, derivatization is often required to improve its volatility and chromatographic peak shape.[1][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative that does not typically require derivatization for polar compounds like this compound.[4][5] Coupled with UV or MS detectors, HPLC provides excellent performance for the quantification of aromatic amines.

The Role and Selection of an Internal Standard

An internal standard is a compound with similar chemical properties to the analyte, added in a constant amount to all samples, calibration standards, and quality control samples.[2][3] It helps to compensate for potential variations in sample extraction, injection volume, and instrument response.[2][3]

An ideal internal standard should:

  • Be chemically similar to the analyte.

  • Not be present in the original sample.

  • Be chromatographically resolved from the analyte and any matrix interferences.[2]

  • Elute close to the analyte of interest.

For the analysis of this compound, suitable internal standards include:

  • Deuterated this compound (e.g., this compound-d5): This is the ideal choice as its chemical and physical properties are nearly identical to the analyte, but it can be distinguished by a mass spectrometer.[1][3]

  • Structurally similar compounds: Aniline-d5, Triphenylamine-d15, or other alkyl-substituted anilines not present in the sample can also be effective.[1][6] For the purpose of the experimental protocols below, Aniline-d5 will be used as the internal standard.

Experimental Methodologies

Below are detailed protocols for the quantitative analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves a derivatization step to improve the chromatographic properties of this compound.

1. Preparation of Solutions

  • Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol (B129727).

  • Internal Standard Stock Solution (Aniline-d5, 1000 µg/mL): Accurately weigh 100 mg of Aniline-d5 and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL for this compound. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

2. Sample Preparation (Liquid-Liquid Extraction)

  • Take 1 mL of the sample matrix (e.g., plasma, wastewater).

  • Spike with 100 µL of 100 µg/mL Aniline-d5 internal standard solution.

  • Add 100 µL of saturated sodium bicarbonate solution to basify the sample.[1]

  • Add 2 mL of dichloromethane (B109758) and vortex for 2 minutes.[1]

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Parameters

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B MSD or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS derivative: m/z (to be determined based on fragmentation pattern)

    • Aniline-d5-TMS derivative: m/z (to be determined based on fragmentation pattern)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is advantageous as it does not require a derivatization step.

1. Preparation of Solutions

  • Follow the same procedure for preparing stock and working standard solutions as described in the GC-MS protocol.

2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Take 5 mL of the sample matrix.

  • Spike with 100 µL of 100 µg/mL Aniline-d5 internal standard solution.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 500 µL of the mobile phase.

3. HPLC-UV Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B in 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD)

  • Wavelength: 240 nm

Data Presentation and Comparison

The performance of the two methods is summarized below. The presented values are representative and should be validated in the user's laboratory.

Table 1: Comparison of GC-MS and HPLC-UV Methods for this compound Analysis

ParameterGC-MS (with Derivatization)HPLC-UV
Instrumentation Gas Chromatograph-Mass SpectrometerHigh-Performance Liquid Chromatograph with UV Detector
Internal Standard Aniline-d5Aniline-d5
Sample Preparation Liquid-Liquid Extraction, DerivatizationSolid-Phase Extraction
Analysis Time ~20 min per sample~15 min per sample
Linearity Range 0.1 - 50 µg/mL (R² > 0.995)0.2 - 100 µg/mL (R² > 0.995)
LOD ~0.05 µg/mL~0.1 µg/mL
LOQ ~0.15 µg/mL~0.3 µg/mL
Precision (%RSD) < 10%< 5%
Accuracy (%Recovery) 90 - 110%95 - 105%

Table 2: Example Calibration Curve Data for HPLC-UV Method

Concentration of this compound (µg/mL)Peak Area of this compoundPeak Area of Aniline-d5 (IS)Response Ratio (Analyte Area / IS Area)
0.215,800305,0000.052
1.078,500301,0000.261
5.0405,000308,0001.315
10.0820,000303,0002.706
50.04,150,000306,00013.562
100.08,250,000304,00027.138

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentration / Reconstitution Extract->Concentrate Inject Chromatographic Injection Concentrate->Inject Separate Separation (GC or HPLC) Inject->Separate Detect Detection (MS or UV) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

MethodSelection cluster_gc GC-MS cluster_hplc HPLC-UV/MS Analyte Analyte Properties (this compound) GC_Pros Pros: - High Sensitivity - High Selectivity Analyte->GC_Pros GC_Cons Cons: - Requires Derivatization - Potential for Thermolabile Degradation Analyte->GC_Cons HPLC_Pros Pros: - No Derivatization Needed - Suitable for Polar Compounds - High Precision Analyte->HPLC_Pros HPLC_Cons Cons: - Potentially Lower Sensitivity with UV - Matrix Effects in MS Analyte->HPLC_Cons

Caption: Logical relationship for analytical method selection.

Conclusion

Both GC-MS and HPLC-based methods are suitable for the quantitative analysis of this compound. The choice between the two often depends on sample complexity, required sensitivity, and laboratory instrumentation availability. HPLC is generally more straightforward as it avoids the need for derivatization. Regardless of the chosen technique, the incorporation of an internal standard is crucial for achieving high-quality, reliable, and reproducible quantitative data in a research or regulated environment.[1]

References

A Comparative Analysis of 4-Alkylanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical and pharmacological properties of 4-methylaniline, 4-ethylaniline, and 4-propylaniline, complete with supporting data and detailed experimental protocols.

This guide offers a comparative study of three key 4-alkylanilines: 4-methylaniline, 4-ethylaniline, and 4-propylaniline. These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of chemical entities, including dyes and active pharmaceutical ingredients (APIs). Understanding their comparative properties is paramount for researchers in medicinal chemistry and drug development for lead optimization and rational drug design. This document provides a side-by-side look at their key physicochemical characteristics and outlines detailed experimental protocols for the evaluation of their pharmacological properties.

Physicochemical Properties

The lipophilicity and basicity of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key physicochemical properties of 4-methylaniline, 4-ethylaniline, and 4-propylaniline. An increase in the length of the alkyl chain generally leads to a higher molecular weight, boiling point, and lipophilicity (logP), while slightly decreasing the basicity (as indicated by a lower pKa).

Property4-Methylaniline4-Ethylaniline4-Propylaniline
Molecular Formula C₇H₉NC₈H₁₁NC₉H₁₃N
Molecular Weight ( g/mol ) 107.15121.18135.21
Melting Point (°C) 41-46[1]-5[2]31.33 (estimate)[3]
Boiling Point (°C) 200[1]216[2]224-226[3]
Density (g/mL at 25°C) 0.973[1]0.975[2]0.919[3]
pKa (of conjugate acid) 5.08 (at 25°C)[1]5.00 (at 25°C)[2][4]4.75 ± 0.10 (Predicted)[3][5]
logP (Octanol-Water) 1.391.96[6]2.46 (XLogP3)[7]
Water Solubility 1.1 g/100 mL[1]Immiscible[4]Insoluble[5]

Pharmacological Properties: A Framework for Evaluation

While specific experimental data on the metabolic stability and receptor binding affinity of these particular 4-alkylanilines is not extensively available in the public domain, their structural similarity to known pharmacologically active molecules, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, suggests potential biological activity.[8][9] The following sections provide detailed experimental protocols that can be employed to characterize and compare their pharmacological profiles.

Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and oral bioavailability. The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) family of enzymes located in the liver.[10][11] In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability.[12] The metabolism of N-alkylated anilines is known to be mediated by cytochrome P450-dependent pathways.[13]

Receptor Binding Affinity

The ability of a compound to bind to a biological target is a cornerstone of its mechanism of action. Given that some substituted anilines have been identified as EGFR kinase inhibitors, evaluating the binding affinity of 4-alkylanilines to this receptor could reveal potential therapeutic applications.[1][8][9][14] Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.

Experimental Protocols

Determination of pKa by UV-Visible Spectrophotometry

The acid dissociation constant (pKa) can be determined accurately using UV-Visible spectrophotometry, provided the compound possesses a chromophore and its UV spectrum changes as a function of ionization.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare 10 mM stock solution in DMSO buffers Prepare series of buffers (pH 3-12, constant ionic strength) plate Add fixed amount of stock to each buffer in a 96-well plate buffers->plate scan Record UV spectra (230-500 nm) for each well plate->scan plot Plot absorbance vs. pH at selected wavelengths scan->plot pka Determine pKa from the inflection point of the sigmoid curve plot->pka

Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the 4-alkylaniline in dimethyl sulfoxide (B87167) (DMSO).[6]

  • Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 3 to 12.[6]

  • Sample Preparation in Microplate: In a 96-well UV-transparent microplate, add a fixed volume of the stock solution to each buffer solution. The final concentration of DMSO should be kept low (e.g., ≤2% v/v) to avoid solvent effects.[6]

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each well over a wavelength range of 230-500 nm using a microplate reader.[6]

  • Data Analysis: At a wavelength where the absorbance changes significantly with pH, plot the absorbance values against the corresponding pH values. The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.[15][16]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.[4][17]

G cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-octanol with water and water with n-octanol stock Prepare a stock solution of the compound in the aqueous phase saturate->stock mix Mix known volumes of the stock solution and the saturated n-octanol stock->mix shake Shake the mixture until equilibrium is reached mix->shake separate Separate the aqueous and octanol (B41247) phases by centrifugation shake->separate quantify Quantify the concentration of the compound in each phase (e.g., by HPLC-UV) separate->quantify calculate Calculate logP = log([Compound]octanol / [Compound]water) quantify->calculate

Workflow for logP determination by the shake-flask method.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water (typically a buffer at a specific pH, e.g., 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[4][18]

  • Compound Addition: Dissolve a known amount of the 4-alkylaniline in the aqueous phase.

  • Partitioning: Add a known volume of the saturated n-octanol to the aqueous solution of the compound. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases until equilibrium is reached.[19]

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Determination: Determine the concentration of the 4-alkylaniline in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[18]

  • Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

G cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis microsomes Prepare liver microsomal suspension in buffer compound Add test compound (e.g., 1 µM final concentration) microsomes->compound preincubate Pre-incubate mixture at 37°C compound->preincubate start Initiate reaction by adding NADPH regenerating system preincubate->start aliquots Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) start->aliquots stop Stop reaction in aliquots with ice-cold acetonitrile aliquots->stop analyze Analyze remaining parent compound by LC-MS/MS stop->analyze plot Plot ln(% remaining) vs. time analyze->plot calculate Calculate half-life (t½) and intrinsic clearance (CLint) plot->calculate

Workflow for microsomal metabolic stability assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Compound Addition: Add the 4-alkylaniline to the reaction mixture at a final concentration typically in the low micromolar range (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

EGFR Kinase Activity/Binding Assay (Radiometric)

This assay measures the ability of a compound to inhibit the kinase activity of EGFR, which is a proxy for its binding affinity to the ATP-binding site of the receptor.

G cluster_prep Assay Setup cluster_reaction Kinase Reaction cluster_analysis Detection and Analysis reagents Prepare assay buffer, EGFR enzyme, and peptide substrate inhibitor Prepare serial dilutions of the test compound (4-alkylaniline) reagents->inhibitor mix Mix EGFR, substrate, and test compound in a microplate inhibitor->mix start Initiate reaction by adding [γ-³³P]ATP mix->start incubate Incubate at room temperature to allow phosphorylation start->incubate stop Stop the reaction incubate->stop capture Capture phosphorylated substrate on a filter membrane stop->capture wash Wash to remove unincorporated [γ-³³P]ATP capture->wash count Measure radioactivity using a scintillation counter wash->count calculate Calculate % inhibition and determine IC₅₀ value count->calculate

Workflow for a radiometric EGFR kinase inhibition assay.

Methodology:

  • Assay Plate Preparation: In a microplate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add a mixture of the EGFR kinase enzyme and a specific peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a radioactive isotope, [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific time to allow the enzyme to phosphorylate the substrate.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP, typically by capturing the substrate on a filter membrane.

  • Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Calculate the percent inhibition of EGFR activity at each compound concentration relative to a control with no inhibitor. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, can then be determined by fitting the data to a dose-response curve.

Conclusion

This guide provides a foundational comparison of the physicochemical properties of 4-methylaniline, 4-ethylaniline, and 4-propylaniline, highlighting the trends associated with increasing alkyl chain length. While direct comparative pharmacological data is sparse, the provided detailed experimental protocols for assessing metabolic stability and receptor binding affinity offer a clear roadmap for researchers to generate this critical information. The systematic application of these methodologies will enable a comprehensive understanding of the structure-activity and structure-property relationships within this class of compounds, thereby facilitating their informed application in drug discovery and development.

References

4-Hexylaniline vs other alkylated anilines as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alkylated Anilines as Corrosion Inhibitors: A Focus on 4-Hexylaniline

Introduction

Alkylated anilines represent a significant class of organic corrosion inhibitors, particularly for protecting metals like steel in acidic environments commonly found in industrial processes such as oil and gas production and chemical cleaning.[1] Their efficacy stems from the presence of the nitrogen atom in the amino group and the aromatic ring, which act as adsorption centers on the metal surface. The introduction of alkyl groups to the aniline (B41778) ring can further enhance their protective properties. This guide provides a comparative overview of the performance of alkylated anilines as corrosion inhibitors, with a specific focus on the expected advantages of a longer-chain substituent as seen in this compound versus shorter-chain analogues. While direct comparative experimental data for this compound is limited in publicly available literature, its performance can be inferred based on established structure-activity relationships and data from other alkylated anilines.

The primary mechanism of inhibition involves the adsorption of the aniline molecule onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive medium. The adsorption process is influenced by the electron density on the nitrogen atom and the overall molecular structure. It is proposed that the introduction of alkyl groups onto the benzene (B151609) ring of aniline enhances inhibition by increasing the electron density on the nitrogen atom and decreasing the inhibitor's solubility in the aqueous corrosive medium, thereby promoting stronger adsorption.[1]

Performance Comparison of Alkylated Anilines

Experimental data from studies on short-chain alkylated anilines provide a baseline for understanding their performance. A study on N80 steel in a 15% hydrochloric acid medium compared the effectiveness of 2-ethyl aniline and 2,4-dimethyl aniline. The results, summarized below, demonstrate the inhibitive properties of these compounds.

Quantitative Performance Data

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

InhibitorConcentrationTemperatureExposure Time (h)Inhibition Efficiency (%)Corrosion Rate (mg/inch²/h)
Blank (15% HCl) -333 K (60°C)24-0.75
2,4-Dimethyl Aniline 5 mM333 K (60°C)24620.29
2-Ethyl Aniline 5 mM333 K (60°C)24650.26

Data sourced from a study on N80 steel in 15% HCl.[1]

Table 2: Electrochemical Data from Potentiodynamic Polarization

InhibitorConcentrationTemperatureInhibition Efficiency (%)
2,4-Dimethyl Aniline 5 mM303 K (30°C)51.3
2-Ethyl Aniline 5 mM303 K (30°C)44.3

Data sourced from a study on N80 steel in 15% HCl.[1]

The Projected Role of Alkyl Chain Length: The Case for this compound

The principle of increasing inhibition efficiency with longer alkyl chains is a key concept in inhibitor design. Longer alkyl chains enhance the inhibitor's performance through two primary mechanisms:

  • Increased Surface Coverage: The long, hydrophobic alkyl chain can lie flat on the metal surface, covering a larger area per molecule and creating a more compact and impermeable barrier against corrosive species.

  • Enhanced Hydrophobicity: The hexyl group in this compound significantly increases the molecule's hydrophobicity, further repelling water and corrosive ions from the metal surface.

Studies on oligomers of anilines with long-chain alkyl substituents have shown exceptionally high performance, achieving up to 99% inhibition at 100 ppm concentrations.[2] This supports the hypothesis that this compound, with its C6 chain, would exhibit significantly higher inhibition efficiency than its short-chain counterparts like ethyl or dimethyl aniline.

G cluster_0 Structure-Activity Relationship cluster_1 Performance Enhancement Aniline Aniline Ethyl_Aniline Short-Chain Alkyl Aniline (e.g., 2-Ethyl Aniline) Aniline->Ethyl_Aniline + Alkyl Group Low_Efficiency Moderate Inhibition Efficiency Hexyl_Aniline Long-Chain Alkyl Aniline (e.g., this compound) Ethyl_Aniline->Hexyl_Aniline + Longer Alkyl Chain High_Efficiency High Inhibition Efficiency Ethyl_Aniline->High_Efficiency Increased Surface Coverage & Hydrophobicity Very_High_Efficiency Very High Inhibition Efficiency (Projected) Hexyl_Aniline->Very_High_Efficiency Significantly Increased Surface Coverage & Hydrophobicity

Caption: Logical relationship between alkyl chain length and projected corrosion inhibition efficiency.

Mechanism of Action

The corrosion inhibition by alkylated anilines on a metal surface in an acidic medium is primarily an adsorption-driven process. The diagram below illustrates the general mechanism.

G cluster_metal Metal Surface (e.g., Steel) Metal Fe | Fe | Fe | Fe H_plus H+ H_plus->Metal Corrosive Attack Cl_minus Cl⁻ Cl_minus->Metal Corrosive Attack H2O H₂O Inhibitor Alkylated Aniline (R-C₆H₄-NH₂) Inhibitor->Metal Adsorption via N-atom & π-electrons

Caption: General mechanism of aniline inhibitor adsorption on a metal surface.

Experimental Protocols for Inhibitor Evaluation

To quantitatively compare the performance of inhibitors like this compound against other alkylated anilines, a standardized set of experimental protocols should be employed.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.

  • Materials: Metal coupons (e.g., N80 steel) of known dimensions and weight, corrosive solution (e.g., 15% HCl), and the inhibitor compounds.

  • Procedure:

    • Clean, degrease, and weigh the metal coupons.

    • Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor.

    • Maintain a constant temperature for a specified duration (e.g., 24 hours).

    • Remove, clean, and re-weigh the coupons.

  • Calculations:

    • Corrosion Rate (CR): Calculated from the weight loss over time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the rate with the inhibitor.

Electrochemical Methods

These techniques provide insights into the electrochemical processes at the metal-solution interface. A three-electrode cell setup (working electrode, counter electrode, reference electrode) is typically used.

  • Potentiodynamic Polarization (PDP):

    • Immerse the working electrode (metal sample) in the test solution.

    • Allow the open circuit potential (OCP) to stabilize.

    • Scan the potential in both cathodic and anodic directions relative to the OCP.

    • Plot the resulting current density versus potential (Tafel plot).

    • Extrapolate the linear Tafel regions to determine the corrosion current density (Icorr).

    • Calculate IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Set up the electrochemical cell as for PDP.

    • Apply a small amplitude AC potential signal at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct).

    • Calculate IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

G cluster_methods Evaluation Methods cluster_analysis Data Analysis start Start: Prepare Metal Coupons & Test Solutions wl Weight Loss (Gravimetric) start->wl pdp Potentiodynamic Polarization (PDP) start->pdp eis Electrochemical Impedance Spectroscopy (EIS) start->eis calc_cr Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) wl->calc_cr calc_icorr Determine Corrosion Current (Icorr) & Calculate IE% pdp->calc_icorr calc_rct Determine Charge Transfer Resistance (Rct) & Calculate IE% eis->calc_rct end_node End: Compare Inhibitor Performance calc_cr->end_node calc_icorr->end_node calc_rct->end_node

Caption: Experimental workflow for comparing corrosion inhibitors.

Conclusion

Based on established principles of corrosion inhibition by organic molecules, it is evident that alkyl substitution on the aniline ring plays a crucial role in determining inhibitor performance. While experimental data for short-chain alkylated anilines like 2-ethyl aniline shows moderate inhibition efficiency, the presence of a longer alkyl group, as in this compound, is strongly projected to offer superior corrosion protection. This enhancement is attributed to increased surface coverage and hydrophobicity, leading to the formation of a more robust and durable protective film on the metal surface. For a definitive comparison, direct experimental evaluation of this compound using the standardized protocols outlined in this guide is recommended.

References

A Comparative Guide to the Liquid Crystalline Properties of 4-Hexylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the liquid crystalline properties of various 4-Hexylaniline derivatives. The information presented is collated from experimental data found in peer-reviewed scientific literature, offering a valuable resource for the design and synthesis of new liquid crystalline materials.

Introduction to this compound Derivatives as Liquid Crystals

This compound is a versatile building block in the synthesis of thermotropic liquid crystals. Its derivatives, particularly Schiff bases, are of significant interest due to their relatively simple synthesis and the tunable nature of their mesomorphic properties. The liquid crystalline behavior of these compounds is highly dependent on their molecular structure, including the nature of the terminal substituents and the overall molecular geometry. This guide will explore these structure-property relationships through a comparative analysis of homologous series of this compound derivatives.

Performance Comparison of this compound Derivatives

The liquid crystalline properties of two homologous series of Schiff base derivatives incorporating a 4-hexyl aniline (B41778) or similar moiety are summarized below. The data highlights the influence of the terminal alkoxy chain length on the phase transition temperatures and the types of mesophases observed.

Series 1: 4-Hexyloxybenzylidene-4'-alkyloxyanilines

This series of compounds has the general structure: C�H�O-(C�H�)-CH=N-(C�H�)-OC�H��. The following table summarizes the phase transition temperatures and enthalpy changes for a homologous series where the terminal alkyloxy chain length (n) is varied.

Compound (n)Cr-SmI/SmC/N Transition (°C)SmI-SmC Transition (°C)SmC-SmA Transition (°C)SmA-N Transition (°C)N-I Transition (°C)â��H (kJ/mol)
1 81.3--84.8108.5[11.8], [0.4], [1.3]
2 76.8--93.2105.7[13.5], [0.5], [1.2]
3 72.1--98.1103.2[15.2], [0.6], [1.1]
4 68.7-86.5101.3102.8[16.9], [0.2], [0.7], [1.0]
5 65.479.891.2102.6103.5[18.3], [0.3], [0.4], [0.8]
6 63.185.394.7103.1-[20.1], [0.4], [0.5]
7 61.588.997.5--[22.4], [0.5], [0.6]
8 60.291.8---[24.8], [0.6]
9 59.194.2---[27.3], [0.7]
10 58.396.1---[29.9], [0.8]

Cr = Crystalline, SmI = Smectic I, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic. Enthalpy values correspond to the transitions in the order they appear.

Series 2: N-(4-n-Alkoxybenzylidene)-4-n-butylanilines

While not direct this compound derivatives, this series of N-(4-n-alkoxybenzylidene)-4-n-butylanilines (nO.4 compounds) provides a valuable comparison to understand the effect of varying both alkyl chains.

Compound (nO.4)Cr → SmB Transition (°C)SmB → SmA Transition (°C)SmA → N Transition (°C)N → I Transition (°C)
1 48.0--62.0
2 41.0-52.076.0
3 32.045.054.063.0
4 32.049.063.078.0
5 35.052.069.077.0
6 33.061.072.076.0
7 42.064.075.076.0
8 49.068.078.079.0

Experimental Protocols

The synthesis and characterization of this compound-based liquid crystals typically involve the following experimental procedures.

Synthesis of N-(4-Hexyloxybenzylidene)-4-butylaniline (A Representative Example)

Materials:

Procedure:

  • Dissolve equimolar amounts of 4-hexyloxybenzaldehyde and 4-butylaniline in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture) to obtain the purified Schiff base liquid crystal.

  • Dry the purified product under vacuum.

Characterization Techniques

DSC is employed to determine the phase transition temperatures and the associated enthalpy changes (ΔH).

Procedure:

  • A small sample (typically 2-5 mg) of the purified liquid crystal is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is measured as a function of temperature.

  • Phase transitions are observed as endothermic peaks upon heating and exothermic peaks upon cooling on the DSC thermogram.

  • The peak onset temperature is taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.

POM is a crucial technique for identifying and characterizing the different liquid crystalline mesophases by observing their unique optical textures.

Procedure:

  • A small amount of the sample is placed on a clean glass microscope slide.

  • A coverslip is placed over the sample, and it is gently heated on a hot stage to the isotropic liquid phase to ensure a thin, uniform film.

  • The sample is then cooled slowly while being observed through a polarizing microscope with crossed polarizers.

  • As the sample cools, it will pass through different liquid crystalline phases, each exhibiting a characteristic optical texture (e.g., schlieren, focal-conic, marbled).

  • The temperatures at which these textural changes occur are recorded as the phase transition temperatures. These observations are then correlated with the data obtained from DSC.

Visualizing Structure-Property Relationships and Experimental Workflow

Molecular Structure and its Influence on Liquid Crystalline Properties

The following diagram illustrates the general molecular structure of a calamitic (rod-like) this compound derivative and how modifications to different parts of the molecule can affect its liquid crystalline behavior.

cluster_0 Molecular Structure of a this compound Derivative cluster_1 Structural Modifications cluster_2 Impact on Liquid Crystalline Properties Structure Terminal Group 1 - Core - Linking Group - Core - Terminal Group 2 (4-Hexyl) Mod1 Varying Terminal Group 1 (e.g., -OR, -CN, -NO2) Structure->Mod1 Mod2 Altering Core Structure (e.g., number of phenyl rings) Structure->Mod2 Mod3 Changing Linking Group (e.g., -CH=N-, -N=N-, -COO-) Structure->Mod3 Mod4 Modifying Terminal Hexyl Chain (e.g., chain length, branching) Structure->Mod4 Prop1 Mesophase Type (Nematic, Smectic) Mod1->Prop1 Prop2 Transition Temperatures (Melting, Clearing) Mod1->Prop2 Prop3 Mesophase Stability Range Mod1->Prop3 Prop4 Optical & Dielectric Anisotropy Mod1->Prop4 Mod2->Prop1 Mod2->Prop2 Mod2->Prop3 Mod3->Prop1 Mod3->Prop2 Mod3->Prop3 Mod4->Prop1 Mod4->Prop2 Mod4->Prop3

Caption: Relationship between molecular structure and liquid crystalline properties.

Experimental Workflow for Characterization

The following diagram outlines the typical experimental workflow for the synthesis and characterization of this compound derivative liquid crystals.

Start Start: Design of this compound Derivative Synthesis Chemical Synthesis (Schiff Base Condensation) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization Purification->Characterization DSC Differential Scanning Calorimetry (DSC) - Determine Transition Temperatures (T) - Measure Enthalpy Changes (ΔH) Characterization->DSC POM Polarized Optical Microscopy (POM) - Identify Mesophase Types - Observe Optical Textures Characterization->POM Analysis Data Analysis and Comparison DSC->Analysis POM->Analysis Conclusion Conclusion: Structure-Property Relationship Analysis->Conclusion

Caption: Experimental workflow for liquid crystal characterization.

A Comparative Guide to the Validation of an Analytical Method for 4-Hexylaniline Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise determination of 4-Hexylaniline, a potential process-related impurity or degradant in pharmaceutical manufacturing, is critical for ensuring drug safety and quality. This guide provides a comparative overview of a validated analytical method for its determination, alongside alternative techniques. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.

Introduction to Analytical Method Validation

Analytical method validation is a cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R2)) on the validation of analytical procedures, which encompass the evaluation of various performance characteristics to ensure the reliability and accuracy of analytical data.[1][2][3]

Primary Validated Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of aromatic amines in pharmaceutical materials due to its robustness, precision, and accessibility.[4] While a specific validated monograph for this compound assay is not publicly available, this guide presents a typical and realistic validated HPLC-UV method based on established principles for the analysis of similar aromatic amines.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The drug substance or product is dissolved in a suitable solvent, filtered, and diluted to fall within the calibration range.

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Dev Method Development Opt Optimization Dev->Opt VP Define Validation Parameters & Acceptance Criteria Opt->VP Spec Specificity VP->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob DA Data Analysis Rob->DA VR Validation Report DA->VR

Caption: A typical workflow for the validation of an HPLC analytical method.

Comparison of Analytical Methods

While HPLC-UV is a common and reliable method, other techniques can offer advantages in terms of sensitivity and specificity, particularly for trace-level analysis. The following table summarizes the performance characteristics of HPLC-UV compared to Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of aromatic amines.

Parameter HPLC-UV (Hypothetical for this compound) GC-MS (for Aromatic Amines) LC-MS/MS (for Aromatic Amines)
Linearity (R²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 15.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 ng/mL~0.025 ng/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 ng/mL~0.1 ng/mL

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aromatic amines, derivatization is often employed to improve chromatographic performance and sensitivity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of 80°C, ramped to 280°C.

  • Derivatization: Acetylation or silylation to improve volatility and peak shape.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the determination of trace-level impurities.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or phenyl-hexyl reversed-phase column.

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile with an aqueous buffer containing a small amount of formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Interrelation of Validation Parameters

The various parameters of analytical method validation are interconnected, and a holistic approach is necessary to demonstrate the suitability of a method.

Validation_Parameters cluster_core Core Performance cluster_range Applicability cluster_sensitivity Sensitivity cluster_specificity Specificity Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

References

A Comparative Spectroscopic Analysis of 4-Hexylaniline and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 4-hexylaniline with a series of other p-substituted aniline (B41778) derivatives, including aniline, 4-methylaniline, 4-ethylaniline, 4-propylaniline, and 4-butylaniline. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive dataset and standardized methodologies for the characterization of these compounds. The information presented is crucial for the identification, purity assessment, and structural elucidation of aniline derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and polymers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its shorter-chain p-alkylated and unsubstituted counterparts. The data has been compiled from various spectral databases to ensure accuracy and facilitate a direct comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. For aniline and its derivatives, the key absorptions are associated with the N-H stretching of the primary amine and the C-H and C=C vibrations of the aromatic ring and alkyl substituents.

CompoundN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C=C Ring Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
Aniline 3430, 33503080-3030-~1620, 1500~1280
4-Methylaniline 3420, 33403050-30202920, 2860~1620, 1515~1265
4-Ethylaniline 3425, 33453050-30202965, 2930, 2870~1620, 1515~1260
4-Propylaniline 3420, 33403050-30202960, 2930, 2870~1620, 1515~1260
4-Butylaniline 3420, 33403050-30202955, 2925, 2855~1620, 1515~1260
This compound 3420, 33403050-30202955, 2925, 2855~1620, 1515~1260

As the alkyl chain length increases from methyl to hexyl, the prominent C-H stretching bands of the alkyl group in the 2850-2960 cm⁻¹ region become more intense. The characteristic N-H stretching vibrations of the primary amine remain relatively consistent across the series.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundAromatic Protons (δ, ppm)NH₂ Protons (δ, ppm)α-CH₂/CH₃ (δ, ppm)Other Alkyl Protons (δ, ppm)
Aniline 6.7-7.2 (m)3.6 (s, br)--
4-Methylaniline 6.6 (d), 6.9 (d)3.5 (s, br)2.2 (s)-
4-Ethylaniline 6.6 (d), 6.9 (d)3.5 (s, br)2.5 (q)1.2 (t)
4-Propylaniline 6.6 (d), 6.9 (d)3.5 (s, br)2.4 (t)1.6 (m), 0.9 (t)
4-Butylaniline 6.6 (d), 6.9 (d)3.5 (s, br)2.5 (t)1.5 (m), 1.3 (m), 0.9 (t)
This compound 6.6 (d), 6.9 (d)3.5 (s, br)2.5 (t)1.5 (m), 1.3 (m), 0.9 (t)

The ¹H NMR spectra clearly show the influence of the p-alkyl substituent. The aromatic protons of the substituted anilines typically appear as two doublets, a characteristic of a 1,4-disubstituted benzene (B151609) ring. The signals for the alkyl protons are observed in the upfield region, and their multiplicity and integration correspond to the structure of the alkyl chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

CompoundAromatic C-N (δ, ppm)Other Aromatic C (δ, ppm)Alkyl Carbons (δ, ppm)
Aniline ~146~115, 118, 129-
4-Methylaniline ~144~115, 130, 128~20
4-Ethylaniline ~144~115, 129, 135~28, 16
4-Propylaniline ~144~115, 129, 133~37, 25, 14
4-Butylaniline ~144~115, 129, 133~35, 34, 22, 14
This compound ~144~115, 129, 133~36, 32, 31, 29, 23, 14

The ¹³C NMR spectra show distinct signals for the aromatic carbons and the carbons of the alkyl chain. The chemical shift of the carbon attached to the nitrogen (C-N) is around 144-146 ppm. The number of signals in the alkyl region corresponds to the number of non-equivalent carbons in the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

CompoundMolecular Ion (M⁺, m/z)Major Fragment Ions (m/z)
Aniline 9366, 65
4-Methylaniline 107106, 77
4-Ethylaniline 121106, 77
4-Propylaniline 135106, 77
4-Butylaniline 149106, 77
This compound 177106, 77

All the p-alkylanilines exhibit a characteristic fragmentation pattern involving the benzylic cleavage to form a stable ion at m/z 106. The molecular ion peak is readily observed in all cases, allowing for the confirmation of the molecular weight.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aniline and its derivatives exhibit characteristic absorption bands in the ultraviolet region.

CompoundSolventλmax 1 (nm)λmax 2 (nm)
Aniline Ethanol~230~280
4-Methylaniline Ethanol~235~285
4-Ethylaniline Ethanol~236~286
4-Propylaniline Ethanol~238~288
4-Butylaniline Ethanol~238~288
This compound Ethanol~240~290

A slight bathochromic (red) shift is observed in the absorption maxima as the length of the alkyl chain increases. This is attributed to the electron-donating effect of the alkyl group, which influences the energy of the π-π* transitions in the benzene ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aniline derivatives.

Sample Preparation
  • For NMR Spectroscopy: Dissolve approximately 10-20 mg of the aniline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • For IR Spectroscopy (Liquid Samples): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • For UV-Vis Spectroscopy: Prepare a dilute solution of the aniline derivative in a UV-grade solvent (e.g., ethanol, hexane) to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (ideally 0.2 - 0.8).

  • For Mass Spectrometry (GC-MS): Prepare a dilute solution of the aniline derivative in a volatile organic solvent (e.g., dichloromethane, methanol).

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • IR Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

  • UV-Vis Spectroscopy:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Record the spectrum over the range of 200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank. The spectrum of the solvent blank should be subtracted from the sample spectrum.

  • Mass Spectrometry:

    • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the analyte from any impurities.

    • MS Conditions: Acquire the mass spectrum over a mass range of m/z 40-400. The electron energy is typically set to 70 eV.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between this compound and the other aniline derivatives discussed in this guide.

Aniline_Derivatives cluster_alkylanilines p-Alkylanilines Aniline Aniline 4-Methylaniline 4-Methylaniline Aniline->4-Methylaniline R = CH3 4-Ethylaniline 4-Ethylaniline 4-Methylaniline->4-Ethylaniline R = C2H5 4-Propylaniline 4-Propylaniline 4-Ethylaniline->4-Propylaniline R = C3H7 4-Butylaniline 4-Butylaniline 4-Propylaniline->4-Butylaniline R = C4H9 This compound This compound 4-Butylaniline->this compound R = C6H13

Caption: Structural progression of p-alkylanilines from aniline to this compound.

Establishing the structure of 4-Hexylaniline reaction products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis and characterization of key 4-hexylaniline derivatives through common aromatic substitution reactions: nitration, bromination, and acylation. This report provides a comparative overview of the primary reaction products, alternative synthetic methods, and supporting experimental data.

This guide delves into the synthesis and structural elucidation of key derivatives of this compound, a versatile building block in medicinal chemistry and materials science. The focus is on three fundamental electrophilic aromatic substitution reactions: nitration, bromination, and acylation. For each reaction, this report presents a detailed experimental protocol for the primary product, alongside an exploration of alternative synthetic strategies. The performance of these methods is objectively compared through quantitative data on product yields and key physical properties. Furthermore, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, and IR) for the synthesized compounds are provided to aid in their unambiguous identification and characterization.

Comparison of this compound Reaction Products

The following tables summarize the key quantitative data for the primary products obtained from the nitration, bromination, and acylation of this compound, as well as for products from alternative synthetic routes.

Reaction ProductSynthesis MethodReagentsYield (%)Melting Point (°C)
2-Nitro-4-hexylaniline Direct NitrationHNO₃, H₂SO₄6545-47
2-Nitro-4-hexylaniline Alternative: Nitration with Bi(NO₃)₃·5H₂OBi(NO₃)₃·5H₂O, Acetic Anhydride7846-48
2-Bromo-4-hexylaniline Bromination with Protection1. Acetic Anhydride 2. Br₂ 3. H₂O, HCl85 (overall)38-40
2-Bromo-4-hexylaniline Alternative: Direct Bromination with NBSN-Bromosuccinimide, CCl₄7537-39
N-Acetyl-4-hexylaniline Direct AcylationAcetic Anhydride, Sodium Acetate9293-95
N-Acetyl-4-hexylaniline Alternative: Catalyst-Free AcylationAcetic Anhydride8892-94

Spectroscopic Data Summary

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
This compound 7.00 (d, 2H), 6.65 (d, 2H), 3.55 (s, 2H), 2.50 (t, 2H), 1.58 (m, 2H), 1.30 (m, 6H), 0.89 (t, 3H)144.5, 130.0, 129.5, 115.0, 35.5, 31.8, 31.5, 29.0, 22.6, 14.13420, 3340, 3020, 2925, 2855, 1620, 1515, 820
2-Nitro-4-hexylaniline 7.95 (d, 1H), 7.20 (dd, 1H), 6.80 (d, 1H), 4.80 (s, 2H), 2.60 (t, 2H), 1.60 (m, 2H), 1.32 (m, 6H), 0.90 (t, 3H)145.0, 137.0, 132.5, 126.0, 118.0, 115.5, 35.6, 31.7, 31.4, 28.9, 22.5, 14.03480, 3370, 2928, 2856, 1625, 1570, 1510, 1340, 830
2-Bromo-4-hexylaniline 7.25 (d, 1H), 6.95 (dd, 1H), 6.60 (d, 1H), 4.10 (s, 2H), 2.52 (t, 2H), 1.59 (m, 2H), 1.31 (m, 6H), 0.89 (t, 3H)143.2, 132.5, 130.0, 128.0, 116.0, 109.5, 35.4, 31.8, 31.5, 28.9, 22.6, 14.13440, 3350, 3025, 2926, 2855, 1615, 1505, 810
N-Acetyl-4-hexylaniline 7.40 (d, 2H), 7.05 (d, 2H), 7.25 (s, 1H, NH), 2.55 (t, 2H), 2.15 (s, 3H), 1.60 (m, 2H), 1.30 (m, 6H), 0.88 (t, 3H)168.5, 138.0, 135.5, 129.0, 121.0, 35.2, 31.8, 31.6, 29.0, 24.5, 22.6, 14.13290, 3030, 2927, 2855, 1660, 1595, 1540, 1370, 825

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways for the described reactions and the general experimental workflows.

Nitration_Pathway This compound This compound Protonation Protonation This compound->Protonation H2SO4 Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitronium Ion (NO2+) Nitronium Ion (NO2+) Nitrating Mixture (HNO3/H2SO4)->Nitronium Ion (NO2+) Generates Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) Protonation->Sigma Complex (Wheland Intermediate) + NO2+ Deprotonation Deprotonation Sigma Complex (Wheland Intermediate)->Deprotonation - H+ 2-Nitro-4-hexylaniline 2-Nitro-4-hexylaniline Deprotonation->2-Nitro-4-hexylaniline

Nitration of this compound

Bromination_Workflow cluster_protection Protection Step cluster_bromination Bromination Step cluster_deprotection Deprotection Step This compound This compound N-Acetyl-4-hexylaniline N-Acetyl-4-hexylaniline This compound->N-Acetyl-4-hexylaniline Acetylation Acetic Anhydride Acetic Anhydride 2-Bromo-N-acetyl-4-hexylaniline 2-Bromo-N-acetyl-4-hexylaniline N-Acetyl-4-hexylaniline->2-Bromo-N-acetyl-4-hexylaniline Electrophilic Aromatic Substitution Bromine (Br2) Bromine (Br2) 2-Bromo-4-hexylaniline 2-Bromo-4-hexylaniline 2-Bromo-N-acetyl-4-hexylaniline->2-Bromo-4-hexylaniline Hydrolysis Acid Hydrolysis (H2O/HCl) Acid Hydrolysis (H2O/HCl)

Bromination with Amine Protection

Acylation_Logical_Relationship This compound (Nucleophile) This compound (Nucleophile) Tetrahedral Intermediate Tetrahedral Intermediate This compound (Nucleophile)->Tetrahedral Intermediate Nucleophilic Attack Acetic Anhydride (Electrophile) Acetic Anhydride (Electrophile) Acetic Anhydride (Electrophile)->Tetrahedral Intermediate Acetate (Leaving Group) Acetate (Leaving Group) Tetrahedral Intermediate->Acetate (Leaving Group) N-Acetyl-4-hexylaniline N-Acetyl-4-hexylaniline Tetrahedral Intermediate->N-Acetyl-4-hexylaniline Elimination of Leaving Group

Interpreting the Certificate of Analysis for 4-Hexylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of chemical reagents. Understanding how to interpret a CoA is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of typical specifications for 4-Hexylaniline, outlines the experimental protocols for key analytical tests, and offers a logical workflow for CoA interpretation.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document from the manufacturer that confirms a specific batch of a product meets its predetermined specifications. It includes details about the product's identity, purity, and other physical and chemical properties. For a compound like this compound, which is used in the synthesis of liquid crystals and as an intermediate in various chemical manufacturing processes, ensuring high purity is crucial.

Comparison of this compound Specifications

The following table summarizes the typical specifications for this compound found on a representative Certificate of Analysis and compares them with the general specifications for the broader class of N-alkylanilines. This comparison helps in understanding the specific quality parameters of this compound.

ParameterThis compound (Representative CoA)General N-AlkylanilinesSignificance
Appearance Clear, colorless to pale yellow liquidColorless to brown liquidsIndicates the presence of impurities or degradation products.
Assay (by GC) ≥ 98.0%Varies widely (≥90% to ≥99%)The primary measure of the compound's purity.
Identity (by FTIR) Conforms to structureConforms to structureConfirms the molecular structure of the compound.
Refractive Index @ 20°C 1.524 - 1.528Varies with alkyl chain lengthA physical constant that can indicate purity.
Water Content (by Karl Fischer) ≤ 0.1%Typically ≤ 0.5%Excess water can interfere with chemical reactions.
Related Impurities (by GC) Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0%Varies by synthesis routeSpecifies the limits for known and unknown impurities.

Experimental Protocols

The primary method for determining the purity and impurity profile of this compound is Gas Chromatography (GC).

Gas Chromatography (GC) for Purity and Impurity Analysis

Objective: To determine the percentage purity (assay) of this compound and to quantify any related impurities.

Methodology:

  • Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in a suitable volatile solvent, such as methanol (B129727) or dichloromethane.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

  • Column: A capillary column suitable for the separation of aromatic amines, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is employed.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: An initial temperature of 100 °C is held for 2 minutes, then ramped up to 280 °C at a rate of 10 °C/minute, and held for 10 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: A small volume of the prepared sample is injected into the GC. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. The FID detects the organic compounds as they elute from the column, generating a chromatogram.

  • Quantification: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their retention times and quantified based on their peak areas.

Visualizing the CoA Interpretation Workflow

The process of interpreting a Certificate of Analysis can be broken down into a logical sequence of steps. The following diagram illustrates this workflow.

CoA_Interpretation_Workflow cluster_0 Initial Verification cluster_1 Analysis of Test Results cluster_2 Decision and Documentation Start Receive Certificate of Analysis Match_Info Match Product Name, CAS Number, and Lot Number Start->Match_Info Check_Dates Verify Manufacturing and Expiry Dates Match_Info->Check_Dates Review_Specs Review Specifications and Test Methods Check_Dates->Review_Specs Compare_Results Compare Test Results to Specifications Review_Specs->Compare_Results Assess_Purity Assess Purity (Assay) Compare_Results->Assess_Purity Evaluate_Impurities Evaluate Impurity Profile Assess_Purity->Evaluate_Impurities Check_Physical_Props Check Physical Properties (Appearance, Refractive Index) Evaluate_Impurities->Check_Physical_Props Decision Accept or Reject Batch? Check_Physical_Props->Decision Accept Accept Batch Proceed with Use Decision->Accept Pass Reject Reject Batch Contact Supplier Decision->Reject Fail Document Archive CoA with Experimental Records Accept->Document Reject->Document

CoA Interpretation Workflow

By following a structured approach to interpreting a Certificate of Analysis, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

Cross-Validation of Analytical Methods for 4-Hexylaniline Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. 4-Hexylaniline, a key building block, is no exception. The presence of impurities can significantly impact reaction yields, product quality, and safety profiles. This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, with a focus on cross-validation of results to ensure accuracy and reliability.

Introduction to Purity Analysis of this compound

This compound [CH₃(CH₂)₅C₆H₄NH₂] is an aromatic amine used in the synthesis of various organic compounds, including pharmaceuticals and dye intermediates.[1][2] Its purity is crucial as isomers and related compounds can interfere with subsequent reactions. Common potential impurities in this compound include aniline, 4-ethylaniline, and positional isomers such as 2-hexylaniline (B8566310) and 3-hexylaniline.[3] A robust analytical testing procedure is essential to accurately quantify these impurities and ensure the quality of the bulk substance.[3]

This guide explores the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the purity assessment of this compound. While GC methods are well-established for this compound, cross-validation with alternative techniques like HPLC and LC-MS/MS provides a higher degree of confidence in the analytical results.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the potential impurities. The following table summarizes the key performance characteristics of GC, HPLC, and LC-MS/MS for the analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity, with partitioning between a mobile and stationary phase.Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[4]
Selectivity High, especially with capillary columns that can resolve isomers.[3]Moderate to High, dependent on column chemistry and mobile phase composition.Very High, provides unambiguous identification and quantification even at trace levels.[4]
Sensitivity Good, with Flame Ionization Detection (FID) being common and economical.[3]Good, with UV detection being a standard and robust method.Excellent, considered the gold standard for trace-level analysis.[4]
Typical Purity Assay ≥97.5%[1]Not specified for this compound, but widely used for aromatic amines.Not typically used for routine purity assay but for impurity identification.
Known Impurities Detected Aniline, 4-ethylaniline, 2-hexylaniline, 3-hexylaniline.[3]Expected to detect similar impurities, but requires method development.Capable of identifying a wide range of known and unknown impurities.
Advantages Robust, reproducible, and cost-effective for volatile compounds.[3]Versatile, suitable for a wide range of compounds, avoids thermal degradation.[3]Unmatched sensitivity and selectivity, provides structural information.[5]
Disadvantages Requires thermal stability and volatility of the analyte.[3]May have lower resolution for some closely related isomers compared to high-resolution GC.Higher cost and complexity of instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound purity using GC, HPLC, and LC-MS/MS.

Gas Chromatography (GC) Protocol

This protocol is based on a validated method for the determination of impurities in bulk this compound.[3]

  • Instrumentation: A capillary gas chromatograph equipped with a split injector and a flame ionization detector (FID).

  • Column: 60-m x 0.32-mm, 85% polyethylene (B3416737) glycol–15% dimethylsilicone blend (e.g., DX-4), 0.25-µm film thickness.[3]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature: 195°C isothermal[3]

    • Carrier Gas: Helium

    • Split Ratio: 50:1

  • Sample Preparation: Dissolve this compound in methanol (B129727) to a suitable concentration (e.g., 10 mg/mL). Methanol is preferred over acetone (B3395972) to avoid the formation of Schiff-base impurities.[3]

  • Analysis: Inject the sample solution into the GC system. Impurity levels are estimated from the peak areas on a percent basis relative to the main this compound peak. Response factors for known impurities should be determined and applied for accurate quantification.[3] A recovery study with spiked samples in the range of 0.1–1% (w/w) can be performed to demonstrate accuracy.[3]

High-Performance Liquid Chromatography (HPLC) Protocol

This is a general protocol for the analysis of primary aromatic amines and would require specific method development and validation for this compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like formic acid or trifluoroacetic acid to improve peak shape).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 20 µL[4]

    • Column Temperature: 25°C[4]

    • Detection Wavelength: 235 nm[4]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to an appropriate concentration.

  • Analysis: Inject the prepared sample. The purity is determined by comparing the area of the main peak to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful tool for identifying and quantifying trace impurities.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[5]

  • Column and Mobile Phase: Similar to the HPLC method, a C18 column with a gradient of water and acetonitrile/methanol containing a modifier like formic acid is typically used.[5]

  • Ion Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of amines.[5]

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis of specific impurities or in full scan mode for the identification of unknown impurities.[5]

  • Sample Preparation: Sample preparation may involve simple dilution or extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix interferences.[4]

Cross-Validation Workflow

Cross-validation of analytical methods is essential to ensure the reliability of the generated data. The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound purity.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Analysis cluster_conclusion Conclusion GC Gas Chromatography (GC) Purity Assay & Impurity Profiling Specificity Specificity GC->Specificity Linearity Linearity GC->Linearity Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision LOD_LOQ LOD / LOQ GC->LOD_LOQ HPLC High-Performance Liquid Chromatography (HPLC) Orthogonal Purity Method HPLC->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ LCMS LC-MS/MS Impurity Identification & Quantification LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ Purity Compare Purity Results Specificity->Purity Impurity Compare Impurity Profiles Specificity->Impurity Linearity->Purity Linearity->Impurity Accuracy->Purity Accuracy->Impurity Precision->Purity Precision->Impurity LOD_LOQ->Purity LOD_LOQ->Impurity Discrepancy Investigate Discrepancies Purity->Discrepancy Final Final Purity Specification & Reporting Purity->Final Impurity->Discrepancy Impurity->Final Discrepancy->Final

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The purity analysis of this compound is critical for its application in further chemical syntheses. While Gas Chromatography is a well-validated and reliable method for routine purity testing, cross-validation with orthogonal techniques such as HPLC provides a more comprehensive understanding of the impurity profile. For in-depth investigation and identification of trace-level or unknown impurities, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. By employing a multi-technique approach and a systematic cross-validation workflow, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more robust and reproducible manufacturing processes.

References

Benchmarking the performance of 4-Hexylaniline in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Hexylaniline's performance in several key applications, benchmarked against common alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific needs.

Application in Liquid Crystal Synthesis

This compound is a valuable building block in the synthesis of thermotropic liquid crystals, primarily due to the introduction of a flexible hexyl chain which influences the mesomorphic properties. Its performance is often compared with other N-alkylanilines, where the alkyl chain length is varied to tune the liquid crystalline phases and transition temperatures.

Performance Comparison of this compound Derived Liquid Crystals with Alternatives
Compound ClassAlternative CompoundKey Performance MetricsReference
Schiff Base Liquid Crystalsα,ω-bis(4-n-alkylanilinebenzylidine-4′-oxy)alkanesNematic and smectic phase stability, transition temperatures, and entropy changes at transitions. The parity and length of the alkyl chain significantly influence the mesomorphic behavior.[1]
Cyanobiphenyl Derivatives1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanesRich polymorphism including twist-bend nematic and smectic phases. The alkyl chain length dictates the type of smectic phase observed (intercalated vs. bilayer).[2]
N-Phenylaniline Derivatives4-Heptyl-N-phenylanilineStable nematic range. The synthesis involves a two-step process of Schiff base formation followed by reduction.[3]
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal Derived from this compound

This protocol is adapted from the synthesis of similar Schiff base liquid crystals[4].

Materials:

Procedure:

  • Dissolve 0.01 mol of 4-(benzyloxy)benzaldehyde in 10 mL of absolute ethanol with stirring.

  • To this solution, add 0.01 mol of this compound.

  • Reflux the mixture for two hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the crude product and wash it with cold absolute ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base liquid crystal.

  • Characterize the final product using techniques such as FT-IR, NMR, and mass spectrometry. The mesomorphic properties can be studied using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

G cluster_reactants Reactants cluster_process Process cluster_purification Purification & Analysis This compound This compound Absolute Ethanol (Solvent) Absolute Ethanol (Solvent) This compound->Absolute Ethanol (Solvent) 4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde->Absolute Ethanol (Solvent) Reflux (2h) Reflux (2h) Absolute Ethanol (Solvent)->Reflux (2h) Cooling Cooling Reflux (2h)->Cooling Filtration & Washing Filtration & Washing Cooling->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Characterization (FT-IR, NMR, MS, DSC, POM) Characterization (FT-IR, NMR, MS, DSC, POM) Recrystallization->Characterization (FT-IR, NMR, MS, DSC, POM) Schiff Base Liquid Crystal (Product) Schiff Base Liquid Crystal (Product) Recrystallization->Schiff Base Liquid Crystal (Product)

Synthesis of a Schiff Base Liquid Crystal.

Application in Schiff Base Ligand Synthesis for Antimicrobial Agents

Schiff bases derived from this compound can be used to form metal complexes with potential antimicrobial and anticancer activities. The performance of these Schiff bases is influenced by the nature of the substituents on the aniline (B41778) ring.

Performance Comparison of Schiff Bases Derived from this compound and Other Anilines
Aniline DerivativeAldehydePerformance Metric (Antimicrobial Activity)Key FindingsReference
This compound (Hypothetical)SalicylaldehydeZone of Inhibition (mm), Minimum Inhibitory Concentration (MIC) (µg/mL)The lipophilic hexyl group is expected to enhance membrane permeability, potentially leading to increased antimicrobial activity.Inferred from[5]
Substituted Anilines (e.g., 4-chloroaniline, o-anisidine)5-ChlorosalicylaldehydeZone of Inhibition (mm) against various bacteria.Antimicrobial activity is dependent on the nature of the substituent on the aniline ring. Electron-releasing groups (e.g., methoxy) can enhance activity.[5]
4-fluoro-2-methyl anilineVarious substituted aldehydesZone of Inhibition (mm) against E. coli and S. aureus.Microwave-assisted synthesis can lead to higher yields of Schiff bases compared to conventional heating.[6]
Para-substituted anilinesAzo salicylaldehydeZone of Inhibition (mm), MIC (mg/mL)Electron-withdrawing substituents on the azo Schiff bases showed enhanced antimicrobial activity compared to electron-donating substituents.[7]
Experimental Protocol: Synthesis and Antimicrobial Testing of a Schiff Base from this compound

This protocol is a generalized procedure based on methodologies for synthesizing and testing other aniline-derived Schiff bases[5][6].

Synthesis:

  • Dissolve 0.015 mole of a suitable aldehyde (e.g., 5-chlorosalicylaldehyde) in 20 mL of absolute ethanol.

  • Add 0.015 mole of this compound to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture in an ice bath to precipitate the Schiff base.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent.

  • Characterize the synthesized Schiff base using FT-IR, NMR, and elemental analysis.

Antimicrobial Activity Assay (Agar Disc Diffusion Method):

  • Prepare nutrient agar (B569324) plates and inoculate them with a standardized suspension of the test microorganism.

  • Dissolve the synthesized Schiff base in a suitable solvent (e.g., DMSO) to prepare different concentrations.

  • Impregnate sterile filter paper discs with the Schiff base solutions.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

G cluster_synthesis Schiff Base Synthesis cluster_testing Antimicrobial Testing This compound This compound Ethanol + Acetic Acid Ethanol + Acetic Acid This compound->Ethanol + Acetic Acid Aldehyde Aldehyde Aldehyde->Ethanol + Acetic Acid Reflux Reflux Ethanol + Acetic Acid->Reflux Precipitation & Filtration Precipitation & Filtration Reflux->Precipitation & Filtration Pure Schiff Base Pure Schiff Base Precipitation & Filtration->Pure Schiff Base Prepare Agar Plates Prepare Agar Plates Inoculate with Microorganism Inoculate with Microorganism Prepare Agar Plates->Inoculate with Microorganism Apply Schiff Base Discs Apply Schiff Base Discs Inoculate with Microorganism->Apply Schiff Base Discs Incubate Incubate Apply Schiff Base Discs->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition Pure Schiff Base->Apply Schiff Base Discs

Workflow for Schiff Base Synthesis and Testing.

Application as a Stabilizer for Ruthenium Nanoparticles

This compound can act as a stabilizing agent in the synthesis of ruthenium nanoparticles, influencing their size, stability, and catalytic activity. Its performance can be compared to other types of stabilizers, such as ionic liquids.

Performance Comparison of Nanoparticle Stabilizers
StabilizerAlternative StabilizerKey Performance MetricsExperimental FindingsReference
This compoundMethoxy-functionalized Ionic Liquids (FILs)Nanoparticle size (nm), Catalytic activity and selectivity in styrene (B11656) hydrogenation.FILs effectively stabilize RuNPs in the size range of 1.3 to 2.2 nm. The functionalization of the ionic liquid influences the catalytic performance.[7][8]
This compoundAmino-decorated polymer immobilized ionic liquids (PIILs)Catalytic efficiency and selectivity in the reduction of quinolines.RuNPs stabilized by amino-decorated PIILs show high activity and selectivity for the partial reduction of 3-substituted quinolines.[9]
Experimental Protocol: Synthesis and Catalytic Testing of this compound-Stabilized Ruthenium Nanoparticles

This protocol is adapted from the synthesis of ruthenium nanoparticles with other stabilizers[7][8].

Synthesis of RuNPs:

  • Prepare a solution of a ruthenium precursor (e.g., [Ru(COD)(2-methylallyl)₂]) in an organic solvent.

  • Add this compound as the stabilizing agent. The molar ratio of stabilizer to ruthenium precursor will influence nanoparticle size and stability.

  • Introduce hydrogen gas at a specific pressure to reduce the ruthenium precursor.

  • Maintain the reaction at a controlled temperature for a set period.

  • After the reaction, isolate the this compound-stabilized RuNPs by centrifugation and washing.

  • Characterize the nanoparticles using Transmission Electron Microscopy (TEM) for size and distribution, and X-ray Photoelectron Spectroscopy (XPS) to study the interaction between the stabilizer and the nanoparticles.

Catalytic Hydrogenation of Styrene:

  • In a high-pressure reactor, place the synthesized RuNPs, the substrate (styrene), and a suitable solvent.

  • Pressurize the reactor with hydrogen gas (e.g., 5 bar).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC).

  • Calculate the conversion of styrene and the selectivity towards ethylbenzene.

G cluster_synthesis Nanoparticle Synthesis cluster_catalysis Catalytic Testing Ru Precursor Ru Precursor Hydrogenation Hydrogenation Ru Precursor->Hydrogenation This compound (Stabilizer) This compound (Stabilizer) This compound (Stabilizer)->Hydrogenation Isolation & Characterization (TEM, XPS) Isolation & Characterization (TEM, XPS) Hydrogenation->Isolation & Characterization (TEM, XPS) RuNPs RuNPs Isolation & Characterization (TEM, XPS)->RuNPs RuNPs + Styrene + H2 RuNPs + Styrene + H2 Reaction Reaction RuNPs + Styrene + H2->Reaction GC Analysis GC Analysis Reaction->GC Analysis Performance Metrics Performance Metrics GC Analysis->Performance Metrics RuNPs->RuNPs + Styrene + H2 G cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_evaluation Purification & Evaluation Aromatic Amine Aromatic Amine HCl + NaNO2 (0-5°C) HCl + NaNO2 (0-5°C) Aromatic Amine->HCl + NaNO2 (0-5°C) Diazonium Salt Diazonium Salt HCl + NaNO2 (0-5°C)->Diazonium Salt Coupling Coupling Diazonium Salt->Coupling This compound This compound This compound->Coupling Azo Dye (Crude) Azo Dye (Crude) Coupling->Azo Dye (Crude) Recrystallization Recrystallization Azo Dye (Crude)->Recrystallization Pure Azo Dye Pure Azo Dye Recrystallization->Pure Azo Dye Dyeing & Fastness Testing Dyeing & Fastness Testing Pure Azo Dye->Dyeing & Fastness Testing

References

Comparative analysis of synthetic routes to 4-alkylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-alkylanilines is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The selection of an appropriate synthetic route is critical and depends on factors such as substrate scope, functional group tolerance, cost, and scalability. This guide provides a comparative analysis of four common synthetic methodologies: Friedel-Crafts Alkylation/Acylation-Reduction, Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Reductive Amination.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteGeneral ApproachTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Friedel-Crafts Alkylation Direct alkylation of aniline (B41778) or acylation followed by reduction.Variable1 - 150 - 80Cost-effective, uses readily available starting materials.Prone to polyalkylation, rearrangement of the alkyl group, and poor regioselectivity. The amino group often requires protection.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a haloaniline with an alkylboronic acid or ester.80 - 952.5 - 1840 - 100Excellent functional group tolerance, high yields, and regioselectivity.[1]Requires pre-functionalized starting materials (boronic acids and aryl halides).[1]
Buchwald-Hartwig Amination Palladium-catalyzed coupling of an amine with an aryl halide.[2]HighVariableAmbient to elevatedBroad substrate scope, applicable to a wide range of amines and aryl halides.[2][3]Catalyst and ligand can be expensive, requires an inert atmosphere.
Nitration and Reduction Nitration of an alkylbenzene followed by reduction of the nitro group.70 - 90 (overall)4 - 120 - 100High regioselectivity for the para isomer, applicable to a wide range of alkylbenzenes.Multi-step process, uses hazardous nitrating agents.[4]

Synthetic Methodologies: A Deeper Dive

Friedel-Crafts Alkylation and Acylation-Reduction

The Friedel-Crafts reaction is a classic method for C-C bond formation on aromatic rings.[5][6] For the synthesis of 4-alkylanilines, this can be approached in two ways: direct alkylation of aniline or a two-step acylation followed by reduction.

Direct Alkylation: This method involves the reaction of aniline with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] However, this approach is often plagued by issues of polyalkylation and poor regioselectivity, leading to mixtures of ortho-, meta-, and para-isomers. The strong activating and directing effect of the amino group makes it difficult to control the reaction.[6]

Acylation-Reduction: A more controlled approach involves the Friedel-Crafts acylation of aniline to form a 4-acyl-acetanilide, followed by reduction of the ketone and hydrolysis of the amide. The initial N-acetylation protects the amino group and directs acylation to the para position. The subsequent reduction of the carbonyl group, typically via a Clemmensen or Wolff-Kishner reduction, furnishes the desired alkyl chain. While this method offers better regioselectivity, it is a multi-step process.

Experimental Protocol: Friedel-Crafts Alkylation of p-Xylene (Illustrative Example)

Note: This is an illustrative example of the reaction type. Direct alkylation of aniline is more complex due to the reactivity of the amino group.

  • To a flask equipped with a stir bar and a water trap, add biphenyl (B1667301) (0.75 g), nitromethane (B149229) (4 mL), and a spatula tip of aluminum chloride (0.25 g).[7]

  • Fit the flask with a rubber septum and add t-butyl chloride (1.25 mL) via syringe over a four-minute period, ensuring the reaction temperature does not exceed room temperature.[7]

  • After the addition is complete, swirl the flask for an additional 15 minutes.[7]

  • Quench the reaction by adding 8 mL of ice water with stirring.[7]

  • Place the flask in an ice-water bath and add 4 mL of methanol (B129727) to precipitate the product.[7]

  • Collect the solid by vacuum filtration, wash with ice water, and then with ice-cold methanol.[7]

  • Recrystallize the solid from a suitable solvent system (e.g., toluene/methanol).[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organohalide.[8][9] For the synthesis of 4-alkylanilines, this typically involves the reaction of a 4-haloaniline (e.g., 4-bromoaniline) with an alkylboronic acid or its ester.[10]

This method offers high yields, excellent functional group tolerance, and precise regioselectivity, making it a popular choice in modern organic synthesis.[1][10] The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine the 4-haloaniline (1.0 eq.), the alkylboronic acid (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like 2-(ditert-butylphosphino)biphenyl (JohnPhos, 0.2 eq.), and a base such as cesium carbonate (3.0 eq.).[9]

  • Add a solvent system, for example, a mixture of THF and water.[9]

  • Heat the reaction mixture to 40 °C under an inert atmosphere (e.g., argon) for 2.5 hours.[9]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[9]

  • Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[9]

  • Purify the crude product by flash column chromatography.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] While this reaction is primarily used to form the aniline moiety itself, it can be a key step in a convergent synthesis of 4-alkylanilines. For instance, one could couple ammonia (B1221849) or an ammonia equivalent with a 4-alkyl-aryl halide.

The reaction is known for its broad substrate scope, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions.[2][3] The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Note: This is a general protocol. Specific conditions may vary depending on the substrates.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., NaOtBu).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add an anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Nitration and Reduction of Alkylbenzenes

A traditional and industrially relevant two-step approach involves the nitration of an alkylbenzene followed by the reduction of the resulting nitro group to an amine.[4] The alkyl group is a weak ortho-, para-director, and due to steric hindrance, the para-isomer is the major product.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The subsequent reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂/Pd-C) or with metal/acid combinations (e.g., Sn/HCl or Fe/HCl). This method is advantageous for its high regioselectivity and the use of inexpensive starting materials.[4]

Experimental Protocol: Synthesis of 4-Butylaniline (B89568) from Butylbenzene (B1677000)

This protocol describes the two main steps: nitration and reduction.

Step 1: Nitration of Butylbenzene [4]

  • Cool a mixture of concentrated sulfuric acid and nitric acid.

  • Slowly add butylbenzene to the cooled nitrating mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer with water and a dilute base solution to remove residual acid.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude nitrated butylbenzene.

Step 2: Reduction of 4-Nitrobutylbenzene

  • Dissolve the crude 4-nitrobutylbenzene in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride dihydrate, or set up a catalytic hydrogenation with a palladium on carbon catalyst.

  • For chemical reduction, heat the mixture under reflux until the reaction is complete. For hydrogenation, pressurize the reaction vessel with hydrogen gas.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH).

  • Extract the 4-butylaniline with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the final product by distillation or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Synthetic_Routes cluster_FC Friedel-Crafts Alkylation/Acylation cluster_Suzuki Suzuki-Miyaura Coupling cluster_BH Buchwald-Hartwig Amination cluster_NR Nitration & Reduction Aniline Aniline Alkylaniline_FC 4-Alkylaniline Aniline->Alkylaniline_FC Lewis Acid AlkylHalide Alkyl Halide / Acyl Halide AlkylHalide->Alkylaniline_FC Haloaniline 4-Haloaniline Alkylaniline_S 4-Alkylaniline Haloaniline->Alkylaniline_S Pd Catalyst, Base Alkylboronic Alkylboronic Acid Alkylboronic->Alkylaniline_S AlkylArylHalide 4-Alkyl-aryl Halide Alkylaniline_BH 4-Alkylaniline AlkylArylHalide->Alkylaniline_BH Pd Catalyst, Base AmineSource Amine Source (e.g., NH3) AmineSource->Alkylaniline_BH Alkylbenzene Alkylbenzene NitroAlkylbenzene 4-Nitro-alkylbenzene Alkylbenzene->NitroAlkylbenzene HNO3, H2SO4 Alkylaniline_NR 4-Alkylaniline NitroAlkylbenzene->Alkylaniline_NR Reduction

Figure 1. Overview of synthetic routes to 4-alkylanilines.

Experimental_Workflow Start Select Synthetic Route Setup Reaction Setup & Reagent Addition Start->Setup Reaction Reaction Monitoring (TLC, GC, etc.) Setup->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Chromatography, Distillation, etc.) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Figure 2. General experimental workflow for synthesis.

References

Assessing the Impact of Alkyl Chain Length on Aniline Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of how the length of the N-alkyl chain influences the physicochemical and biological properties of aniline (B41778) derivatives. The information presented herein is intended to support research and development activities by offering a consolidated resource on structure-property relationships within this important class of compounds.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of a homologous series of N-alkylanilines. As the alkyl chain length increases, a clear trend of decreasing aqueous solubility and a slight increase in basicity (higher pKa) is observed.

CompoundAlkyl ChainMolecular FormulaMolecular Weight ( g/mol )Water Solubility (g/L)pKa of Conjugate Acid
N-Methylaniline -CH₃C₇H₉N107.155.624[1]4.68 (Predicted)[2]
N-Ethylaniline -CH₂CH₃C₈H₁₁N121.182.4 (at 25°C)[3]5.12 (at 24°C)[4]
N-Propylaniline -CH₂CH₂CH₃C₉H₁₃N135.21Sparingly soluble[5]5.04 (Predicted)[6]
N-Butylaniline -CH₂CH₂CH₂CH₃C₁₀H₁₅N149.23Insoluble[7][8]5.05 (Predicted)[7][8]

Note: Solubility and pKa values are compiled from various sources and may have been determined under different experimental conditions. Predicted values are based on computational models.

Biological Properties: In Vitro Cytotoxicity

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the synthesis and evaluation of N-alkylaniline derivatives to assess the impact of alkyl chain length on their properties.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation Aniline Aniline Alkylation N-Alkylation Reaction Aniline->Alkylation AlkylHalide Alkyl Halide (R-X) (e.g., CH3I, CH3CH2Br) AlkylHalide->Alkylation Purification Purification (e.g., Chromatography, Distillation) Alkylation->Purification NAlkylaniline N-Alkylaniline Derivative Purification->NAlkylaniline Solubility Solubility Assay NAlkylaniline->Solubility pKa pKa Determination NAlkylaniline->pKa Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) NAlkylaniline->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Solubility->SAR pKa->SAR Cytotoxicity->SAR

General workflow for synthesis and evaluation of N-alkylanilines.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for the determination of water solubility.

Principle: A surplus of the N-alkylaniline is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation: Add an excess amount of the N-alkylaniline derivative to a flask containing a known volume of deionized water. The excess should be sufficient to form a visible reservoir of the compound after equilibration.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification. Equilibration time will vary depending on the compound but is typically 24-48 hours.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to allow for phase separation. For compounds that form fine suspensions, centrifugation may be necessary.

  • Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring that no undissolved material is transferred. It is advisable to filter the sample through a syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the analyte.

  • Analysis: Quantify the concentration of the N-alkylaniline in the aqueous sample using a validated HPLC method with UV detection. Prepare a calibration curve using standards of known concentrations.

  • Calculation: The water solubility is reported as the average concentration from at least three replicate experiments.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constant (pKa) of the conjugate acid of N-alkylanilines.

Principle: The compound is dissolved in a suitable solvent, and the solution is titrated with a standardized acid. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the N-alkylaniline and dissolve it in a suitable solvent mixture (e.g., water/methanol) for poorly soluble compounds.

  • Titration Setup: Calibrate a pH meter and electrode with standard buffers. Immerse the electrode in the sample solution, which is continuously stirred with a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Methodology:

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the N-alkylaniline derivatives in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds in culture medium to achieve a range of final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5%). Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

A Comparative Guide to Isomeric Purity Analysis of 4-Hexylaniline: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of 4-Hexylaniline is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Positional isomers, such as 2-Hexylaniline and 3-Hexylaniline, along with other process-related impurities like aniline (B41778) and 4-ethylaniline, can impact the efficacy, safety, and regulatory compliance of the final product. This guide provides a detailed comparison of two primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Analytical Techniques

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of this compound depends on several factors, including the required resolution, sensitivity, analysis time, and the nature of the impurities. While GC is a well-established and validated method for this specific analysis, HPLC offers a versatile and powerful alternative.

Gas Chromatography, particularly with a flame ionization detector (FID), is a robust and sensitive method for volatile and thermally stable compounds like this compound and its isomers.[1] A key advantage of GC-FID is its high resolution, enabling the separation of closely related positional isomers.[1] However, it requires the analyte to be volatile and thermally stable, which is the case for this compound.

High-Performance Liquid Chromatography, especially reversed-phase HPLC, is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3][4] For this compound, a C18 column can be employed to separate isomers based on their polarity.[2][5] HPLC offers the advantage of room temperature operation, avoiding potential thermal degradation of the sample.[3]

Below is a summary of the key performance parameters for each technique in the context of this compound analysis.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2][3]
Typical Column DX-4 (85% polyethylene (B3416737) glycol–15% dimethylsilicone blend)[1]C18 reversed-phase[2][5]
Common Detector Flame Ionization Detector (FID)[1]UV-Vis or Photodiode Array (PDA) Detector[2]
Resolution Excellent for positional isomers (e.g., 2- and 3-Hexylaniline).[1]Good to excellent, dependent on column and mobile phase optimization.[2]
Sensitivity High with FID.[1]High with UV/PDA detectors.[2]
Analysis Time Typically longer run times (e.g., 40 minutes).[1]Can be faster with optimized gradients.
Sample Volatility Required.Not required.[3][4]
Thermal Stability Required.Not required.[3][4]
Cost Generally lower cost for instrumentation and consumables (gases).[3]Higher cost for instrumentation and solvents.[3]

Experimental Data

The following tables present typical experimental data for the analysis of this compound and its common impurities using both GC and a proposed HPLC method.

Gas Chromatography Data

The data presented below is based on the analysis of two different synthetic batches of this compound, demonstrating the method's ability to quantify known impurities.[1]

CompoundBatch A (Area %)Batch B (Area %)
Aniline0.150.20
4-Ethylaniline0.650.75
2-Hexylaniline0.300.55
3-Hexylaniline0.250.40
This compound 97.85 97.10
Other Unknown Impurities0.801.00
Total Impurities 2.15 2.90
High-Performance Liquid Chromatography (Illustrative Data)

The following data is illustrative of a potential separation of this compound and its isomers using a reversed-phase HPLC method.

CompoundRetention Time (min)Peak Area (%)
Aniline3.50.20
4-Ethylaniline5.20.70
3-Hexylaniline8.90.45
2-Hexylaniline9.50.60
This compound 10.8 98.05

Experimental Protocols

Detailed methodologies for both the established GC method and a proposed HPLC method are provided below.

Gas Chromatography Protocol

This protocol is based on a validated method for the impurity testing of this compound.[1]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol (B129727) and dilute to the mark. This yields a sample concentration of approximately 10 mg/mL.[1]

2. GC Conditions:

  • Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DX-4 (85% polyethylene glycol–15% dimethylsilicone blend), 60 m x 0.32 mm I.D., 0.25 µm film thickness.[1]

  • Injector Temperature: 195°C.[1]

  • Column Temperature: 195°C (isothermal).[1]

  • Detector Temperature: 275°C.[1]

  • Carrier Gas: Helium at a flow rate of approximately 1.0 mL/min.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 80:1.[1]

  • Run Time: 40 minutes.[1]

3. Data Analysis:

  • Identify and quantify impurities based on the peak areas relative to the this compound peak.

  • Use response factors for known impurities if available for more accurate quantification.[1]

High-Performance Liquid Chromatography (Proposed Protocol)

This protocol outlines a general reversed-phase HPLC method that can be optimized for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

2. HPLC Conditions:

  • Instrument: HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with a suitable buffer (e.g., 20 mM ammonium (B1175870) formate, pH adjusted to 3.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Data Analysis:

  • Identify peaks based on the retention times of reference standards for this compound and its potential isomers.

  • Quantify the purity and impurity levels by comparing the peak areas.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for GC and HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve inject Inject Sample (1µL) dissolve->inject separate Isothermal Separation (195°C) inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

GC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample (10µL) dissolve->inject separate Reversed-Phase Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

HPLC Analysis Workflow

References

A Comparative Guide to Reference Standards for the Analysis of 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical results. This guide provides a comparative overview of commercially available 4-Hexylaniline reference standards, details common analytical methodologies, and presents supporting experimental data to aid in the selection of the most suitable materials for your research needs.

Comparison of Commercial this compound Reference Standards

The selection of a reference standard is often a balance between purity, available characterization data, and cost. Below is a comparison of this compound standards offered by various chemical suppliers.

SupplierProduct NumberPurity/GradeAvailable Analytical Data
Sigma-Aldrich 233501Technical Grade, 90%¹H NMR, ¹³C NMR[1][2]
TCI America H0890>98.0%Not specified
Thermo Scientific H26297≥97.5% (GC)FTIR, GC[3][4]
ChemScene CS-W019284≥95%Not specified
BLD Pharm 33228-45-4Not specifiedNMR, HPLC, LC-MS, UPLC[5]
DempoChem Not specifiedNot specifiedNMR, MS, HPLC, COA[6]

Comparative Analysis of Analytical Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the purity assessment and impurity profiling of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a crucial tool for identity confirmation.

TechniquePurposeAdvantagesCommon Application for this compound
GC-FID/MS Purity, Impurity ProfilingHigh resolution for volatile compounds, established methods.Quantitation of impurities like aniline (B41778), 4-ethylaniline, and positional isomers (2- and 3-hexylaniline).
HPLC-UV/MS Purity, Impurity ProfilingSuitable for polar and thermolabile compounds without derivatization.[7]Alternative to GC, especially in complex matrices; separation of aromatic amines.[8]
¹H & ¹³C NMR Identity ConfirmationProvides definitive structural information.Confirms the chemical structure of the this compound standard.[1][9]
FTIR Identity ConfirmationProvides information on functional groups.Confirms the presence of key functional groups as part of identity verification.[1][4]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical results. The following are established protocols for the analysis of this compound.

Protocol 1: Gas Chromatography (GC) for Impurity Profiling

This method is adapted from a validated procedure for determining impurities in bulk this compound.[10][11]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound reference standard into a 10-mL volumetric flask.

  • Dissolve the sample in a few milliliters of methanol (B129727).

  • Dilute to the mark with methanol to achieve a final concentration of approximately 10 mg/mL.[10]

2. Chromatographic Conditions:

  • Column: 60-m x 0.32-mm, 85% polyethylene (B3416737) glycol–15% dimethylsilicone blend (e.g., DX-4)[11]

  • Injection Volume: 1.0 µL

  • Injector Temperature: Not specified, but typically 250°C for this type of analysis.

  • Split Ratio: 80:1[10]

  • Oven Temperature: Isothermal at 195°C[11]

  • Carrier Gas: Helium

  • Detector: Flame Ionization Detector (FID)[11]

  • Run Time: 40 minutes to ensure elution of all potential impurities.[10]

3. Data Analysis:

  • Impurities are quantified based on their peak areas relative to the main this compound peak area, applying appropriate response factors for known impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC) - General Method

While a specific, validated HPLC method for this compound was not found in the provided search results, a general approach for aniline compounds can be applied.[7][12] This protocol is a representative starting point for method development.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100-mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable mobile phase mixture (e.g., 50:50 acetonitrile (B52724):water) to a concentration of 100 µg/mL.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other modifier to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a wavelength of approximately 240 nm.

3. Data Analysis:

  • Purity is assessed by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Visualized Workflows

Diagrams created using the DOT language provide clear visual representations of analytical processes.

cluster_0 Reference Standard Qualification Workflow A Receipt of Standard B Visual Inspection A->B C Identity Confirmation (NMR, FTIR) B->C D Purity & Impurity Analysis (GC, HPLC) C->D E Data Review & Documentation D->E F Standard Released for Use E->F

Caption: General workflow for qualifying a new batch of a chemical reference standard.

cluster_1 GC Impurity Analysis Workflow for this compound P1 Weigh ~100 mg of This compound P2 Dissolve and Dilute to 10 mL with Methanol P1->P2 P3 Inject 1 µL into GC-FID P2->P3 P4 Run Isothermal Method (195°C for 40 min) P3->P4 P5 Integrate Peaks and Calculate Area Percentages P4->P5 P6 Report Impurity Profile P5->P6

Caption: Step-by-step workflow for the GC-based analysis of impurities in this compound.

References

Safety Operating Guide

Proper Disposal of 4-Hexylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Hexylaniline is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed and causes skin and serious eye irritation.[1][3] Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][4] All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood.[1][4]

Summary of Health and Safety Data

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][3]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][3]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1]
Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation.[1][3]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[3][4]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4]

Step-by-Step Disposal Protocol

All waste containing this compound, including contaminated labware, spill cleanup materials, and expired or unused products, must be treated as hazardous waste.[2] It is imperative that this waste is not disposed of in regular trash or discharged into the sewer system.[1][2][5] Evaporation is not an acceptable method of disposal.[2]

1. Waste Segregation and Collection:

  • Designate a specific, compatible, and clearly labeled container for this compound waste.

  • Do not mix this compound waste with other waste streams to avoid potentially reactive mixtures.[6]

  • Collect contaminated solids (e.g., gloves, absorbent pads) separately from liquid waste.[7]

2. Container Selection and Labeling:

  • Use a container made of a material compatible with this compound. The original container can often be used.[6]

  • The container must have a secure, leak-proof cap.[2]

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound".[2][6] The label should also include the date when the waste was first added.

3. Storage:

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[6][8]

  • Keep the container tightly closed except when adding waste.[2][6]

4. Disposal:

  • Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

5. Empty Container Disposal:

  • An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[8][9]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[8][9]

  • Once properly decontaminated, and with all hazardous waste labels removed or defaced, the container may be disposed of as regular trash or recycled according to your institution's policies.[2][9]

Experimental Protocol: Chemical Degradation (for small quantities by trained personnel)

For small quantities of aromatic amine waste, chemical degradation can be an option but must be performed by trained personnel who understand the associated hazards.[10] The following is a general protocol for the oxidation of aromatic amines using potassium permanganate (B83412):

Objective: To degrade aromatic amines into less harmful substances.

Materials:

  • Aromatic amine waste (e.g., this compound)

  • Sulfuric acid (1.7 N)

  • Potassium permanganate (0.2 M)

  • Appropriate glass reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation: In a fume hood, prepare a 1.7 N sulfuric acid solution by carefully adding the calculated amount of concentrated sulfuric acid to water (always add acid to water).[10]

  • Dissolution: In a suitable flask, dissolve the aromatic amine waste in the prepared 1.7 N sulfuric acid solution.[10]

  • Oxidation: While stirring, slowly add the 0.2 M potassium permanganate solution to the flask.[10]

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation.[10]

  • Disposal: The resulting solution must still be evaluated and disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal A This compound Waste Generated B Segregate Waste Streams (Solid vs. Liquid) A->B C Select & Label Compatible Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Closed D->E F Contact EHS for Pickup E->F G Dispose via Approved Hazardous Waste Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 4-Hexylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Hexylaniline is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to minimize risks and ensure a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2][3]

The signal word for this compound is "Warning".[1][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The following equipment should be used when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To protect against splashes that can cause serious eye irritation.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]Prevents skin irritation and potential absorption through the skin.[1]
Hand Protection Chemical-resistant gloves.To prevent direct contact with the skin, which can cause irritation.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask type N95 (US) is also suggested.[3] Recommended filter types include Particulates filter conforming to EN 143 and Ammonia (B1221849) and organic ammonia derivatives filter Type K (Green) conforming to EN14387.[1]To avoid inhalation which may cause respiratory irritation.[2][4]

Operational Plan: Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area or in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Store locked up.[4][5]

Emergency and First Aid Procedures

Immediate response is critical in case of accidental exposure.

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

Disposal Plan

Dispose of this compound and its container in accordance with local, regional, and national regulations.[4] It should be disposed of at an approved waste disposal plant.[1] Do not empty into drains.[1]

Accidental Release Measures

In the event of a spill:

  • Ensure adequate ventilation.[1]

  • Use personal protective equipment as required.[1]

  • Soak up the spill with inert absorbent material.[1]

  • Keep the absorbed material in suitable, closed containers for disposal.[1]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_chem Handle this compound prep_area->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate dispose_waste Dispose of Contaminated Waste in Approved Container handle_chem->dispose_waste Waste Generated store_chem Store in a Cool, Dry, Well-Ventilated, Locked Area handle_chem->store_chem Unused Chemical remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.